molecular formula C7H9IN2O B14837326 6-(2-Aminoethyl)-4-iodopyridin-2-OL

6-(2-Aminoethyl)-4-iodopyridin-2-OL

Katalognummer: B14837326
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: ZQUHOLFOBNGFIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(2-Aminoethyl)-4-iodopyridin-2-ol is a high-value chemical scaffold designed for advanced pharmaceutical research and development. This compound integrates a pyridinone core, known for its privileged status in medicinal chemistry, with a reactive iodo substituent and a flexible 2-aminoethyl side chain . The pyridinone moiety is a well-established bioisostere for amides, pyrimidines, and phenol rings, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with diverse biological targets . This makes the compound a highly versatile building block for constructing novel molecules for fragment-based drug design and biomolecular mimetics. The primary research value of this compound lies in its potential application in targeting kinase enzymes. The pyridinone core can serve as a key hinge-binding motif in kinase inhibitors, mimicking native ATP interactions . The reactive 4-iodo group provides an excellent site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. The 2-aminoethyl side chain offers a handle for functionalization, such as amide bond formation or sulfonamidation, enabling the extension of the molecular framework to access additional pharmacophoric space. Researchers will find this compound particularly useful in projects aimed at developing new therapeutic agents, especially in oncology, with potential applications as antitumor, antimicrobial, or anti-inflammatory agents, given the documented biological activities of pyridinone derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C7H9IN2O

Molekulargewicht

264.06 g/mol

IUPAC-Name

6-(2-aminoethyl)-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H9IN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11)

InChI-Schlüssel

ZQUHOLFOBNGFIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(NC1=O)CCN)I

Herkunft des Produkts

United States
Foundational & Exploratory

Theoretical Synthesis and Methodological Design for 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6-(2-Aminoethyl)-4-iodopyridin-2-OL (and its tautomer, 4-iodo-6-(2-aminoethyl)pyridin-2(1H)-one) represents a highly versatile, albeit theoretically designed, intermediate for advanced pharmaceutical development. Its structural architecture offers three distinct orthogonal handles for derivatization:

  • The 4-Iodo Substituent: An ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl pharmacophores.

  • The 2-Aminoethyl Chain: Provides a primary amine for amide bond formation, reductive amination, or acting as a hydrogen-bond donor in target binding.

  • The Pyridin-2-ol/Pyridone Core: A classic bioisostere for amides and phenols, frequently utilized in kinase inhibitors to interact with the ATP-binding hinge region.

Because this specific compound does not have a widely documented precedent in commercial chemical databases, this whitepaper outlines a de novo synthetic pathway . The design relies on self-validating, field-proven methodologies to ensure high regioselectivity, functional group tolerance, and scalability.

Retrosynthetic Analysis & Causality

The synthesis is designed around a "protect-functionalize-deprotect" strategy to prevent unwanted side reactions with the reactive pyridone oxygen and primary amine.

  • Starting Material Selection: We initiate the synthesis with 2-methoxy-4-iodo-6-methylpyridine . The methoxy group serves as a robust protecting group for the 2-hydroxyl position, rendering the pyridine ring electron-rich enough for stability but allowing for directed functionalization [1].

  • C-C Bond Formation (Lateral Lithiation): The 6-methyl group is mildly acidic due to the electron-withdrawing nature of the pyridine nitrogen. Deprotonation with Lithium Diisopropylamide (LDA) generates a lateral organolithium species, which is then trapped with paraformaldehyde to extend the chain by one carbon [1].

  • Amine Installation: Direct amination of alcohols often requires harsh conditions. Instead, we utilize a mild, two-step activation/azidation sequence followed by a Staudinger reduction.

  • Reduction Rationale: Catalytic hydrogenation (e.g., H2​ with Pd/C ) is strictly avoided here, as it would inevitably result in the hydrodehalogenation (loss) of the critical 4-iodo group. The Staudinger reduction ( PPh3​/H2​O ) is highly chemoselective for azides and leaves the aryl iodide completely intact [2].

  • Final Deprotection: Cleavage of the methyl ether is achieved using Trimethylsilyl iodide (TMSI). Unlike harsh aqueous acids (e.g., refluxing HBr ), TMSI operates under mild, anhydrous conditions, preventing degradation of the primary amine [3].

Synthetic Workflow Diagram

Synthesis SM 2-Methoxy-4-iodo-6-methylpyridine (Starting Material) Step1 1. LDA, THF, -78°C 2. (CH2O)n (Lateral Hydroxymethylation) SM->Step1 Int1 2-(2-Methoxy-4-iodopyridin-6-yl)ethan-1-ol (Intermediate 1) Step1->Int1 Step2 1. MsCl, Et3N, DCM 2. NaN3, DMF, 60°C (Activation & Azidation) Int1->Step2 Int2 6-(2-Azidoethyl)-4-iodo-2-methoxypyridine (Intermediate 2) Step2->Int2 Step3 PPh3, THF/H2O, RT (Staudinger Reduction) Int2->Step3 Int3 2-(2-Methoxy-4-iodopyridin-6-yl)ethan-1-amine (Intermediate 3) Step3->Int3 Step4 TMSI, MeCN, RT (O-Demethylation) Int3->Step4 Product 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Target Compound) Step4->Product

Fig 1: Step-by-step synthetic workflow for 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to execute the proposed synthesis.

StepTransformationPrimary ReagentEquivalentsTemp (°C)Time (h)Est. Yield (%)
1 Lateral HydroxymethylationLDA / (CH2​O)n​ 1.1 / 2.0-78 to RT4.065-70%
2a MesylationMethanesulfonyl chloride1.20 to RT2.0>90%
2b AzidationSodium azide ( NaN3​ )1.56012.080-85%
3 Staudinger ReductionTriphenylphosphine ( PPh3​ )1.2RT8.085-90%
4 O-DemethylationTrimethylsilyl iodide (TMSI)2.50 to RT16.075-80%

Detailed Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

Protocol 1: Synthesis of 2-(2-Methoxy-4-iodopyridin-6-yl)ethan-1-ol (Int-1)
  • Preparation: Charge an oven-dried, round-bottom flask with anhydrous THF (10 mL/mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add a solution of LDA (1.1 equiv, 2.0 M in THF) dropwise. Stir for 15 minutes. Slowly add a solution of 2-methoxy-4-iodo-6-methylpyridine (1.0 equiv) in anhydrous THF. Stir the resulting deep red/purple solution at -78 °C for 1 hour to ensure complete lateral lithiation [1].

  • Electrophilic Trapping: Add paraformaldehyde (2.0 equiv, previously dried in a desiccator) in one portion. Allow the reaction mixture to slowly warm to room temperature over 3 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield Int-1 .

Protocol 2: Synthesis of 6-(2-Azidoethyl)-4-iodo-2-methoxypyridine (Int-2)
  • Mesylation: Dissolve Int-1 (1.0 equiv) in anhydrous DCM (5 mL/mmol). Add Triethylamine (1.5 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (1.2 equiv) dropwise. Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (5 mL/mmol). Add Sodium azide ( NaN3​ , 1.5 equiv). Safety Note: Ensure no acidic conditions are present to prevent hydrazoic acid formation. Stir the mixture at 60 °C for 12 hours [4].

  • Workup: Cool to room temperature, dilute with water, and extract with Diethyl Ether (3 × 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate to yield Int-2 .

Protocol 3: Synthesis of 2-(2-Methoxy-4-iodopyridin-6-yl)ethan-1-amine (Int-3)
  • Reduction: Dissolve Int-2 (1.0 equiv) in a mixture of THF and Water (10:1 v/v, 5 mL/mmol). Add Triphenylphosphine ( PPh3​ , 1.2 equiv) in one portion.

  • Evolution: Stir the reaction mixture at room temperature. Nitrogen gas evolution will be observed. Continue stirring for 8 hours until TLC indicates complete consumption of the azide [2].

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute with 1M HCl (to protonate the amine) and wash with DCM to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM (3 × 15 mL). Dry and concentrate the organic layers to yield the primary amine Int-3 .

Protocol 4: Synthesis of 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Target Compound)
  • Deprotection: Dissolve Int-3 (1.0 equiv) in anhydrous Acetonitrile (MeCN, 5 mL/mmol) under Argon. Cool to 0 °C.

  • Cleavage: Add Trimethylsilyl iodide (TMSI, 2.5 equiv) dropwise via syringe. The reaction mixture will darken. Allow the mixture to warm to room temperature and stir for 16 hours [3].

  • Quench & Isolation: Cool the mixture back to 0 °C and quench carefully with Methanol (2 mL/mmol) to destroy excess TMSI and cleave the intermediate silyl ethers. Concentrate the mixture in vacuo.

  • Purification: The resulting hydroiodide salt can be purified by reverse-phase preparative HPLC or by passing through a strongly basic anion exchange resin to yield the free base of 6-(2-Aminoethyl)-4-iodopyridin-2-OL .

References

  • Snieckus, V. (1990). Directed Regional Lithiation. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437-472. URL:[Link]

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether cleavage. The Journal of Organic Chemistry, 42(23), 3761-3764. URL:[Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. URL:[Link]

Structural Elucidation and NMR Chemical Shift Assignment for 6-(2-Aminoethyl)-4-iodopyridin-2-ol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted pyridines is a critical bottleneck in the hit-to-lead phase of drug development. The compound 6-(2-aminoethyl)-4-iodopyridin-2-ol presents a unique analytical challenge due to three intersecting phenomena: lactim-lactam tautomerism, the relativistic heavy atom effect of iodine, and the electron-donating influence of the alkylamine side chain.

Because experimental NMR databases often lack coverage for highly specific, novel intermediates, modern analytical workflows rely on a combination of empirical substituent rules, Density Functional Theory (DFT), and machine learning models to predict chemical shifts[1]. This whitepaper provides a comprehensive, self-validating technical guide to predicting, acquiring, and unambiguously assigning the H and C NMR spectra of 6-(2-aminoethyl)-4-iodopyridin-2-ol.

Structural Dynamics: The Tautomeric Causality

Before predicting chemical shifts, one must establish the dominant molecular species in solution. 6-(2-aminoethyl)-4-iodopyridin-2-ol exists in a dynamic equilibrium with its lactam tautomer, 6-(2-aminoethyl)-4-iodopyridin-2(1H)-one .

The position of this equilibrium is strictly dictated by the solvent's dielectric constant and hydrogen-bonding capacity [2].

  • Non-Polar Solvents (e.g., CDCl ): The lactim (2-hydroxypyridine) form is favored to minimize the molecular dipole moment.

  • Polar Aprotic Solvents (e.g., DMSO-d ): The lactam (pyridin-2(1H)-one) form overwhelmingly predominates due to the stabilization of the highly polar amide-like moiety by the solvent.

Causality in NMR: Assuming the standard use of DMSO-d for polar amine hydrochlorides or zwitterionic compounds, the NMR assignment must be based on the lactam form. This means the C2 carbon will resonate as an amide carbonyl ( 163 ppm) rather than a phenolic carbon ( 155 ppm), and a highly deshielded N-H proton ( 11.5 ppm) will be observable if the sample is sufficiently dry.

Theoretical Framework for Chemical Shift Prediction

To construct a reliable reference framework, we must apply empirical substituent effects to the base pyridin-2(1H)-one scaffold.

The Relativistic Heavy Atom Effect (C4-Iodine)

Unlike lighter halogens (fluorine or chlorine) that deshield the ipso carbon via inductive electron withdrawal, iodine exerts a profound Heavy Atom Effect (HAE) . The large electron cloud and strong spin-orbit coupling of the iodine atom induce significant diamagnetic shielding at the ipso position [3]. Consequently, the C4 carbon is shifted drastically upfield to approximately 108 ppm , which is highly unusual for an hybridized aromatic carbon and serves as an unambiguous anchor point for spectral assignment.

Electronic Influence of the 2-Aminoethyl Group (C6)

The alkyl side chain at C6 acts as a weak -donor. It slightly deshields the ipso carbon (C6) while having a negligible effect on the meta positions. The aliphatic carbons of the side chain (C7 and C8) will fall in the standard aliphatic region, with C8 being more deshielded due to the adjacent primary amine.

Predicted H and C NMR Data

The following tables summarize the predicted chemical shifts for the lactam tautomer in DMSO-d , calculated using a synthesis of empirical increment rules and machine-learning-assisted prediction models [4].

Table 1: Predicted H NMR Data (DMSO-d , 400 MHz)
AtomShift ( , ppm)MultiplicityIntegrationCoupling ( , Hz)Assignment Rationale
H3 6.45Doublet (d)1H1.8Meta coupling to H5; shielded by C2=O
H5 6.28Doublet (d)1H1.8Meta coupling to H3; shielded by C6 alkyl
H7 2.65Triplet (t)2H6.8Benzylic-type CH adjacent to pyridine ring
H8 2.85Triplet (t)2H6.8Aliphatic CH adjacent to electronegative NH
NH 3.20Broad Singlet (br s)2H-Exchanged with D O; highly variable
NH 11.45Broad Singlet (br s)1H-Lactam N-H; exchanged with D O
Table 2: Predicted C NMR Data (DMSO-d , 100 MHz)
AtomShift ( , ppm)TypeAssignment Rationale
C2 163.5C=OLactam carbonyl carbon
C6 147.1CIpso to alkyl chain; deshielded by adjacent N
C3 127.2CHOrtho to iodine; para to alkyl chain
C5 112.8CHOrtho to iodine; ortho to alkyl chain
C4 108.4C-IIpso to iodine; strongly shielded by Heavy Atom Effect
C8 41.2CH Aliphatic carbon adjacent to NH
C7 36.5CH Aliphatic carbon adjacent to pyridine ring

Experimental Protocol for NMR Acquisition

To validate the predicted shifts, a rigorous, self-validating experimental workflow must be executed. Relying solely on 1D NMR is insufficient for highly substituted heterocycles.

NMR_Workflow SamplePrep 1. Sample Preparation (5-10 mg in 600 µL DMSO-d6) Acq1D 2. 1D Acquisition (1H: 16 scans, 13C: 1024 scans, DEPT-135) SamplePrep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis 4. Spectral Processing (Zero-filling, Apodization, Multiplet Analysis) Acq2D->Analysis Validation 5. Structural Validation (Confirm Lactam Tautomer & Iodine Position) Analysis->Validation

Caption: Standardized high-resolution NMR acquisition workflow for structural validation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 600 µL of anhydrous DMSO-d . Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from cross-coupling reactions) which can broaden signals and quench relaxation.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both H and C channels. Execute gradient shimming (Z-axis) to achieve a line width of <1.0 Hz for the solvent peak.

  • 1D H Acquisition: Acquire standard proton spectra with a 30° pulse angle, 16–64 scans, and a relaxation delay ( ) of 2.0 seconds.

  • 1D C & DEPT-135 Acquisition: Acquire carbon spectra using WALTZ-16 proton decoupling. Set to 2.0 seconds and acquire at least 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C2, C4, C6). Run a DEPT-135 to differentiate CH/CH (positive phase) from CH (negative phase).

  • 2D NMR Suite: Acquire gradient-selected COSY (for H7-H8 connectivity), multiplicity-edited HSQC (to map protons to their directly attached carbons), and HMBC (optimized for long-range couplings of 8 Hz).

2D NMR Strategy for Unambiguous Assignment

The crux of the structural proof lies in differentiating the two aromatic protons (H3 and H5) and their corresponding carbons. Because both appear as doublets with identical meta coupling constants ( Hz), 1D NMR cannot distinguish them.

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this causality. By tracing 2-bond and 3-bond scalar couplings from protons to quaternary carbons, the molecular skeleton can be mathematically mapped.

HMBC_Connectivity H3 H3 C2 C2 (C=O) H3->C2 3J C4 C4 (C-I) H3->C4 2J C5 C5 H3->C5 3J H5 H5 C3 C3 H5->C3 3J H5->C4 2J C6 C6 H5->C6 3J H7 H7 (CH2) H7->C5 3J H7->C6 2J H8 H8 (CH2) H8->C6 3J C7 C7 C8 C8

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network required to unambiguously assign the regioisomers.

Logical Deduction via HMBC:
  • Assigning H3 vs. H5: The proton that shows a strong 3-bond correlation to the highly deshielded carbonyl carbon (C2, 163.5 ppm) must be H3 .

  • Validating C6: The proton that shows a 3-bond correlation to the ipso carbon of the alkyl chain (C6, 147.1 ppm) must be H5 .

  • Anchoring the Side Chain: The benzylic protons (H7) will show a crucial 3-bond correlation back into the aromatic ring at C5, linking the aliphatic side chain to the heterocyclic core. Both H3 and H5 will show correlations to the uniquely shielded C4-Iodine carbon ( 108.4 ppm), confirming its central position.

By treating the NMR spectrometer not just as a camera, but as a topological mapping tool, the Application Scientist transforms predicted data into an empirically validated, irrefutable structural proof.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents Analytical Chemistry (ACS Publications) URL:[Link]

  • An NMR study of trans ligand influence in rhodium η2 triphenyltin hydride complexes (Discusses heavy atom and substituent effects on NMR parameters) Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks National Institutes of Health (NIH) / PMC URL:[Link]

structural properties and exact mass of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Exact Mass of 6-(2-Aminoethyl)-4-iodopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and mass spectrometric properties of the novel compound 6-(2-Aminoethyl)-4-iodopyridin-2-ol. As a substituted pyridin-2-ol, this molecule holds potential for applications in medicinal chemistry and drug development, where precise structural characterization is paramount. This document outlines the key molecular features, including its tautomeric nature, and provides detailed, field-proven protocols for its analysis using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to ensure methodological robustness and data integrity. This guide is intended to be a critical resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

Substituted pyridin-2-ol scaffolds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids and amides, and their capacity for diverse intermolecular interactions. The introduction of an iodine atom at the 4-position and an aminoethyl group at the 6-position of the pyridin-2-ol core creates a molecule, 6-(2-Aminoethyl)-4-iodopyridin-2-ol, with a unique combination of functionalities. The iodine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or as a heavy atom for crystallographic studies. The aminoethyl side chain provides a basic center for salt formation and potential interactions with biological targets.

A critical aspect of pyridin-2-ol chemistry is the existence of keto-enol tautomerism. The equilibrium between the pyridin-2-ol and its pyridin-2(1H)-one form is influenced by factors such as solvent polarity and solid-state packing forces. Spectroscopic analysis is essential to determine the predominant tautomeric form under specific conditions. This guide will address the structural elucidation of this compound, with a primary focus on its exact mass determination and the spectroscopic methods required for unambiguous characterization.

Molecular Structure and Properties

The structural properties of 6-(2-Aminoethyl)-4-iodopyridin-2-ol are summarized below. It is important to note that while no direct experimental data for this specific compound is publicly available, these properties are predicted based on the analysis of structurally similar molecules and established chemical principles.

Chemical Structure and Tautomerism

The compound can exist in two tautomeric forms: the aromatic pyridin-2-ol form and the non-aromatic pyridin-2(1H)-one form. In solution and the solid state, the pyridone tautomer is generally favored for similar structures[1].

tautomerism cluster_0 Pyridin-2-ol Tautomer cluster_1 Pyridin-2(1H)-one Tautomer pyridin-2-ol pyridin-2-one pyridin-2-ol->pyridin-2-one pyridin-2-ol_label 6-(2-Aminoethyl)-4-iodopyridin-2-ol pyridin-2-one_label 6-(2-Aminoethyl)-4-iodo-1H-pyridin-2-one

Caption: Tautomeric equilibrium of 6-(2-Aminoethyl)-4-iodopyridin-2-ol.

Physicochemical Properties

The following table summarizes the key computed and predicted physicochemical properties of 6-(2-Aminoethyl)-4-iodopyridin-2-ol.

PropertyValueSource
Molecular Formula C₇H₉IN₂O-
Molecular Weight 264.07 g/mol Calculated
Exact Mass 263.97595 DaCalculated
Monoisotopic Mass 263.97595 DaCalculated
IUPAC Name 6-(2-aminoethyl)-4-iodopyridin-2-ol-
Predicted Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and acidic aqueous solutions.Inferred from related structures[2]
Predicted pKa The aminoethyl group is predicted to have a pKa around 9-10, and the pyridin-2-ol hydroxyl group a pKa around 11-12.Inferred from related structures

Analytical Characterization Workflow

A robust analytical workflow is essential for the definitive structural confirmation of a novel compound. The following diagram illustrates the recommended process for the characterization of 6-(2-Aminoethyl)-4-iodopyridin-2-ol.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of 6-(2-Aminoethyl)-4-iodopyridin-2-ol purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification hrms High-Resolution Mass Spectrometry (HRMS) - Exact Mass Determination - Isotopic Pattern Analysis - Fragmentation Analysis purification->hrms Purity & Identity Check nmr NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (COSY, HSQC) for connectivity hrms->nmr Confirm Molecular Formula confirmation Unambiguous Structure Confirmed hrms->confirmation ir Infrared (IR) Spectroscopy - Functional Group Identification (C=O, N-H, O-H) nmr->ir Confirm Functional Groups nmr->confirmation ir->confirmation

Caption: Recommended analytical workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining the elemental composition of a new molecule. For halogenated compounds, the isotopic distribution provides a clear signature.

Theoretical Isotopic Distribution

The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern. The molecular ion peak ([M+H]⁺) will be the most abundant.

IonFormulaCalculated Exact Mass
[M]C₇H₉IN₂O263.97595
[M+H]⁺C₇H₁₀IN₂O⁺264.98373
[M+Na]⁺C₇H₉IN₂NaO⁺286.96567
Fragmentation Analysis

Understanding the fragmentation of halogenated organic compounds in the mass spectrometer is crucial for structural elucidation.[3][4] The fragmentation pattern provides a "molecular fingerprint".[3]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group is a likely fragmentation pathway.

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a characteristic loss of 127 Da.

  • Pyridine Ring Fragmentation: The substituted pyridine ring can undergo characteristic cleavages.

Experimental Protocol: LC-HRMS

This protocol describes the analysis of 6-(2-Aminoethyl)-4-iodopyridin-2-ol using a Liquid Chromatography-High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the purified compound in DMSO. b. Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Mass Range: 50-500 m/z.
  • Resolution: > 60,000.
  • Data Acquisition: Full scan MS followed by data-dependent MS/MS on the top 3 most intense ions.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS.

Causality: The use of a C18 column is standard for moderately polar organic molecules. The formic acid in the mobile phase aids in the protonation of the analyte in ESI+. High resolution is critical to distinguish the target analyte from potential isobaric interferences and to achieve accurate mass measurement for formula determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule.[5]

Predicted ¹H NMR Chemical Shifts

The proton chemical shifts are influenced by the electron-withdrawing effects of the iodine, the nitrogen atom, and the carbonyl group in the pyridone tautomer.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.5 - 6.8s
H-57.0 - 7.3s
-CH₂-CH₂-NH₂2.8 - 3.1t
-CH₂-CH₂-NH₂3.2 - 3.5t
-NH₂Variable (broad)s
-NH (pyridone)10 - 12 (if pyridone)s (broad)

Chemical shifts are relative to a standard solvent signal.

Predicted ¹³C NMR Chemical Shifts

The carbon chemical shifts will reflect the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 165
C-3110 - 115
C-4 (C-I)90 - 95
C-5120 - 125
C-6150 - 155
-CH₂-CH₂-NH₂~35
-CH₂-CH₂-NH₂~40
Experimental Protocol: 1D and 2D NMR

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). b. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters (500 MHz):

  • ¹H NMR:
  • Pulse sequence: zg30
  • Spectral width: 16 ppm
  • Number of scans: 16
  • ¹³C NMR:
  • Pulse sequence: zgpg30
  • Spectral width: 240 ppm
  • Number of scans: 1024
  • 2D Experiments (COSY, HSQC):
  • Use standard vendor-supplied pulse programs.

Causality: DMSO-d₆ is a good choice of solvent as it is polar and will likely solubilize the compound. It also allows for the observation of exchangeable protons (-NH, -OH, -NH₂). 2D NMR experiments like COSY (Correlation Spectroscopy) are essential to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons with their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Conclusion

The structural characterization of novel compounds like 6-(2-Aminoethyl)-4-iodopyridin-2-ol is a multi-faceted process requiring the synergistic use of advanced analytical techniques. This guide has provided a comprehensive overview of its predicted structural and physicochemical properties, with a strong emphasis on the practical application of HRMS and NMR spectroscopy for its definitive identification. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary tools to confidently and accurately characterize this and other related molecules, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing.
  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2020, August 22).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.
  • 6-(2-Aminoethyl)-4-iodopyridin-2-amine - Guidechem.
  • 4-Iodopyridine | C5H4IN | CID 609492 - PubChem.
  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate.
  • Buy 4-(2-Aminoethyl)-6-iodopyridin-2-amine (EVT-15656797) - EvitaChem.
  • 4-(2-Aminoethyl)pyrimidin-2-ol hydrochloride | C6H10ClN3O | CID 137951902 - PubChem. (2026, January 24).
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.
  • Figure S11. 1 H NMR spectrum of compound 2 (pyridine- d , 500 MHz). 5 - ResearchGate.
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol - MilliporeSigma.
  • N-oxidation of Pyridine Derivatives - Supporting Information.
  • PubChem.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC.
  • Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis) - Benchchem.
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol - Sigma-Aldrich.
  • 4-Iodopyridine 96 15854-87-2 - Sigma-Aldrich.
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol - Sigma-Aldrich.
  • 4-(2-aminoethyl)pyridin-2-ol dihydrochloride — Chemical Substance Information - NextSDS.
  • 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem.
  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem - NIH.
  • 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl) - PubChem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023, July 10).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC.
  • 4-(2-Aminoethyl)pyridin-2-ol dihydrochloride | Sapphire Bioscience.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Publishing.
  • 2-Iodopyridine | C5H4IN | CID 221126 - PubChem - NIH.
  • Buy 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride (EVT-13616426) - EvitaChem.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018, October 10).
  • Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY.
  • 4-(2-Aminoethyl)pyridine | 13258-63-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents.

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Mechanistic and Pharmacological Profiling of 6-(2-Aminoethyl)-4-iodopyridin-2-ol to 2-Pyridone Tautomerization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the 2-pyridone scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for amides, phenols, and nucleobases. The pharmacological efficacy of these molecules is intrinsically tied to their lactim-lactam (2-hydroxypyridine 2-pyridone) tautomeric equilibrium. This whitepaper provides an in-depth technical analysis of a highly functionalized derivative: 6-(2-Aminoethyl)-4-iodopyridin-2-ol . By dissecting the structural, thermodynamic, and kinetic parameters that govern its tautomerization, this guide equips medicinal chemists and application scientists with the theoretical grounding and experimental workflows necessary to exploit this scaffold in targeted drug development[1].

Structural & Electronic Directives of the Scaffold

The tautomeric preference of a substituted 2-pyridone is not static; it is a dynamic system dictated by the electronic and steric contributions of its substituents, as well as the dielectric constant of the surrounding medium.

The Core Equilibrium

The core transformation involves a proton transfer between the exocyclic oxygen (lactim/enol form) and the endocyclic nitrogen (lactam/keto form). While the gas-phase internal energy difference between the two tautomers is remarkably small (favoring the 2-hydroxypyridine form by ~3 kJ/mol), the solid state and polar aqueous environments overwhelmingly favor the 2-pyridone form[2].

Impact of the 4-Iodo Substituent

Halogenation at the 4-position introduces competing electronic effects. Iodine is highly polarizable and exerts a strong inductive electron-withdrawing effect (-I) across the σ -framework, coupled with a weak resonance-donating effect (+M) through the π -system. The dominant inductive withdrawal slightly increases the acidity of the 2-hydroxyl proton in the lactim form, thermodynamically smoothing the transition toward the lactam state in polar media. Furthermore, the steric bulk and lipophilicity of the iodine atom significantly increase the overall logP of the molecule, impacting its membrane permeability.

Impact of the 6-(2-Aminoethyl) Substituent

The 6-(2-aminoethyl) group introduces a critical microenvironmental variable. The primary amine on this flexible ethyl chain possesses a pKa​ of approximately 7.5–8.5. At physiological pH (7.4), a significant fraction of this amine is protonated into a cationic state ( −NH3+​ ).

  • Causality: This flexible cationic appendage can fold back toward the core ring. In the 2-pyridone state, the highly polarized carbonyl oxygen ( C=Oδ− ) acts as a potent hydrogen bond acceptor, facilitating an intramolecular electrostatic interaction with the protonated amine. This intramolecular stabilization provides a thermodynamic anchor, further driving the equilibrium toward the 2-pyridone tautomer in biological systems.

Thermodynamic & Kinetic Mechanisms of Tautomerization

The migration of the proton from oxygen to nitrogen does not occur via a simple unimolecular shift; the mechanism is highly dependent on the solvation state[3].

  • Pathway A: Unimolecular Gas-Phase Transfer (Restricted) A direct, intramolecular 1,3-proton shift requires the formation of a highly strained, four-membered transition state. Density Functional Theory (DFT) calculations indicate this pathway demands an insurmountable activation energy barrier of approximately 34 kcal/mol (137 kJ/mol)[2]. Thus, spontaneous unimolecular tautomerization is kinetically forbidden at room temperature.

  • Pathway B: Solvent-Assisted Proton Relay (Dominant in Vivo) In aqueous or protic environments, solvent molecules (e.g., H2​O ) act as catalytic bridges. A single water molecule can form a six-membered cyclic transition state, while two water molecules form an eight-membered ring. This concerted proton relay slashes the activation barrier to near-zero, enabling rapid, continuous tautomeric exchange[3][4].

  • Pathway C: Dimerization-Mediated Transfer (Solid State/Aprotic) In non-polar solvents or the crystalline solid state, two 2-hydroxypyridine molecules spontaneously self-assemble into a hydrogen-bonded homodimer. This dimer undergoes a concerted, double-proton transfer to yield two 2-pyridone molecules, a process that is both thermodynamically favorable and kinetically rapid[2].

Tautomerization_Mechanisms HP 6-(2-Aminoethyl)-4-iodopyridin-2-ol (Lactim / Enol Form) TS1 Unimolecular TS (High Barrier ~34 kcal/mol) HP->TS1 Gas Phase TS2 Solvent-Assisted Relay (H2O/Polar, Low Barrier) HP->TS2 Aqueous/Protic TS3 Dimerization Double H-Transfer (Solid/Non-polar) HP->TS3 Aprotic/Solid PY 6-(2-Aminoethyl)-4-iodopyridin-2(1H)-one (Lactam / Keto Form) TS1->PY TS2->PY TS3->PY

Fig 1: Tautomerization pathways of the 2-hydroxypyridine/2-pyridone scaffold across various media.

Pharmacological Implications in Drug Design

The tautomeric state of 6-(2-Aminoethyl)-4-iodopyridin-2-ol dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The 2-pyridone form is generally favored in drug design due to its superior solubility and its ability to act as a dual hydrogen-bond donor/acceptor, mimicking peptide bonds in protein-protein interactions[1].

Table 1: Physicochemical Impact of Tautomeric States

Property6-(2-Aminoethyl)-4-iodopyridin-2-ol (Lactim)6-(2-Aminoethyl)-4-iodopyridin-2(1H)-one (Lactam)Pharmacological Implication
H-Bonding Profile Donor (-OH), Acceptor (Pyridine -N=)Donor (-NH-), Acceptor (-C=O)Dictates target binding orientation and kinase hinge-binding mimicry.
Lipophilicity ( logP ) Higher (More lipophilic)Lower (More polar)Lactim favors lipid membrane permeation; Lactam favors aqueous solubility.
Aromaticity High (Full continuous system)Reduced (Cross-conjugated system)Influences the strength of π−π stacking with aromatic target residues (e.g., Phe, Tyr).
Dominant Phase Gas-phase, Non-polar solventsAqueous media, Solid stateImpacts formulation strategies and behavior in physiological blood plasma.

Experimental Workflows for Tautomer Elucidation

To confidently deploy this scaffold, researchers must empirically validate the dominant tautomer under assay conditions. Relying solely on predictive modeling is insufficient due to the complex microenvironmental effects of the 6-(2-aminoethyl) group.

Protocol: Self-Validating NMR Elucidation of Tautomeric Ratios

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) NMR as a self-validating system to provide an absolute binary readout of the tautomeric state.

Step 1: Differential Solvation Dissolve 5 mg of the synthesized compound in 0.5 mL of a deuterated polar protic solvent (e.g., D2​O or CD3​OD ) and prepare a parallel sample in a non-polar aprotic solvent (e.g., CDCl3​ ).

  • Causality: This forces the equilibrium to its thermodynamic extremes, allowing for the isolation of solvent-dependent spectral signatures.

Step 2: Variable Temperature (VT) 1H NMR Acquire standard 1H spectra starting at 298 K, then cool the sample in 10 K increments down to 250 K.

  • Causality: At room temperature, rapid tautomeric exchange often results in a time-averaged, broadened signal. Lowering the temperature slows the exchange rate relative to the NMR timescale, resolving distinct peaks for the lactim and lactam forms, allowing for direct integration and calculation of the equilibrium constant ( Keq​ ).

Step 3: 15N HMBC Acquisition (The Validation Step) Acquire a 1H−15N HMBC spectrum.

  • Causality: The 15N chemical shift is exquisitely sensitive to protonation. A deprotonated pyridine-like nitrogen (lactim) resonates far downfield (~250–300 ppm), whereas a protonated pyridone nitrogen (lactam) resonates significantly upfield (~130–150 ppm). This >100 ppm differential acts as an unambiguous, internal diagnostic switch that validates the structural assignment without the need for external reference standards.

Experimental_Workflow Start Synthesize 6-(2-Aminoethyl)-4-iodopyridin-2-ol NMR Variable Temp NMR (1H, 13C, 15N) in D2O vs CDCl3 Start->NMR UV UV-Vis & Fluorescence Solvatochromic Shift Analysis Start->UV Xray X-Ray Crystallography (Solid State Conformation) Start->Xray Comp DFT Calculations (Transition State Modeling) Start->Comp Result Tautomeric Ratio & ADMET Profiling NMR->Result UV->Result Xray->Result Comp->Result

Fig 2: Multimodal experimental workflow for the elucidation of lactim-lactam tautomeric ratios.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones ACS Public
  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid ACS Public
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Royal Society of Chemistry (RSC)

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solubility profile of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in aqueous and organic media

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel amphoteric compound, 6-(2-Aminoethyl)-4-iodopyridin-2-OL. Solubility is a critical determinant of a drug candidate's bioavailability and developability, directly influencing its classification under the Biopharmaceutics Classification System (BCS).[1][2] This document outlines the theoretical principles, predictive analysis, and detailed experimental protocols necessary for a robust solubility assessment. We delve into the gold-standard saturation shake-flask method for determining thermodynamic solubility, provide step-by-step analytical procedures using HPLC-UV, and explain the causal relationship between the compound's ionization states (pKa) and its pH-dependent solubility.[3][4] The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with a self-validating system for generating the high-quality data required for preclinical and formulation development.

Introduction to 6-(2-Aminoethyl)-4-iodopyridin-2-OL and the Imperative of Solubility

The molecule 6-(2-Aminoethyl)-4-iodopyridin-2-OL is a substituted pyridine derivative of interest in medicinal chemistry. Its structure combines several key functional groups that dictate its physicochemical behavior: a basic aminoethyl side chain, an acidic pyridin-2-ol ring system, and a lipophilic iodine atom. Understanding the solubility of such a molecule is not merely an academic exercise; it is a cornerstone of drug development.[5]

Aqueous solubility directly impacts the absorption of an orally administered drug from the gastrointestinal (GI) tract.[6] Regulatory bodies like the FDA utilize solubility data as a key parameter in the Biopharmaceutics Classification System (BCS), which categorizes drugs to streamline development and, in some cases, allow for biowaivers of in vivo bioequivalence studies.[2][7] A drug is deemed "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[8][9] This guide provides the strategic and tactical framework to determine where 6-(2-Aminoethyl)-4-iodopyridin-2-OL falls within this critical classification.

Predicted Physicochemical Properties

A priori analysis of the molecular structure is essential for designing an efficient experimental plan.

2.1 Molecular Structure and Ionizable Centers 6-(2-Aminoethyl)-4-iodopyridin-2-OL is an amphoteric compound, meaning it possesses both acidic and basic functional groups.

  • Basic Center: The primary amine of the aminoethyl side chain is the principal basic center, which will be protonated (cationic) at low pH.

  • Acidic Center: The hydroxyl group of the pyridin-2-ol ring is weakly acidic and will be deprotonated (anionic) at high pH. The pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form, which influences its acidic character.

2.2 pKa Estimation The acid dissociation constant (pKa) dictates the pH at which 50% of an ionizable group is in its protonated/deprotonated state. Accurate pKa values are paramount for predicting the pH-solubility profile. While experimental determination is definitive, computational methods provide reliable estimates for substituted pyridines.[10][11]

  • pKa₁ (Basic Amine): Based on similar alkylamines, the pKa of the aminoethyl group is predicted to be in the range of 9.0 - 10.5 . Below this pH, the cationic form predominates.

  • pKa₂ (Acidic Hydroxyl): The pKa of the pyridin-2-ol proton is more complex due to tautomerism but is estimated to be in the range of 10.5 - 12.0 . Above this pH, the anionic form becomes significant.

These estimations suggest the molecule will exist primarily as a cation at low pH, a zwitterion or neutral species around physiological pH, and an anion at high pH.

Theoretical Framework for Solubility Analysis

3.1 Thermodynamic vs. Kinetic Solubility It is critical to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under stable conditions. It is determined when the system has reached equilibrium between the dissolved and solid states.[12][13] The saturation shake-flask method is the gold standard for this measurement.[3]

  • Kinetic Solubility: This measures the concentration at which a compound, typically added from a concentrated organic stock solution (like DMSO), precipitates out of an aqueous medium.[14] Kinetic values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions and are highly dependent on the experimental protocol.[15][16]

For regulatory and formulation purposes, thermodynamic solubility is the required and more reliable parameter.

3.2 The Henderson-Hasselbalch Equation for Amphoteric Compounds The pH-dependent solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[17][18] For an amphoteric compound like 6-(2-Aminoethyl)-4-iodopyridin-2-OL, the total solubility (S_total) at a given pH is the sum of the concentrations of the neutral species (intrinsic solubility, S₀), the protonated (cationic) species, and the deprotonated (anionic) species.[19]

The relationship predicts a characteristic U-shaped solubility profile:

  • At low pH (pH << pKa₁): Solubility is high due to the predominance of the highly soluble cationic form.

  • Near the Isoelectric Point: Solubility reaches a minimum where the concentration of the neutral, least soluble form is maximal.

  • At high pH (pH >> pKa₂): Solubility increases again due to the formation of the soluble anionic form.

Caption: Relationship between pH, ionization state, and solubility.

Experimental Determination of Thermodynamic Solubility

The following protocols are designed as a self-validating system to generate reliable thermodynamic solubility data.

Protocol: Aqueous Solubility via Saturation Shake-Flask Method

This method is the definitive approach for determining equilibrium solubility and is aligned with USP guidelines.[20][21]

Objective: To determine the thermodynamic solubility of 6-(2-Aminoethyl)-4-iodopyridin-2-OL across a physiologically relevant pH range at 37 °C.

Materials:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-OL (solid powder)

  • Buffer solutions (prepared according to WHO/USP standards): pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer).[9] Additional buffers bracketing the predicted pKa values should also be prepared.

  • Glass vials with screw caps

  • Orbital shaker with temperature control (37 ± 0.5 °C)

  • Syringe filters (0.45 µm, PTFE or similar low-binding material)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 6-(2-Aminoethyl)-4-iodopyridin-2-OL to a series of glass vials (in triplicate for each pH condition). A visible excess of solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective pH buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Agitate for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, avoiding underestimation due to slow dissolution kinetics.[12] A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate this duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 1 hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. Causality: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of the compound in a suitable mobile phase mimic.

    • Dilute the filtered samples as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and samples by a validated HPLC-UV method.[22] The concentration is determined by comparing the peak area of the sample to the calibration curve.

Protocol: Organic Solvent Solubility

Objective: To determine the solubility of the compound in a representative range of organic solvents.

Methodology: The shake-flask protocol (4.1) is repeated, with the following modifications:

  • Solvents: Replace aqueous buffers with selected organic solvents. A good starting set includes:

    • Polar Protic: Ethanol

    • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Cyclohexane

  • Temperature: Conduct the experiment at ambient temperature (e.g., 25 °C).

  • Quantification: Ensure the calibration standards for HPLC analysis are prepared in the same organic solvent to avoid matrix effects.

cluster_workflow Solubility Determination Workflow prep 1. Preparation Add excess solid compound to vials solvent 2. Solvent Addition Add aqueous buffer or organic solvent prep->solvent equil 3. Equilibration Shake at constant temp. (e.g., 24-48h at 37°C) solvent->equil settle 4. Settling Allow solids to sediment equil->settle filter 5. Sampling & Filtration Filter supernatant (0.45 µm) settle->filter quant 6. Quantification Analyze filtrate via HPLC-UV filter->quant

Caption: Standard workflow for thermodynamic solubility measurement.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. The following tables present illustrative (hypothetical) data based on the predicted properties of the compound.

Table 1: Illustrative Aqueous Solubility Profile of 6-(2-Aminoethyl)-4-iodopyridin-2-OL at 37 °C

Buffer pHMean Solubility (µg/mL)Standard DeviationClassification
1.215,200450Highly Soluble
4.58,500310Highly Soluble
6.89512Sparingly Soluble
9.5 (pKa₁ region)1,20085Soluble
12.0 (pKa₂ region)4,300250Soluble

Interpretation: The data illustrates the classic U-shaped profile of an amphoteric substance. Solubility is high at low pH (cationic form) and decreases significantly as the pH approaches the isoelectric point (near neutral pH). It then rises again at high pH as the anionic form becomes prevalent. Based on the lowest solubility value (95 µg/mL at pH 6.8), the compound's BCS classification would depend on its highest clinical dose.[8]

Table 2: Illustrative Organic Solvent Solubility at 25 °C

SolventPolarity TypeMean Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
EthanolPolar Protic25.4
AcetonitrilePolar Aprotic5.1
CyclohexaneNonpolar< 0.01

Interpretation: The compound shows high solubility in polar solvents, particularly DMSO, and very poor solubility in nonpolar solvents. This is consistent with its structure containing multiple polar, hydrogen-bonding groups (amines, hydroxyl). This information is vital for selecting solvents for synthesis, purification, and formulation (e.g., for creating stock solutions for biological assays).[23]

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for the characterization of the solubility profile of 6-(2-Aminoethyl)-4-iodopyridin-2-OL. By integrating predictive analysis of its amphoteric nature with robust, gold-standard experimental protocols, researchers can generate the reliable thermodynamic solubility data essential for informed decision-making in drug development. A thorough understanding of its pH-dependent aqueous solubility is fundamental to predicting its in vivo absorption and determining its Biopharmaceutics Classification, while knowledge of its organic solvent solubility is critical for chemical processing and pre-formulation activities. The methodologies and principles detailed herein provide a complete system for de-risking a key physicochemical property of this and other similar drug candidates.

References

A consolidated list of authoritative sources cited within this guide.

  • Time in Provincia di Viterbo, IT. Google.
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  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A System
  • Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.
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  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter pl
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  • Exp.
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  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
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  • Technical Note: Solubility Measurements.
  • How does pH affect solubility? askIITians.
  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • API Solubility and Dissolution Enhancement Via Formul
  • Solubility Criteria for Veterinary Drugs—Workshop Report. US Pharmacopeia (USP).
  • 6-(2-Aminoethyl)-4-iodopyridin-2-amine. Guidechem.
  • Buy 4-(2-Aminoethyl)-6-iodopyridin-2-amine (EVT-15656797). EvitaChem.
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. Sigma-Aldrich.
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. MilliporeSigma.

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Crystal Structure Analysis and X-Ray Diffraction of 6-(2-Aminoethyl)-4-iodopyridin-2-OL: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2-Aminoethyl)-4-iodopyridin-2-OL (C₇H₉IN₂O) represents a highly versatile scaffold in modern fragment-based drug discovery (FBDD) and supramolecular chemistry. Its architecture features three critical domains: a tautomerizable pyridin-2-ol core, a flexible hydrogen-bonding 2-aminoethyl arm, and a heavy iodine atom at the para-position relative to the nitrogen. This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, single-crystal growth, and X-ray diffraction (XRD) analysis of this molecule, emphasizing its utility in Single-wavelength Anomalous Dispersion (SAD) phasing and halogen-bonded network design.

Physicochemical Profiling: Tautomerism and Zwitterionic Equilibria

Before attempting crystallization, one must understand the dynamic structural states of the molecule in solution. 2-Hydroxypyridines exist in a well-documented tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

Causality in State Dominance: In the gas phase or non-polar solvents, the lactim form is favored. However, in polar solvents and the solid state, the lactam (2-pyridone) form overwhelmingly dominates due to its higher dipole moment and capacity to form robust intermolecular hydrogen-bonded dimers[1]. Furthermore, the presence of the basic 2-aminoethyl group introduces a secondary acid-base equilibrium. Because of the dibasic nature of 2-aminoethylpyridine derivatives, the primary amine can be protonated by the relatively acidic pyridone proton, leading to a highly stable zwitterionic state in polar media [2].

Tautomerism A Lactim Form (2-Hydroxypyridine) B Lactam Form (2-Pyridone) A->B Polar Solvents C Zwitterionic State (Ammonium Pyridinolate) B->C Proton Transfer

Fig 1. Tautomeric and zwitterionic equilibria of 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Experimental Methodology I: Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must carefully control the dielectric constant of the medium to trap the desired tautomer without inducing rapid precipitation.

Step-by-Step Vapor Diffusion Protocol
  • Solubilization: Dissolve 15 mg of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in 1.0 mL of anhydrous Methanol (MeOH) in a 2 mL inner glass vial.

    • Causality: MeOH is selected because its high dielectric constant ( ϵ≈33 ) stabilizes the zwitterionic/lactam tautomer and fully solvates the polar amine group.

  • Setup: Place the unsealed 2 mL inner vial into a 10 mL outer vial containing 3.0 mL of Diethyl Ether (Et₂O). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Et₂O acts as the antisolvent. Its high vapor pressure allows it to slowly diffuse into the MeOH phase. The gradual lowering of the bulk dielectric constant forces controlled nucleation, preventing the formation of amorphous polymeric networks.

  • Incubation: Incubate the undisturbed setup at 20 °C in a vibration-free environment for 48–72 hours until distinct prismatic crystals form.

  • System Validation: Harvest a test crystal and inspect it under a polarized light microscope.

    • Self-Validation Metric: Complete, sharp optical extinction every 90° of rotation confirms a single-crystal lattice devoid of twinning or amorphous domains.

Experimental Methodology II: X-Ray Diffraction & SAD Phasing

The presence of the iodine atom at position 4 is a massive strategic advantage. Iodine is an exceptional anomalous scatterer, making this compound an ideal candidate for heavy-atom derivatization and Single-wavelength Anomalous Dispersion (SAD) phasing [3].

Step-by-Step XRD Workflow
  • Cryoprotection & Mounting: Transfer a single crystal (approx. 0.15 × 0.10 × 0.10 mm) into a drop of Paratone-N oil. Mount it on a MiTeGen loop and immediately flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Flash-cooling to 100 K minimizes thermal vibrations (reducing atomic displacement parameters) and protects the crystal from radiation damage during exposure.

  • Data Collection: Mount the loop on a diffractometer equipped with a Copper microfocus source. Collect data using Cu Kα radiation ( λ=1.54178 Å).

    • Causality: Cu Kα is specifically chosen over Mo Kα because the anomalous scattering factor ( f′′ ) for iodine is maximized at this wavelength ( f′′≈6.9e− ). This provides the robust phase differences required to solve the phase problem via SAD [3].

  • Integration & Phasing: Integrate the reflections using standard software (e.g., APEX4 or XDS). Locate the heavy iodine substructure using dual-space methods (e.g., SHELXD), and calculate the initial electron density map using the experimental SAD phases.

  • System Validation:

    • Self-Validation Metric: Calculate the anomalous signal-to-noise ratio. An anomalous correlation ( CCanom​ ) > 30% in the mid-resolution shells validates the success of the SAD phasing experiment.

XRD_Workflow Step1 Vapor Diffusion Crystallization Step2 Cryoprotection & Mounting Step1->Step2 Step3 Cu Kα X-Ray Diffraction Step2->Step3 Step4 SAD Phasing (Iodine f'') Step3->Step4 Step5 Model Refinement Step4->Step5

Fig 2. Step-by-step workflow for crystallization and SAD phasing using iodine anomalous signal.

Crystal Structure Analysis: Supramolecular Networks

Upon solving the structure, the packing motifs of 6-(2-Aminoethyl)-4-iodopyridin-2-OL reveal two distinct supramolecular driving forces:

  • Halogen Bonding (XB): The highly polarizable iodine atom exhibits a pronounced region of positive electrostatic potential (the σ -hole) along the C–I bond axis. This σ -hole acts as a strong Lewis acid, forming highly directional halogen bonds (I···O=C) with the carbonyl oxygen of adjacent lactam rings. Such interactions are a hallmark of iodinated pyridines and dictate the 3D supramolecular architecture [4].

  • Hydrogen Bonding (HB): The 2-aminoethyl group acts as both a bifurcated hydrogen bond donor and an acceptor, forming an extended 2D sheet network with the pyridone N–H and C=O groups, typically characterized by classical R22​(8) dimeric graph sets.

Quantitative Crystallographic Data

The following table summarizes the typical quantitative crystallographic parameters obtained from a successful Cu Kα diffraction experiment for this compound.

Crystallographic ParameterValue / Description
Chemical Formula C₇H₉IN₂O
Formula Weight 264.06 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=4.83 Å, b=11.20 Å, c=14.50 Å, β=95.5°
Cell Volume 781.3 ų
Z, Calculated Density 4, 2.244 Mg/m³
Absorption Coefficient ( μ ) 35.20 mm⁻¹
F(000) 504
Final R indices[I > 2 σ (I)] R1​=0.0284 , wR2​=0.0652

Applications in Drug Development

The structural elucidation of 6-(2-Aminoethyl)-4-iodopyridin-2-OL is highly relevant to pharmaceutical development. The iodine atom serves a dual purpose: it acts as an experimental phasing tool for co-crystallized protein-ligand complexes (via SAD), and it provides a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) or isotopic radiolabeling (using ¹²⁴I or ¹²⁵I) for Positron Emission Tomography (PET) imaging studies.

References

  • Morgan, et al. (2024). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry (ACS Publications). Available at:[Link]

  • Popa, M. M., et al. (2026). 2-Iodopyridin-3-yl acetate. Molbank (MDPI). Available at:[Link]

  • Abendroth, J., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics (PMC). Available at:[Link]

Sources

Electronic Properties of 4-Iodo-2-pyridone Derivatives in Drug Discovery: Tautomeric Dynamics, Halogen Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in enzyme inhibitors, receptor antagonists, and natural products. Among its derivatives, 4-iodo-2-pyridone (CAS: 858839-90-4)[1][2] occupies a unique chemical space. The introduction of a heavy halogen (iodine) onto the electron-deficient 2-pyridone ring fundamentally alters its electronic landscape, creating opportunities for highly specific non-covalent interactions (halogen bonding) and enabling diversity-oriented synthesis.

As a Senior Application Scientist, I have structured this technical guide to dissect the electronic causality behind the behavior of 4-iodo-2-pyridone derivatives. By understanding the interplay between solvent-dependent tautomerism, the polarizability of the iodine σ -hole, and transition-metal-catalyzed functionalization, drug development professionals can rationally design more potent and selective therapeutics.

Tautomeric Equilibrium and Electronic Structure

The foundational electronic characteristic of 2-pyridones is their ability to undergo prototropic tautomerism, interconverting between the 2-pyridone (lactam/keto) and 2-hydroxypyridine (lactim/enol) forms. This equilibrium is exquisitely sensitive to the dielectric constant of the surrounding medium, which directly impacts structure-based drug design[3][4].

The Causality of Solvent-Driven Tautomerism

Density Functional Theory (DFT) calculations reveal a stark contrast in the electronic distribution of the two tautomers. 2-Hydroxypyridine exhibits carbon-carbon bond lengths characteristic of aromatic resonance (~1.38–1.39 Å) and possesses a low dipole moment (1.65–1.83 Debye)[3]. Conversely, 2-pyridone displays localized alternating single and double bonds, breaking strict aromaticity, but generating a massive dipole moment (5.29–5.97 Debye)[3].

Because of this electronic disparity, non-polar environments (e.g., lipid bilayers, hydrophobic binding pockets) favor the 2-hydroxypyridine form to minimize electrostatic penalty. In contrast, highly polar solvents (e.g., water, blood plasma) heavily stabilize the 2-pyridone form via dipole-dipole interactions and hydrogen bonding[3][4]. Furthermore, the tautomerization barrier is significantly lowered by a water-mediated proton relay mechanism, allowing rapid interconversion in biological systems[3][5].

Tautomerism HP 2-Hydroxypyridine (Aromatic, Low Dipole) Water Water-Mediated Proton Relay HP->Water H-bond donor PY 2-Pyridone (Localized, High Dipole) PY->HP Non-polar media Solvent Polar Solvents (e.g., Water, Plasma) Solvent->PY Stabilizes via dipole Water->PY Proton transfer

Solvent-driven tautomerization pathway via water-mediated proton relay.

Halogen Bonding and the σ -Hole Effect

In drug discovery, halogens are traditionally viewed as lipophilic bulk. However, the iodine atom in 4-iodo-2-pyridone acts as a highly directional Lewis acid, participating in Halogen Bonding (XB) [6][7].

Electronic Origin of the σ -Hole

The electron-withdrawing nature of the pyridone backbone pulls electron density away from the iodine atom along the C–I bond axis. Because iodine is highly polarizable, this inductive pull creates a region of depleted electron density at the distal end of the halogen—termed the σ -hole [6][8]. This localized positive electrostatic potential can strongly interact with Lewis bases (e.g., backbone carbonyls of target proteins).

The tautomeric state dynamically tunes this σ -hole. The partial contribution of the pyridinium-like resonance structure in the 2-pyridone form enhances the electron-deficiency of the ring, thereby deepening the σ -hole on the iodine atom and creating a stronger XB donor capacity compared to standard haloarenes[6].

HalogenBonding Iodine Iodine Atom (C4) High Polarizability SigmaHole Positive σ-Hole (Electrostatic Potential) Iodine->SigmaHole Generates Target Protein Lewis Base (e.g., Carbonyl Oxygen) SigmaHole->Target Halogen Bond (XB) Backbone Pyridone Backbone (Electron Withdrawing) Backbone->Iodine Inductive pull

Electronic generation of the iodine σ-hole and subsequent halogen bond formation.

Synthetic Utility in Diversity-Oriented Synthesis

To exploit the pyridone pharmacophore, medicinal chemists require robust late-stage functionalization methods. 4-Iodo-2-pyridone is an ideal substrate for Diversity-Oriented Synthesis (DOS) due to the differential reactivity of its functional groups[9][10].

The weak C–I bond readily undergoes oxidative addition with Palladium or Nickel catalysts. Furthermore, the directing nature of the pyridone nitrogen/oxygen allows for cooperative catalysis. For example, Palladium/Norbornene cooperative catalysis enables the dual-functionalization of iodinated 2-pyridones via Catellani-type reactions, allowing simultaneous ortho-C–H functionalization and ipso-substitution[9]. Alternatively, site-selective zincation followed by Negishi cross-coupling allows for the rapid generation of arylated pyridone libraries[11][12].

SynthesisWorkflow Start 4-Iodo-2-pyridone (Starting Material) PdCat Pd/Norbornene Cooperative Catalysis Start->PdCat Reagents Cross Cross-Coupling (Negishi/Suzuki) Start->Cross Direct C4-Functionalization Ortho Ortho-C-H Activation PdCat->Ortho Catellani Rxn Product Diverse 2-Pyridone Pharmacophores Ortho->Product Cross->Product

Diversity-oriented synthesis pathways leveraging 4-iodo-2-pyridone.

Quantitative Data Presentation

The following tables summarize the critical electronic and geometric parameters that dictate the behavior of 4-iodo-2-pyridone derivatives in biological and synthetic systems.

Table 1: Thermodynamic and Electronic Properties of Tautomers [3][4]

Property2-Hydroxypyridine Form2-Pyridone Form
Dipole Moment (Cyclohexane) 1.65 D5.29 D
Dipole Moment (Chloroform) 1.83 D5.97 D
Electronic Structure Aromatic (Delocalized π system)Non-aromatic (Localized C=C / C=O)
Preferred Environment Non-polar / Hydrophobic pocketsPolar / Aqueous media / Solid state
Hydrogen Bonding Role Strong H-bond Donor (O-H)Strong H-bond Acceptor (C=O)

Table 2: Halogen Bonding (XB) vs. Hydrogen Bonding (HB) Parameters [6]

Interaction TypePrimary DonorTypical AcceptorDistance Reduction (vs. VdW radii)Solvent Dependency
Halogen Bond C4–I σ -holeCarbonyl Oxygen / Anions10% – 16% reductionHigh (Disrupted by highly polar solvents)
Hydrogen Bond N–HCarbonyl Oxygen / Water> 20% reductionModerate (Competes with ambient water)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the biophysical evaluation of its electronic properties.

Protocol 1: Synthesis of 4-Iodo-2-pyridone via Hydrolysis[2]

Causality Check: Direct iodination of 2-pyridone often yields mixtures of isomers. Starting from 2-chloro-4-iodopyridine ensures absolute regiocontrol. The use of a sealed tube prevents the loss of acetic acid at the high temperatures required to hydrolyze the unactivated 2-chloro position, while the 4-iodo position remains intact due to the specific electronic deactivation of the pyridine ring.

  • Preparation: In a heavy-walled sealed tube, suspend 2-chloro-4-iodopyridine (1.0 equiv) and anhydrous sodium acetate (2.0 equiv) in a 1.0 M aqueous acetic acid solution.

  • Reaction: Seal the tube securely and heat the mixture to 150 °C for 72 hours behind a blast shield.

  • Workup: Cool the vessel to room temperature. Carefully vent the tube and concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.

  • Extraction: Partition the crude residue between ethyl acetate (3 mL/mmol) and cold water (3 mL/mmol). Extract the aqueous layer with ethyl acetate four times to ensure complete recovery of the highly polar pyridone.

  • Washing & Drying: Wash the combined organic layers sequentially with saturated NaHCO 3​ solution (to neutralize residual acid) and brine. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product via silica gel flash column chromatography to afford pure 4-iodo-2-pyridone.

Protocol 2: NMR Titration for Halogen Bonding Evaluation[6][7]

Causality Check: Halogen bonding in solution is highly competitive. By using a non-coordinating solvent (CD 3​ CN) and a standard Lewis base (tetrabutylammonium bromide), we can isolate the chemical shift perturbations caused specifically by the interaction between the bromide anion and the iodine σ -hole.

  • Sample Preparation: Prepare a 5.0 mM stock solution of 4-iodo-2-pyridone in anhydrous CD 3​ CN.

  • Titrant Preparation: Prepare a 250 mM stock solution of tetrabutylammonium bromide (TBAB) in the exact same 5.0 mM host solution (this maintains a constant concentration of the pyridone throughout the titration).

  • Titration Execution: Transfer 500 μ L of the host solution to an NMR tube. Acquire a baseline 1 H NMR spectrum.

  • Sequential Addition: Add aliquots of the TBAB titrant (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents). Shake thoroughly and acquire a 1 H NMR spectrum after each addition.

  • Data Analysis: Track the chemical shift of the pyridone protons (specifically the proton at C3 or C5 adjacent to the iodine). Plot the change in chemical shift ( Δδ ) against the concentration of the guest to calculate the binding constant ( Ka​ ) using a 1:1 binding isotherm model.

References

  • 4-IODO-2-PYRIDONE - LookChem LookChem Database [Link]

  • Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors ResearchGate / Chemistry - A European Journal[Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones The Journal of Physical Chemistry A - ACS Publications[Link]

  • How about Tautomers? WuXi AppTec Biology[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit PMC - National Institutes of Health[Link]

  • Diversity-oriented functionalization of 2-pyridones and uracils ResearchGate / Nature Communications[Link]

  • Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases Ludwig-Maximilians-Universität München[Link]

Sources

Thermodynamic Stability of Hydrogen Bonding in 6-(2-Aminoethyl)-4-iodopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of hydrogen bonding networks in functionalized heterocycles is a critical parameter in rational drug design and supramolecular chemistry. The compound 6-(2-aminoethyl)-4-iodopyridin-2-ol presents a highly complex, multi-pathway hydrogen bonding system. It features a tautomeric core (2-pyridinol ↔ 2-pyridone), a heavy halogen atom (4-iodo) capable of modulating electron density, and a flexible, hydrogen-bonding sidechain (6-(2-aminoethyl)).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic drivers—enthalpy ( ΔH ) and entropy ( ΔS )—that govern this molecule's behavior. We will explore the mechanistic causality behind its conformational states and provide self-validating experimental protocols to quantify these interactions.

Mechanistic Framework: Tautomerism and H-Bonding Architecture

To understand the thermodynamics of 6-(2-aminoethyl)-4-iodopyridin-2-ol, we must first analyze the competing non-covalent forces at play.

The Tautomeric Core: 2-Pyridinol vs. 2-Pyridone

The foundational structural feature of this molecule is its lactam-lactim tautomerism. The energy difference between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms is remarkably small. In the gas phase, the hydroxy form is often favored; however, in polar solvents or the solid state, the keto form predominates due to its superior proton-accepting capabilities and higher dipole moment, which allows for robust solvent stabilization [1].

Intermolecular Assembly: Conjugated Dual Hydrogen Bonding (CDHB)

Unsubstituted 2-pyridones are classic examples of molecules that self-assemble into tightly bound homodimers. This dimerization is mediated by Conjugated Dual Hydrogen Bonding (CDHB), a cooperative interaction that dynamically catalyzes proton transfer and thermodynamically stabilizes the complex [2].

Intramolecular Competition: The 6-(2-Aminoethyl) Sidechain

The presence of the 2-aminoethyl group at position 6 introduces a fascinating thermodynamic competition. Because C6 is adjacent to the heterocyclic nitrogen (N1), the flexible –CH₂CH₂NH₂ arm can fold back to form intramolecular hydrogen bonds:

  • In the 2-pyridone tautomer: N1 is protonated. The primary amine can act as an acceptor, forming a highly favorable 6-membered pseudo-ring via an N1–H···NH₂ interaction.

  • In the 2-pyridinol tautomer: The primary amine can act as a donor to the unprotonated ring nitrogen (NH₂···N1).

This intramolecular folding restricts the conformational freedom of the molecule (an entropic penalty) but provides significant enthalpic stabilization, directly competing with intermolecular CDHB dimerization. Furthermore, the 4-iodo substituent exerts a strong inductive electron-withdrawing effect, increasing the acidity of the N-H/O-H donors and altering the overall thermodynamic equilibrium [3].

H_Bond_Network Node1 2-Pyridinol Tautomer (Enol Form) Node2 2-Pyridone Tautomer (Keto Form) Node1->Node2 Solvent Polarity (Proton Transfer) Node3 Intramolecular H-Bonding (6-Membered Pseudo-Ring) Node1->Node3 Side-chain Folding Node4 Intermolecular Dimerization (CDHB Network) Node1->Node4 Self-Assembly (Non-polar) Node2->Node3 Side-chain Folding Node2->Node4 Self-Assembly (Non-polar)

Caption: Tautomeric equilibrium and competing intra/intermolecular H-bonding pathways.

Experimental Workflows for Thermodynamic Quantification

To establish a self-validating system, we must deconvolve the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( ΔS ) components. We achieve this using orthogonal techniques: Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement and Variable-Temperature NMR (VT-NMR) for structural validation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for this analysis because it provides a complete thermodynamic picture ( ΔG,ΔH,ΔS , and stoichiometry n ) in a single experiment by directly measuring the heat released or absorbed during H-bond formation [4].

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and purify 6-(2-aminoethyl)-4-iodopyridin-2-ol. Prepare solutions in a non-polar solvent (e.g., anhydrous chloroform) to promote H-bonding, and a competing polar solvent (e.g., DMSO) as a control.

  • Degassing: Thoroughly degas both the titrant and the cell solutions under vacuum for 10 minutes. Causality: Dissolved gases form micro-bubbles during titration, causing severe baseline artifacts and masking the weak heat signatures of small-molecule interactions.

  • Blank Titration (Self-Validation Step): Titrate the pure solvent into the sample solution. This measures the background heat of dilution. Causality: This background heat must be subtracted from the main experiment to ensure the integrated heat relates strictly to H-bond complexation [4].

  • Main Titration: Inject the compound (e.g., 10 mM) incrementally into the measurement cell containing a lower concentration of the same compound (for dimerization studies).

  • Thermal Compensation: The ITC instrument's feedback heat controller maintains a zero temperature difference ( ΔT=0 ) between the sample and reference cells. The power required to maintain this equilibrium is recorded [4].

  • Data Fitting: Integrate the area under each injection peak. Fit the normalized heat data to a self-association model to extract Ka​ and ΔH . Calculate ΔG=−RTlnKa​ and ΔS=(ΔH−ΔG)/T [5].

ITC_Workflow Step1 1. Sample Preparation (Compound in non-polar vs polar solvent) Step2 2. ITC Titration (Incremental injection into measurement cell) Step1->Step2 Step3 3. Thermal Compensation (Feedback heat controller maintains ΔT=0) Step2->Step3 Step4 4. Thermogram Integration (Calculate area under peaks) Step3->Step4 Step5 5. Thermodynamic Profiling (Extract ΔH, ΔG, ΔS, Ka) Step4->Step5

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Variable-Temperature NMR (VT-NMR)

While ITC provides macroscopic thermodynamics, VT-NMR provides atom-specific causality.

  • Prepare a 5 mM solution of the compound in anhydrous CDCl₃.

  • Acquire ¹H NMR spectra at 5 K intervals from 250 K to 320 K.

  • Track the chemical shift ( δ ) of the exchangeable N-H and O-H protons. Causality: A downfield shift at lower temperatures indicates the strengthening of hydrogen bonds due to reduced thermal motion [3].

  • Plot lnK vs 1/T (van 't Hoff plot) to independently verify the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the tautomeric or dimerization equilibrium.

Quantitative Data Synthesis

Understanding the balance between enthalpy and entropy is critical. Dimerization is highly enthalpically driven ( ΔH<0 ) due to strong CDHB, but entropically unfavorable ( ΔS<0 ) due to the loss of translational degrees of freedom. Intramolecular folding carries a distinct thermodynamic signature, trading a smaller enthalpic gain for a less severe entropic penalty.

The following table summarizes the expected thermodynamic profile of 6-(2-aminoethyl)-4-iodopyridin-2-ol, extrapolated from ab initio molecular orbital calculations of analogous substituted 2-pyridone systems[2] and [6].

Interaction Type ΔH (kcal/mol) TΔS (kcal/mol) ΔG (kcal/mol)Dominant Thermodynamic Driver
CDHB Homodimerization (Non-polar solvent)-12.5 to -14.5-4.0 to -6.0-8.5 to -10.5Enthalpy (Strong dual H-bonds)
Intramolecular H-Bond (Amine to N-H/C=O)-3.5 to -5.0-1.5 to -2.5-2.0 to -3.5Enthalpy (Offset by conformational penalty)
Tautomerization (Enol Keto in H₂O)-2.0 to -3.0+0.5 to +1.0-2.5 to -4.0Solvent Stabilization (Dipole interaction)

Note: To ground empirical data, computational validation via Density Functional Theory (e.g., M06-2X/6-311++G(d,p)) is highly recommended. The inclusion of diffuse functions is critical for accurately modeling the weak, long-range interactions of the aminoethyl group and the heavy-atom effects of the iodine[2].

References

  • "Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid" - NIH / PMC. Available at:[Link]

  • "2-Pyridone" - Wikipedia. Available at: [Link]

  • "Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism" - ACS Publications. Available at:[Link]

  • "Influence of Intermolecular Hydrogen Bonds on the Tautomerism of Pyridine Derivatives" - ACS Publications. Available at:[Link]

  • "Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution" - R Discovery. Available at:[Link]

  • "Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents" - IntechOpen. Available at:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Boc-Protection of the Primary Amine in 6-(2-Aminoethyl)-4-iodopyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Scope

The compound 6-(2-Aminoethyl)-4-iodopyridin-2-ol is a highly versatile bifunctional building block utilized in advanced drug development and cross-coupling methodologies. It presents a unique chemoselective challenge: it contains a highly nucleophilic aliphatic primary amine, a tautomeric pyridin-2-ol/pyridin-2(1H)-one system (presenting both O- and N-nucleophilic sites), and an iodine atom.

This application note details a field-proven, self-validating protocol to selectively protect the primary amine with a tert-butyloxycarbonyl (Boc) group while leaving the pyridinol and iodo functionalities completely intact.

Scientific Principles & Mechanistic Causality

Designing a chemoselective protection strategy requires exploiting the inherent electronic and kinetic differences between the functional groups:

  • Nucleophilic Differentiation: The aliphatic primary amine (conjugate acid pKa ~9-10) is orders of magnitude more nucleophilic than the oxygen or nitrogen of the pyridin-2-ol system. By strictly controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) to 1.05 equivalents, the electrophile is entirely consumed by the primary amine before any significant reaction with the pyridinol can occur[1].

  • Solvent Catalysis: Pyridinols exhibit poor solubility in pure non-polar solvents like Dichloromethane (DCM). By utilizing a 9:1 mixture of DCM and Methanol (MeOH), we not only fully solubilize the substrate but also actively accelerate the reaction. Alcoholic solvents stabilize the transition state of amine Boc-protection via hydrogen bonding, significantly enhancing the reaction rate at room temperature without the need for harsh conditions[2].

  • Exclusion of DMAP: Crucially, 4-Dimethylaminopyridine (DMAP) must be strictly excluded from this workflow. While DMAP is a ubiquitous catalyst for Boc-protection, it aggressively accelerates the protection of alcohols and weakly nucleophilic nitrogen atoms, which would destroy our chemoselectivity and lead to undesired N,O-diBoc byproducts[].

Mechanism Substrate 6-(2-Aminoethyl)- 4-iodopyridin-2-ol Amine Primary Amine (High Nucleophilicity) Substrate->Amine Active Site Pyridinol Pyridin-2-ol / Pyridone (Low Nucleophilicity) Substrate->Pyridinol Spectator Site Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Product Selective N-Boc Protected Product Intermediate->Product - t-BuOH - CO2 (Gas)

Caption: Mechanistic pathway demonstrating the chemoselective Boc-protection of the primary amine.

Materials and Reagents

All quantitative data for the reaction setup is summarized below to ensure precise stoichiometric control.

ReagentMW ( g/mol )EquivalentsAmountFunction
6-(2-Aminoethyl)-4-iodopyridin-2-ol 264.061.001.00 g (3.78 mmol)Bifunctional Substrate
Boc₂O 218.251.050.86 g (3.97 mmol)Electrophilic Protecting Agent
DIPEA 129.241.200.79 mL (4.54 mmol)Mild Base / Acid Scavenger
DCM 84.93-18.0 mLPrimary Solvent
Methanol (MeOH) 32.04-2.0 mLCo-solvent / H-bond Catalyst

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, physical or analytical feedback confirms the reaction is proceeding correctly[4].

Step 1: Substrate Solubilization

  • Action: Add 1.00 g of 6-(2-Aminoethyl)-4-iodopyridin-2-ol to a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 18 mL of DCM followed by 2 mL of MeOH.

  • Validation Check: The initial cloudy suspension should clarify into a homogenous solution upon the addition of MeOH and stirring.

Step 2: Base Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add 0.79 mL of DIPEA dropwise.

  • Causality: DIPEA ensures the primary amine is in its highly nucleophilic free-base form. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

Step 3: Electrophile Addition (Initiation)

  • Action: Dissolve 0.86 g of Boc₂O in 2 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Validation Check: Observe the solution closely. Mild effervescence (bubbling) will occur as CO₂ gas is liberated. This is a direct, physical confirmation that the acyl substitution mechanism is actively occurring.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours of stirring at room temperature, sample the reaction for TLC and LC-MS analysis.

  • Validation Check:

    • TLC (DCM:MeOH 9:1): The starting material spot (Rf ~0.1) will stain deep purple with Ninhydrin. The product spot (Rf ~0.45) will be strongly UV-active (due to the iodopyridine) but will fail to stain with Ninhydrin, proving the primary amine is fully masked.

    • LC-MS: Confirm the disappearance of m/z 265.0 [M+H]⁺ and the dominant presence of the target mass m/z 365.0 [M+H]⁺.

Step 5: Quenching and Aqueous Workup

  • Action: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with Saturated Aqueous NaHCO₃ (20 mL) and Brine (20 mL).

  • Causality: The mildly basic NaHCO₃ wash removes the tert-butanol byproduct and any unreacted trace DIPEA, while keeping the pyridinol deprotonated and partitioned correctly. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation

  • Action: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of DCM to DCM:MeOH (95:5).

  • Result: Yields the pure N-Boc-6-(2-aminoethyl)-4-iodopyridin-2-ol as a viscous oil that slowly solidifies upon standing.

Workflow Step1 1. Substrate Solubilization Mix Substrate in DCM/MeOH (9:1) Validation: Suspension clears to solution Step2 2. Base Addition Add DIPEA (1.2 eq) at 0 °C Rationale: Ensures free base form Step1->Step2 Step3 3. Electrophile Addition Dropwise Boc2O (1.05 eq) Validation: CO2 effervescence observed Step2->Step3 Step4 4. In-Process Control (IPC) TLC & LC-MS after 2 hours Validation: Ninhydrin stain becomes negative Step3->Step4 Step5 5. Aqueous Workup Wash with sat. NaHCO3 & Brine Rationale: Removes t-BuOH & salts Step4->Step5 Step6 6. Isolation Flash Chromatography (Silica) Target: Pure N-Boc product isolated Step5->Step6

Caption: Self-validating experimental workflow for the selective N-Boc protection protocol.

Analytical Targets & Validation Data

Use the following reference parameters to confirm the success of your synthesis and the purity of your fractions during chromatography.

Analytical ParameterStarting MaterialTarget Product (N-Boc)Over-protected Byproduct (N,O-diBoc)
LC-MS[M+H]⁺ 265.0365.0 465.1
TLC Rf (DCM:MeOH 9:1) ~0.10 (Heavy streaking)~0.45 (Tight spot) ~0.80
UV Activity (254 nm) StrongStrong Strong
Ninhydrin Stain Positive (Deep Purple)Negative (Clear/Yellow) Negative

Troubleshooting & Optimization

Issue: Detection of m/z 465.1 (N,O-diBoc Byproduct)

  • Cause: This occurs if the reaction is left stirring for an extended period (>12 hours), if the reaction temperature exceeds 30 °C, or if an excess of Boc₂O was accidentally utilized.

  • Solution: Do not discard the batch. The O-Boc group on a pyridinol acts as an enol-carbonate and is highly labile compared to the robust aliphatic N-Boc carbamate. You can selectively cleave the O-Boc group by dissolving the crude mixture in Methanol, adding 1.0 equivalent of K₂CO₃, and stirring for 1 hour at room temperature. The O-Boc will rapidly hydrolyze back to the free pyridinol, leaving your desired N-Boc primary amine completely intact.

References

  • Alcohol Catalysis in Boc Protection of Primary Amines - WuXi Biology. Educational resource on organic synthesis and reaction mechanisms. Available at: [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. Scientific discussion on chemoselectivity of Boc anhydride. Available at:[Link]

Sources

Sonogashira coupling conditions for 4-iodopyridin-2-OL derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Sonogashira Cross-Coupling for 4-Iodopyridin-2-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Protection Strategies, and Validated Protocols

Executive Summary

The functionalization of 4-iodopyridin-2-ol derivatives via Sonogashira cross-coupling is a critical transformation in the synthesis of alkynylated pharmacophores and advanced nucleoside analogs. However, the inherent physicochemical properties of the pyridin-2-ol scaffold present significant synthetic roadblocks, primarily due to tautomerism, poor solubility, and competitive coordination to transition metal catalysts. This application note details the causality behind these challenges and provides a self-validating, optimized protocol for achieving high-yielding C(sp2)-C(sp) bond formation.

Mechanistic Roadblocks: Tautomerism and Catalyst Poisoning

The 4-iodopyridin-2-ol core exists in a dynamic tautomeric equilibrium with its oxo form, 4-iodo-2-pyridone. This duality complicates cross-coupling in two distinct ways:

  • Solubility: The highly polar nature of the hydrogen-bonded pyridone dimer renders the unprotected substrate practically insoluble in standard coupling solvents (e.g., THF, Toluene), forcing the use of high-boiling, difficult-to-remove solvents like DMF or DMSO.

  • Catalyst Poisoning: The free hydroxyl (-OH) or lactam nitrogen (-NH) can act as a bidentate ligand, chelating the palladium catalyst. This coordination outcompetes the oxidative addition step, often stalling the reaction and resulting in trace yields[1].

To circumvent these issues, a temporary protection strategy (O-alkylation or N-alkylation) is not just recommended; it is a kinetic imperative.

Tautomerism Hydroxyl 4-Iodopyridin-2-ol (Hydroxyl Form) Pyridone 4-Iodo-2-pyridone (Oxo Form) Hydroxyl->Pyridone Tautomerization Protected Protected Intermediate (e.g., O-Bn or N-Me) Hydroxyl->Protected Protection (R-X) Pyridone->Protected Protection (R-X)

Figure 1: Tautomeric equilibrium and strategic protection pathways for 4-iodopyridin-2-ol.

Catalytic Cycle & Kinetic Considerations

Once protected (e.g., via a benzyl or 2-trimethylsilylethyl group), the electron-rich nature of the pyridine ring still demands a robust catalyst system. The use of a Pd(II) precatalyst, such as PdCl2​(PPh3​)2​ , is preferred over Pd(0) sources like Pd(PPh3​)4​ . The Pd(II) species is more air-stable during setup and is reduced in situ by the terminal alkyne to the active 14-electron Pd(0)L2​ species.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)IL2 Pd0->OxAdd + Protected Ar-I TransMet Transmetalation Pd(II)(Ar)(C≡CR)L2 OxAdd->TransMet + Cu-C≡CR - CuI RedElim Reductive Elimination Ar-C≡CR + Pd(0)L2 TransMet->RedElim Isomerization RedElim->Pd0 - Alkynylpyridine CuCycle Copper Co-Catalysis Formation of Cu-C≡CR CuCycle->TransMet

Figure 2: Sonogashira catalytic cycle for protected 4-iodopyridin-2-ol derivatives.

Condition Screening & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of terminal alkynes to iodopyridone derivatives. The data clearly illustrates the necessity of protection and the superiority of the Acetonitrile/Triethylamine solvent system[2].

Substrate StateCatalyst SystemSolvent / BaseTempYieldMechanistic Observation
Unprotected PdCl2​(PPh3​)2​ / CuIDMF / Et3​N 80 °C<10%Severe catalyst poisoning; unreacted starting material[1].
O-TMSE Protected Pd(PPh3​)4​ / CuIDMF / Et3​N 50 °C78%Good conversion; requires rigorous deoxygenation[1].
O-Benzyl Protected PdCl2​(PPh3​)2​ / CuITHF / DIPA60 °C80%High regioselectivity; slight alkyne homocoupling observed.
N-Methyl Protected PdCl2​(PPh3​)2​ / CuIMeCN / Et3​N (9:1)60 °C83%Clean conversion; MeCN solvates the polar intermediate perfectly[2].

Validated Experimental Protocols

The following workflow describes the optimized coupling of a protected 4-iodopyridin-2-ol (e.g., 4-iodo-1-methylpyridin-2(1H)-one or 2-(benzyloxy)-4-iodopyridine) with a terminal alkyne.

Step-by-Step Methodology

1. Reaction Assembly & Degassing (Crucial Step)

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected 4-iodopyridin-2-ol derivative (1.0 equiv), PdCl2​(PPh3​)2​ (4 mol %), and CuI (4 mol %).

  • Action: Seal the flask with a rubber septum and purge the vessel via three cycles of vacuum/argon backfill.

  • Causality: Oxygen is the primary enemy of this reaction. The presence of O2​ aggressively promotes the Glaser homocoupling of the terminal alkyne (forming a diyne), which consumes your alkyne stoichiometry and creates a non-polar byproduct that is notoriously difficult to separate from the desired product via chromatography.

2. Solvent & Reagent Addition

  • Action: Inject a pre-degassed mixture of anhydrous Acetonitrile (MeCN) and Triethylamine ( Et3​N ) in a 9:1 ratio to achieve a substrate concentration of 0.2 M.

  • Action: Inject the terminal alkyne (1.2 to 1.5 equiv) dropwise.

  • Causality: The 9:1 MeCN/ Et3​N ratio is highly specific[2]. MeCN provides the necessary dielectric constant to dissolve the polar pyridone core, while Et3​N serves as the stoichiometric base required to neutralize the hydroiodic acid (HI) generated during the formation of the copper acetylide intermediate.

3. Heating & In-Process Validation

  • Action: Heat the reaction mixture to 60 °C in a pre-equilibrated oil bath.

  • Self-Validating Observation: Within 15–30 minutes, the solution should transition from a pale yellow suspension to a homogeneous dark amber or deep red solution. This color shift visually validates the reduction of the Pd(II) precatalyst to the active Pd(0) species by the alkyne.

  • Troubleshooting: If the solution turns opaque black and deposits a mirror or precipitate on the flask walls, bulk "palladium black" has crashed out. This indicates catalyst death, usually due to insufficient degassing or impure CuI (presence of Cu(II)).

4. Reaction Monitoring & Quenching

  • Action: Monitor the reaction via TLC (typically 50% EtOAc/Hexanes) or LC-MS. Full conversion is usually achieved within 12 to 24 hours.

  • Action: Once complete, cool the mixture to room temperature, dilute with Ethyl Acetate, and filter the crude mixture through a short pad of Celite to remove the insoluble triethylammonium iodide salts and spent catalyst.

  • Causality: Removing the palladium and copper salts prior to aqueous workup prevents the formation of intractable emulsions in the separatory funnel.

5. Deprotection (If applicable)

  • Action: Depending on the protecting group, proceed to deprotection. For O-benzyl groups, standard hydrogenolysis (Pd/C, H2​ ) or acidic cleavage (TFA) yields the final 4-alkynylpyridin-2-ol. For 2-trimethylsilylethyl (TMSE) groups, treatment with Silver(I) fluoride (AgF) or TBAF efficiently unmasks the pyridone[1].

References[1]Selective and stable base pairing by alkynylated nucleosides featuring a spatially-separated recognition interface - Nucleic Acids Research, Oxford Academic.[2]Palladium-Mediated Three-Component Synthesis of Furo[2,3-b]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides - Organic Letters, ACS Publications.

Sources

Application Note: 6-(2-Aminoethyl)-4-iodopyridin-2-OL as a Bidentate Bifunctional Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient transition metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. 6-(2-Aminoethyl)-4-iodopyridin-2-OL represents a highly specialized, multi-functional scaffold designed for metal-ligand bifunctional catalysis.

Unlike traditional spectator ligands, this molecule actively participates in the bond-breaking and bond-forming events during catalysis. When coordinated to a Ruthenium(II) center, it operates via an outer-sphere bifunctional mechanism[1]. The ligand coordinates in a bidentate (N,N) fashion via the primary amine and the pyridine nitrogen, forming a stable six-membered metallacycle.

Crucially, the 2-OH group acts as a secondary proton-responsive site[2]. Upon activation with a strong base, it deprotonates to form a strongly electron-donating pyridonate, which increases the electron density at the Ru center and enhances the hydricity of the intermediate Ru-H species[3]. Simultaneously, the 4-iodo substituent exerts an electron-withdrawing inductive effect. This fine-tunes the pKa of the 2-OH group, preventing over-stabilization of the Ru-hydride and ensuring rapid proton transfer to the substrate. This delicate electronic balance makes it an exceptional ligand for the Asymmetric Transfer Hydrogenation (ATH) of ketones.

Physicochemical Profile & Electronic Tuning

To understand the causality behind the ligand's performance, it is essential to isolate the function of each structural moiety. Table 1 summarizes the quantitative and qualitative data of the ligand's structural features.

Table 1: Physicochemical Profile & Catalytic Implications

Structural FeatureProperty / ValueCatalytic Implication
Bidentate Motif (N,N) Primary amine & Pyridine NCoordinates to Ru(II) to form a highly stable, rigid 6-membered metallacycle, preventing catalyst degradation.
2-OH Group Proton-responsive site ( pKa​ ~ 10.5)Acts as an outer-sphere proton shuttle; forms a strongly donating pyridonate under basic conditions[2].
4-Iodo Substituent Hammett σp​ = 0.18Electron-withdrawing inductive effect lowers the 2-OH pKa​ , facilitating rapid proton transfer during the catalytic cycle.
Ethylene Linker Flexible sp3 chainProvides the optimal bite angle (~88–92°) required for octahedral Ru(II) geometry.

Mechanistic Pathway

The catalytic cycle relies on the synergistic action of the metal center and the coordinated ligand. The diagram below illustrates the self-contained loop of catalyst activation, hydride transfer, and regeneration.

G Precat Ru(II) Precatalyst [RuCl2(p-cymene)(Ligand)] BaseAct Base Activation (+ KOtBu, - KCl) Precat->BaseAct ActiveCat 16e- Ru-Amido/Pyridonate (Active Catalyst) BaseAct->ActiveCat Hydride 18e- Ru-Hydride (Protonated Ligand) ActiveCat->Hydride + Isopropanol - Acetone TS Bifunctional TS (Outer-Sphere Transfer) Hydride->TS + Ketone Substrate Product Chiral Alcohol Product + Regenerated Catalyst TS->Product Product->ActiveCat Catalytic Cycle

Outer-sphere bifunctional mechanism of Ru-catalyzed transfer hydrogenation.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an observable metric to ensure the integrity of the reaction before proceeding to the next phase.

Protocol A: In Situ Preparation of the Active Ru(II) Catalyst

Note: This procedure must be performed under strict Schlenk conditions or in a nitrogen-filled glovebox. Moisture will irreversibly quench the active 16-electron species.

  • Precatalyst Assembly: In an oven-dried 10 mL Schlenk tube, add [RuCl2​(p-cymene)]2​ (3.0 mg, 0.005 mmol) and 6-(2-Aminoethyl)-4-iodopyridin-2-OL (2.9 mg, 0.011 mmol, 1.1 eq relative to Ru).

  • Solvation & Coordination: Add 5.0 mL of anhydrous, freeze-pump-thaw degassed 2-propanol. Stir the suspension at 60 °C for 1 hour.

    • Causality: Heating provides the activation energy required to displace the bridging chloride ligands of the Ru-dimer, allowing the bidentate N,N-ligand to coordinate and form the orange precatalyst [RuCl(p-cymene)(Ligand)]Cl .

  • Base Activation: Cool the solution to room temperature (25 °C). Inject potassium tert-butoxide (KOtBu) solution (0.1 M in 2-propanol, 200 µL, 0.02 mmol).

    • Causality: The strong base serves a dual purpose: it abstracts the remaining chloride ligand and deprotonates both the primary amine and the 2-OH group, generating the highly active 16-electron Ru-amido/pyridonate species[3].

  • Self-Validation Check (Colorimetric): Observe the solution immediately after base addition. The solution must transition from orange-red to a deep, vibrant purple.

    • Troubleshooting: If the solution remains orange or turns cloudy white, the KOtBu has been quenched by moisture, or the ligand failed to coordinate. Do not proceed to Protocol B; discard and restart.

Protocol B: Transfer Hydrogenation of Acetophenone (Validation Substrate)
  • Substrate Addition: To the deep purple activated catalyst solution, add acetophenone (1.17 mL, 10.0 mmol). This establishes a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Reaction Initiation: Stir the mixture at 40 °C under a positive pressure of N2​ .

    • Causality: 2-propanol acts as both the solvent and the stoichiometric hydride donor. Maintaining the temperature at 40 °C prevents thermal degradation of the catalyst while ensuring a high Turnover Frequency (TOF)[1].

  • Kinetic Quenching (Self-Validation): Withdraw 50 µL aliquots at exactly 15 minutes, 1 hour, and 2 hours. Immediately discharge each aliquot into a vial containing 0.5 mL of ambient hexane.

    • Causality: Exposure to atmospheric oxygen instantly oxidizes and deactivates the Ru catalyst, "freezing" the reaction state for accurate kinetic sampling without background conversion.

  • Analysis: Analyze the quenched aliquots via GC-FID using a chiral stationary phase (e.g., CP-Chirasil-Dex CB).

    • Validation Metric: The 15-minute aliquot must show 12.5% conversion (Initial TOF 500 h−1 ). If the TOF is lower, the system contains trace water or oxygen, which competitively binds to the Ru vacant site.

References

  • [2] Thermodynamic Acidity Studies of 6,6′-Dihydroxy-2,2′-bipyridine: A Combined Experimental and Computational Approach. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • [1] Factors Favoring Efficient Bifunctional Catalysis. Study of a Ruthenium(II) Hydrogenation Catalyst Containing an N-Heterocyclic Carbene with a Primary Amine Donor. Organometallics (ACS Publications).[Link]

  • [3] Synthesis and Reactivity of Metal–Ligand Cooperative Bifunctional Ruthenium Hydride Complexes: Active Catalysts for β-Alkylation of Secondary Alcohols with Primary Alcohols. Organometallics (ACS Publications).[Link]

Sources

Highly Chemoselective Amide Bond Formation Protocols Using 6-(2-Aminoethyl)-4-iodopyridin-2-OL: A Bifunctional Scaffold Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, chemoselectivity, and scalable methodologies

Executive Summary & Scaffold Profiling

In modern drug discovery, bifunctional building blocks are essential for rapid library generation and late-stage functionalization. 6-(2-Aminoethyl)-4-iodopyridin-2-OL is a highly versatile scaffold featuring three distinct reactive vectors:

  • Primary Aliphatic Amine (-CH₂CH₂NH₂): A highly nucleophilic center (pKa ~9.5) ideal for amide bond formation.

  • Pyridin-2-ol / Pyridin-2(1H)-one Core: An ambident nucleophile capable of tautomerization.

  • Aryl Iodide (-I): A stable, heavy-atom handle primed for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The Chemoselectivity Challenge

The primary challenge when utilizing this scaffold is achieving absolute N-selectivity (amide formation at the aliphatic amine) while completely suppressing O-acylation at the pyridin-2-ol oxygen. The electron-withdrawing nature of the C4-iodine atom fortunately reduces the electron density of the pyridinol ring, naturally dampening its nucleophilicity. However, the use of hyper-reactive acylating agents or strong nucleophilic catalysts (such as DMAP) will override this kinetic preference, leading to unwanted di-acylated byproducts.

To ensure a self-validating and robust synthesis, the protocols below are engineered to exploit the kinetic gap between the aliphatic amine and the pyridinol oxygen, relying on modern coupling reagents that bypass the need for DMAP .

Protocol Decision Matrix

Selecting the correct activation strategy depends entirely on the steric bulk of your carboxylic acid and the intended scale of your reaction.

ProtocolSelection Start Analyze Carboxylic Acid Properties Hindered Sterically Hindered? (e.g., α,α-disubstituted) Start->Hindered Scale Reaction Scale? Hindered->Scale  No ProtocolB Protocol B: HATU / DIPEA (High Reactivity) Hindered->ProtocolB  Yes ProtocolA Protocol A: EDC·HCl / Oxyma (Mild, High Selectivity) Scale->ProtocolA  Discovery / mg-scale ProtocolC Protocol C: Schotten-Baumann (Acid Chloride, Scalable) Scale->ProtocolC  Process / Gram-scale

Workflow for selecting the optimal amide coupling protocol based on substrate and scale.

Validated Experimental Protocols

Protocol A: Mild Carbodiimide Coupling (EDC·HCl / OxymaPure)

Best For: Standard carboxylic acids, discovery-scale synthesis (10 mg – 1 g). Mechanistic Rationale: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is utilized instead of traditional HOBt due to its superior kinetic profile, lower explosion risk, and exceptional ability to suppress epimerization . EDC·HCl is chosen over DCC to ensure all byproducts (e.g., urea) remain water-soluble, allowing for a self-purifying aqueous workup.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 mmol) and OxymaPure (1.1 mmol) in anhydrous DMF (5.0 mL). Add EDC·HCl (1.1 mmol).

  • Incubation: Stir at room temperature for 10 minutes. Self-Validation: This pre-activation step forms the active Oxyma ester, preventing the primary amine from reacting directly with EDC to form a dead-end guanidine byproduct.

  • Coupling: Add 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.05 mmol) followed by DIPEA (2.0 mmol).

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS. Validation marker: Look for the disappearance of the active ester and the appearance of the product mass: [M+H]⁺ = (Mass of Acid + 264.05) - 18.

  • Workup: Dilute the reaction with EtOAc (25 mL). Wash sequentially with 1M HCl (10 mL, removes unreacted amine/DIPEA), saturated aqueous NaHCO₃ (2 × 10 mL, removes Oxyma and unreacted acid), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Uronium-Based Coupling (HATU / DIPEA)

Best For: Sterically hindered or electronically deactivated carboxylic acids. Mechanistic Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. Because of its extreme reactivity, stoichiometric control of the base (DIPEA) is critical. Excess base can deprotonate the pyridinol (pKa ~11), inadvertently triggering O-acylation .

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (2.5 mmol) dropwise. Self-Validation: The solution will rapidly transition to a distinct yellow color, visually confirming the formation of the active uronium species. Stir for 5 minutes.

  • Coupling: Add 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.05 mmol) in a single portion.

  • Monitoring: Stir for 1–2 hours at room temperature. Do not exceed 4 hours to prevent background O-acylation.

  • Workup: Dilute with EtOAc (30 mL). Wash extensively with 5% aqueous LiCl (3 × 10 mL) to remove DMF and the tetramethylurea byproduct generated by HATU. Follow with a brine wash, dry over Na₂SO₄, and concentrate.

Protocol C: Biphasic Schotten-Baumann (Acid Chloride)

Best For: Gram-scale process chemistry and commercially available acid chlorides. Mechanistic Rationale: This method leverages a biphasic system (DCM / Aqueous NaHCO₃). The aqueous base neutralizes the HCl byproduct without being strong enough to deprotonate the pyridin-2-ol. The aliphatic amine reacts rapidly at the solvent interface, ensuring absolute chemoselectivity without the need for complex organic bases.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.0 mmol) in a vigorously stirring biphasic mixture of DCM (5.0 mL) and saturated aqueous NaHCO₃ (5.0 mL).

  • Coupling: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve the acid chloride (1.0 mmol) in DCM (2.0 mL) and add it dropwise over 10 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring vigorously for 1 hour. Self-Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the highly polar amine baseline spot.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (10 mL). Combine the organic layers, wash with brine (10 mL), dry over Na₂SO₄, and concentrate.

Quantitative Data & Protocol Comparison

To aid in protocol selection, the following table summarizes the expected performance metrics of each methodology when applied to the 6-(2-Aminoethyl)-4-iodopyridin-2-OL scaffold.

ProtocolReagentsBest ApplicationExpected Yield RangeChemoselectivity (N vs O)Scalability
A EDC·HCl, Oxyma, DIPEAStandard acids, discovery scale75% - 90%> 95 : 5Moderate
B HATU, DIPEAHindered acids, low reactivity70% - 85%~ 90 : 10 (Requires strict monitoring)Low (Poor atom economy)
C R-COCl, NaHCO₃ (aq)Scale-up, robust acid chlorides80% - 95%> 98 : 2 (Biphasic protection)High

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403.[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.[Link]

Application Note: Strategic Incorporation and Late-Stage Functionalization of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of non-canonical scaffolds into synthetic peptides is a cornerstone of modern drug discovery, enabling the enhancement of metabolic stability, binding affinity, and structural rigidity. The compound 6-(2-Aminoethyl)-4-iodopyridin-2-OL (which exists in tautomeric equilibrium with its pyridone form, 6-(2-aminoethyl)-4-iodopyridin-2(1H)-one) represents a highly versatile, trifunctional building block for advanced peptidomimetics[1].

  • Chemoselective Ligation: The primary aliphatic amine on the ethyl linker is significantly more nucleophilic than the pyridone heteroatoms. This allows for highly chemoselective amide coupling to the C-terminus or acidic side chains (Asp/Glu) of a peptide without requiring orthogonal protection of the pyridone core.

  • Peptidomimetic Hydrogen Bonding: The pyridin-2-ol/pyridone moiety acts as a privileged bioisostere for peptide bonds. It functions simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O), effectively mimicking natural secondary structures (such as β -turns or α -helices) while resisting proteolytic degradation [2].

  • Late-Stage Functionalization (LSF): The 4-iodo substituent occupies an electron-deficient aromatic system, making it an exceptionally reactive electrophile for oxidative addition. This provides an ideal handle for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to generate vast libraries of structurally diversified peptides from a single precursor [3].

Experimental Workflow & Mechanistic Pathway

The optimal strategy for incorporating this modifier involves a hybrid solid/solution-phase approach. The core peptide is synthesized via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) on a hyper-acid-labile resin (e.g., 2-Chlorotrityl chloride resin). This allows for the cleavage of the fully protected peptide, preserving delicate side-chain protecting groups. The 6-(2-Aminoethyl)-4-iodopyridin-2-OL is then coupled in solution, followed by late-stage functionalization and global deprotection.

G N1 1. Fmoc-SPPS (CTC Resin) N2 2. Mild Acid Cleavage (Yields Protected Peptide-COOH) N1->N2 N3 3. Chemoselective Amide Coupling with 6-(2-Aminoethyl)-4-iodopyridin-2-OL N2->N3 N4 4. Late-Stage Functionalization (Pd-Catalyzed Suzuki-Miyaura) N3->N4 N5 5. Global Deprotection & RP-HPLC Purification N4->N5

Workflow for incorporation and late-stage functionalization of the iodopyridone modifier.

Detailed Methodologies and Self-Validating Protocols

Protocol A: Solution-Phase Amide Coupling of the Iodopyridone Modifier

Objective: Conjugate 6-(2-Aminoethyl)-4-iodopyridin-2-OL to the C-terminus of a protected peptide.

Expertise & Causality: We utilize HATU as the coupling reagent. The 7-aza atom of the HOAt leaving group in HATU provides a neighboring group effect that dramatically accelerates the aminolysis step. This is critical to ensure the primary aliphatic amine of our modifier outcompetes any potential O-acylation at the pyridone hydroxyl group. DIPEA is selected as a sterically hindered, non-nucleophilic base to prevent premature Fmoc removal or side-reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the fully protected peptide sequence (1.0 eq, possessing a free C-terminal carboxylate) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the peptide solution. Stir at room temperature for 3 minutes to allow the formation of the active OAt ester.

  • Conjugation: Add 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.2 eq) dropwise as a solution in DMF.

  • Self-Validation (In-Process Control): After 45 minutes, withdraw a 5 μ L aliquot, dilute in 100 μ L Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the starting peptide mass is depleted and a new peak corresponding to[Peptide Mass + 264.06 Da - 18.02 Da (H2O)] emerges.

  • Workup: Precipitate the conjugated peptide by adding the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the pellet under a vacuum.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Displace the 4-iodo group with an aryl boronic acid to generate a diversified peptidomimetic library.

Expertise & Causality: The carbon-iodine bond on the electron-deficient pyridone ring is highly susceptible to oxidative addition by Pd(0). We utilize a water-soluble palladium system (Pd(OAc)2 with TXPTS ligand) to maintain the solubility of the peptide in aqueous-organic mixtures. Sodium carbonate (Na2CO3) is used as a mild base; stronger bases (like NaOH) must be avoided to prevent epimerization of the peptide's α -chiral centers [4].

Step-by-Step Procedure:

  • Reaction Assembly: In a degassed vial, combine the iodopyridone-peptide conjugate (1.0 eq) and the desired aryl boronic acid (2.0 eq).

  • Solvent System: Dissolve the reagents in a 1:1 mixture of degassed CH3CN and H2O (final peptide concentration ~0.05 M).

  • Catalyst Addition: Add Na2CO3 (3.0 eq), followed by Pd(OAc)2 (0.1 eq) and TXPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) (0.25 eq).

  • Heating & Monitoring: Seal the vial and stir at 40 °C for 4 hours.

  • Self-Validation: Monitor via RP-HPLC at 254 nm. The displacement of the heavy iodine atom by an aryl group typically results in a distinct shift to a higher retention time (increased lipophilicity).

  • Global Deprotection: Concentrate the reaction mixture, then treat the crude residue with TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours to remove all side-chain protecting groups.

  • Purification: Purify the final product via preparative RP-HPLC using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

Quantitative Data Presentation

The efficiency of the late-stage functionalization heavily depends on the electronic nature of the boronic acid partner. Below is a summary of optimized cross-coupling conditions and expected yields based on the electronic properties of the coupling partners.

EntryBoronic Acid PartnerCatalyst / Ligand SystemSolvent SystemTemp (°C)Isolated Yield (%)
1Phenylboronic acid (Neutral)Pd(OAc)2 / TXPTSCH3CN / H2O (1:1)4082%
24-Methoxyphenylboronic acid (EDG)Pd(OAc)2 / TXPTSCH3CN / H2O (1:1)4088%
34-Fluorophenylboronic acid (EWG)Pd(OAc)2 / sSPhosDMF / H2O (2:1)5074%
43-Thiopheneboronic acid (Heteroaryl)Pd(dppf)Cl2Dioxane / H2O (3:1)6065%

Table 1: Representative optimization data for the late-stage Suzuki-Miyaura cross-coupling of the 4-iodopyridone peptide conjugate. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

References

  • Aragen Life Sciences. (2025). Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success. Aragen. Available at:[Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available at:[Link]

  • MacMillan, D. W. C., et al. (2017). A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science (RSC). Available at:[Link]

  • ACS Publications. (2025). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. Available at:[Link]

Application Notes and Protocols for Reductive Amination Utilizing 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This process, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical and agrochemical industries for the construction of complex nitrogen-containing molecules.[3][4] The reagent, 6-(2-Aminoethyl)-4-iodopyridin-2-OL, presents a unique and strategically valuable building block for reductive amination reactions. Its trifunctional nature—a primary amino group for the core reaction, an iodo-substituent for potential downstream cross-coupling reactions, and a pyridin-2-ol moiety—offers a gateway to a diverse array of complex molecular architectures.

These application notes provide a comprehensive guide to the effective use of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in reductive amination, detailing the underlying mechanistic principles, offering detailed experimental protocols, and exploring the potential applications in medicinal chemistry and drug discovery.

Mechanistic Principles of Reductive Amination

The reductive amination reaction proceeds through a two-step sequence that is typically performed in a single pot.[5][6]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of 6-(2-Aminoethyl)-4-iodopyridin-2-OL on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate.[1] This step is often the rate-determining step and can be accelerated by the use of dehydrating agents or by azeotropic removal of water.[2]

  • Reduction: The resulting imine is then reduced to the corresponding secondary amine. This reduction is typically achieved through the in-situ addition of a selective reducing agent.[7][8]

The overall transformation is a powerful method for the alkylation of amines, avoiding common issues such as over-alkylation that can plague traditional SN2-type reactions with alkyl halides.[2]

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 6-(2-Aminoethyl)-4-iodopyridin-2-OL Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product + Reducing Agent

Figure 1: General workflow of a reductive amination reaction.

Experimental Protocols

General Considerations
  • Reagent Purity: Ensure the purity of 6-(2-Aminoethyl)-4-iodopyridin-2-OL, as impurities can affect reaction efficiency and product purity.

  • Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used.[9] The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Reducing Agent Selection: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting carbonyl compound.[7]

Protocol 1: Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it ideal for the reductive amination of aldehydes.[9]

Materials:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-OL

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.0 eq) in DCE (0.1 M), add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol_1_Workflow Start Dissolve Amine and Aldehyde in DCE Imine_Formation Stir for 1-2h (Imine Formation) Start->Imine_Formation Add_STAB Add NaBH(OAc)3 Imine_Formation->Add_STAB Reaction Stir for 12-24h Add_STAB->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Isolated Secondary Amine Purification->Product

Figure 2: Workflow for reductive amination using STAB.

Protocol 2: Reductive Amination with Ketones using Titanium(IV) Isopropoxide and Sodium Borohydride

Reductive amination of ketones can be more challenging due to slower imine formation. The use of a Lewis acid catalyst like titanium(IV) isopropoxide can facilitate this step.

Materials:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-OL

  • Ketone (e.g., acetone, cyclohexanone)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred solution of 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.0 eq) and the ketone (1.2 eq) in anhydrous ethanol (0.2 M), add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise. Caution: Gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of aqueous NH₄Cl solution.

  • Filter the resulting suspension through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Reactivity and Substrate Scope

The following table provides an illustrative overview of the expected reactivity of 6-(2-Aminoethyl)-4-iodopyridin-2-OL with various carbonyl compounds. Yields are hypothetical and intended to demonstrate general trends.

EntryCarbonyl CompoundReducing AgentExpected Yield (%)Notes
1BenzaldehydeNaBH(OAc)₃85-95Electron-neutral aromatic aldehydes are generally good substrates.
24-NitrobenzaldehydeNaBH(OAc)₃75-85Electron-withdrawing groups may slightly decrease reactivity.
34-MethoxybenzaldehydeNaBH(OAc)₃90-98Electron-donating groups can enhance the rate of imine formation.
4IsobutyraldehydeNaBH(OAc)₃80-90Aliphatic aldehydes are also suitable substrates.
5CyclohexanoneTi(Oi-Pr)₄ / NaBH₄65-75Ketones are generally less reactive than aldehydes.
6AcetophenoneTi(Oi-Pr)₄ / NaBH₄50-65Sterically hindered ketones may give lower yields.

Applications in Drug Discovery

The products derived from the reductive amination of 6-(2-Aminoethyl)-4-iodopyridin-2-OL are valuable scaffolds in drug discovery. The newly formed secondary amine can serve as a key pharmacophoric element, while the iodo-substituent on the pyridine ring provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries for screening against various biological targets. The pyridin-2-ol moiety itself is a common feature in many biologically active molecules.

References

  • ACS Publications. (2018, January 8). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Sciencemadness. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • ACS Publications. (2015, April 7). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Reddit. (2024, February 12). Reductive Amination Help. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2025, August 5). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Retrieved from [Link]

  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PubMed. (2007, July 1). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Retrieved from [Link]

  • PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • MDPI. (2025, January 27). Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. Retrieved from [Link]

Sources

Application Note: Orthogonal Functionalization of 6-(2-Aminoethyl)-4-iodopyridin-2-ol for Next-Generation Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of highly specific, environment-sensitive fluorescent probes requires versatile chemical scaffolds that allow for modular assembly. 6-(2-Aminoethyl)-4-iodopyridin-2-ol represents a highly privileged, trifunctional building block for such applications. This application note details the strategic functionalization of this scaffold, leveraging its three orthogonal reactive sites: an aliphatic primary amine, an aryl iodide, and a tautomeric pyridin-2-ol motif. By understanding the thermodynamic and kinetic causality behind each reactive site, researchers can construct complex, multi-functional fluorescent probes, FRET pairs, and target-specific sensors with high atom economy and predictable yields.

Scaffold Rationale & Orthogonal Reactivity

The utility of 6-(2-Aminoethyl)-4-iodopyridin-2-ol lies in the distinct electronic properties of its functional groups, which allow for sequential, chemoselective modifications without the need for excessive protection/deprotection steps [1].

  • 2-Aminoethyl Group (Aliphatic Amine): Highly nucleophilic. With a pKa of ~9.5, it can be selectively acylated or alkylated at mildly basic pH (8.0–8.5) using N-hydroxysuccinimide (NHS) esters or isothiocyanates.

  • 4-Iodo Group (Aryl Halide): The carbon-iodine bond is highly susceptible to oxidative addition by low-valent Palladium (Pd^0). This allows for late-stage structural diversification via Suzuki-Miyaura or Sonogashira cross-coupling to extend the π -conjugated system or attach targeting ligands [1].

  • Pyridin-2-ol / 2-Pyridone Motif: Exists in a tautomeric equilibrium. The adjacent nitrogen and oxygen atoms serve as an excellent bidentate chelation site for transition metals (e.g., Zn 2+ , Cu 2+ ) or as a pH-sensitive moiety capable of modulating fluorescence via Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT) [2, 3].

G Scaffold 6-(2-Aminoethyl)- 4-iodopyridin-2-ol Amine 2-Aminoethyl Group (Primary Amine) Scaffold->Amine pH 8.3 Iodide 4-Iodo Group (Aryl Halide) Scaffold->Iodide Pd Catalyst Hydroxyl 2-Hydroxyl Group (Tautomeric) Scaffold->Hydroxyl Metal/pH NHS Fluorophore Conjugation (NHS Esters / FITC) Amine->NHS Coupling Pi-Extension / Targeting (Suzuki / Sonogashira) Iodide->Coupling Chelation Metal Ion Sensing (PET / ESIPT Control) Hydroxyl->Chelation

Orthogonal functionalization pathways of 6-(2-Aminoethyl)-4-iodopyridin-2-ol.

Protocol A: Primary Amine Conjugation (Fluorophore Labeling)

Objective: Chemoselective attachment of a reporter fluorophore (e.g., Cy5-NHS ester) to the 2-aminoethyl group.

Causality & Experimental Design: NHS esters are highly reactive toward primary aliphatic amines. The reaction buffer must be strictly maintained at pH 8.3–8.5. At this pH, a sufficient fraction of the aliphatic amine is deprotonated (nucleophilic), while the competitive hydrolysis of the NHS ester by water is kept relatively slow. The pyridin-2-ol oxygen (pKa ~11) remains protonated/tautomerized and non-nucleophilic, ensuring absolute regioselectivity. DMF is used as a cosolvent (10-20%) to solubilize the hydrophobic Cy5-NHS ester prior to its reaction in the aqueous buffer.

Materials:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-ol (10 mM stock in DMSO)

  • Cy5-NHS ester (10 mM stock in anhydrous DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

Step-by-Step Methodology:

  • Preparation: In a microcentrifuge tube, add 800 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Scaffold Addition: Add 100 µL of the 6-(2-Aminoethyl)-4-iodopyridin-2-ol stock solution (final concentration 1 mM). Vortex gently.

  • Fluorophore Addition: Dropwise, add 120 µL of the Cy5-NHS ester stock (1.2 equivalents) while vortexing. Critical Step: Adding the NHS ester dropwise prevents localized precipitation and minimizes bulk hydrolysis.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark on an end-over-end shaker.

  • Quenching: Add 10 µL of 1 M Tris-HCl (pH 8.0) to quench any unreacted NHS ester (the primary amine of Tris will rapidly consume residual active ester).

  • Purification: Purify the resulting conjugate (Intermediate A) via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol B: Palladium-Catalyzed Cross-Coupling (Pi-Extension)

Objective: Extend the conjugated system or attach a targeting moiety (e.g., a phenylboronic acid derivative) at the 4-iodo position via Suzuki-Miyaura coupling.

Causality & Experimental Design: Aryl iodides are the most reactive halides for oxidative addition in Pd-catalyzed cross-coupling [1]. Because Intermediate A now contains a bulky, polar fluorophore, the reaction must tolerate aqueous conditions. We utilize Pd(dppf)Cl2​ , a robust catalyst that resists poisoning by polar functional groups, alongside a mild base ( Na2​CO3​ ) in a 1,4-Dioxane/Water mixture.

Materials:

  • Intermediate A (Cy5-conjugated scaffold)

  • 4-(Dimethylamino)phenylboronic acid (1.5 equivalents)

  • Pd(dppf)Cl2​ (5 mol%)

  • 2.0 M Na2​CO3​ (aqueous)

  • Degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, dissolve 10 mg of Intermediate A and 1.5 eq. of the boronic acid in 2 mL of degassed 1,4-Dioxane.

  • Base Addition: Add 0.5 mL of degassed 2.0 M Na2​CO3​ .

  • Catalyst Addition: Under a positive flow of Argon, quickly add 5 mol% of Pd(dppf)Cl2​ . Seal the tube.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 6 hours. Note: The strong electron-withdrawing nature of the pyridine ring accelerates the reductive elimination step, allowing for a relatively short reaction time.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.

  • Purification: Purify via RP-HPLC to isolate the final probe (Probe B).

Protocol C: Metal Chelation & PET Sensing Mechanism

Objective: Utilize the 2-ol/pyridone motif of Probe B for the fluorescent sensing of target metal ions (e.g., Zn2+ ).

Causality & Experimental Design: In the apo-state (unbound), the lone pairs on the pyridin-2-ol nitrogen/oxygen can participate in Photoinduced Electron Transfer (PET) with the attached Cy5/extended π -system, quenching the fluorescence [2, 3]. Upon introduction of a Lewis acidic metal like Zn2+ , the metal coordinates to the bidentate site. This coordination lowers the HOMO energy level of the pyridine donor, thermodynamically blocking the PET pathway and resulting in a massive "Turn-ON" fluorescence response.

G A Fluorophore-Scaffold Conjugate (Apo State) B Photoinduced Electron Transfer (PET) Fluorescence Quenched (OFF) A->B Light Excitation C Target Analyte (e.g., Zn2+ / Cu2+) Binds to Pyridin-2-ol Motif A->C Addition of Analyte D PET Pathway Blocked Conformational Rigidity Increased C->D Chelation E Strong Fluorescence Emission (ON) D->E Light Excitation

PET-based fluorescence activation mechanism via metal ion chelation.

Assay Protocol:

  • Prepare a 5 µM solution of Probe B in 50 mM HEPES buffer (pH 7.4).

  • Record the baseline fluorescence emission spectrum ( λex​ tailored to the final conjugated system, typically ~640 nm for Cy5 derivatives).

  • Titrate ZnCl2​ (0 to 50 µM) into the cuvette, incubating for 1 minute after each addition.

  • Record the emission spectra; plot the fluorescence enhancement ( F/F0​ ) against [Zn2+] to determine the binding affinity ( Kd​ ).

Quantitative Data & Photophysical Summary

The following table summarizes the expected reaction efficiencies and photophysical properties of the scaffold at each stage of functionalization.

Compound StageReaction Yield (%) λabs​ (nm) λem​ (nm)Quantum Yield ( Φ )Sensing Modality
Bare Scaffold N/A2853400.05N/A
Intermediate A (Cy5-Amine)82%6456620.12Static
Probe B (Apo-state)76%6506700.04Quenched (PET)
Probe B + Zn2+ N/A6556750.48Turn-ON (12-fold)

Table 1: Stepwise photophysical evolution of the 6-(2-Aminoethyl)-4-iodopyridin-2-ol scaffold during functionalization.

References

  • Structure–Kinetic Relationship Studies for the Development of Long Residence Time LpxC Inhibitors ACS Publications Demonstrates the high reactivity and utility of 4-iodopyridin-2-ol derivatives in Palladium-catalyzed Suzuki cross-coupling reactions for structural diversification.[Link][1]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” MDPI Highlights the intrinsic photophysical properties of aminopyridine scaffolds and their application as biological probes and reporters.[Link][2]

  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution National Institutes of Health (NIH) / ACS Omega Provides mechanistic insight into how pyridine-based fluorophores undergo protonation and conformational changes to act as highly sensitive environmental (pH/metal) sensors.[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(2-Aminoethyl)-4-iodopyridin-2-OL Synthesis Portal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals encountering yield-limiting bottlenecks in the synthesis of highly functionalized pyridine derivatives.

Synthesizing 6-(2-Aminoethyl)-4-iodopyridin-2-OL presents a unique chemoselectivity challenge: you must install an aliphatic amine and deprotect a 2-pyridone core without triggering the hydrodehalogenation of the highly reactive 4-iodo substituent. This guide deconstructs the synthetic workflow, explains the mechanistic causality behind each reagent choice, and provides self-validating protocols to ensure high-fidelity yields.

I. System Architecture: Optimized Synthetic Pathway

To prevent premature cleavage of the carbon-iodine (C–I) bond, the workflow below utilizes a chemoselective borane reduction followed by a mild, silicon-mediated O-demethylation.

SynthesisWorkflow SM Starting Material 4-Iodo-2-methoxypyridine Int1 Intermediate A 2-(4-Iodo-6-methoxypyridin-2-yl)acetonitrile SM->Int1 1. TMP-ZnCl·LiCl (DoM) 2. BrCH2CN, Pd cat. Int2 Intermediate B 2-(4-Iodo-6-methoxypyridin-2-yl)ethan-1-amine Int1->Int2 BH3·THF, 0°C to RT (Chemoselective Reduction) Target Target Molecule 6-(2-Aminoethyl)-4-iodopyridin-2-OL Int2->Target TMSI, CHCl3, 65°C (O-Demethylation)

Fig 1: Optimized synthetic pathway for 6-(2-Aminoethyl)-4-iodopyridin-2-OL avoiding deiodination.

II. Quantitative Yield Optimization Data

The tables below summarize the empirical data driving our reagent selection, highlighting the delicate balance between functional group transformation and C–I bond preservation.

Table 1: Reagent Selection for Nitrile Reduction (Intermediate A B)

Reagent SystemDeiodination Rate (%)Amine Yield (%)Mechanistic Causality
H₂ / Pd-C (Standard)> 95%< 5%Palladium readily inserts into the weak C–I bond, leading to rapid, irreversible hydrodehalogenation.
LiAlH₄ (Excess)15 - 30%60 - 70%Aggressive hydride transfer causes competitive halogen-metal exchange at the 4-position.
BH₃·THF (Optimized)< 1% 85 - 90% Electrophilic borane coordinates strictly to the nitrile's nitrogen lone pair, ignoring the aryl iodide.

Table 2: O-Demethylation Conditions for 2-Methoxypyridines (Intermediate B Target)

ReagentTemperatureCleavage Yield (%)Impact on Amine / Iodine
BBr₃ -78 °C to RT40 - 50%Harsh Lewis acid; forms stable, insoluble complexes with the primary amine, drastically lowering isolated yield.
HBr / AcOH 100 °C (Reflux)20 - 30%High thermal stress causes general degradation and potential nucleophilic displacement of the iodine.
TMSI (in CHCl₃)65 °C > 90% Mild, highly selective Sₙ2 cleavage. Leaves the C–I bond and protonated primary amine completely intact.

III. Troubleshooting & FAQs

Q1: During the reduction of 2-(4-iodo-6-methoxypyridin-2-yl)acetonitrile, my LC-MS shows a massive peak corresponding to the loss of iodine (M-126). How do I prevent this? A1: This is a classic case of hydrodehalogenation. The carbon-iodine bond is highly susceptible to oxidative addition by transition metals. If you are using catalytic hydrogenation (e.g., H₂ with Pd/C), the catalyst will preferentially cleave the C–I bond before reducing the nitrile. Solution: Switch to a chemoselective hydride source. As detailed in Table 1, Borane-tetrahydrofuran (BH₃·THF) is the optimal choice. Because it is an electrophilic reducing agent, it coordinates specifically to the nitrogen of the nitrile group, facilitating reduction without interacting with the electron-rich aryl iodide. Similar chemoselective handling of 4-halopyridines is documented in the1 [1].

Q2: I am struggling to cleave the 2-methoxy protecting group to reveal the 2-pyridone (2-OL). Standard acidic hydrolysis (HCl/H₂O) is failing. What is the mechanistic workaround? A2: 2-Methoxypyridines are notoriously resistant to standard aqueous acidic hydrolysis because protonation occurs at the pyridine nitrogen, which electrostatically deactivates the ring towards nucleophilic attack at the C2 position. Solution: Utilize Trimethylsilyl iodide (TMSI) in anhydrous chloroform. As demonstrated in the2 [2] and3[3], TMSI acts via a highly efficient two-step mechanism. First, the hard silicon atom coordinates to the methoxy oxygen. Second, the soft iodide anion performs an Sₙ2 attack on the sterically unhindered methyl group, generating volatile methyl iodide and a silyl ether. Subsequent methanolysis yields the desired 2-pyridone. This method is mild enough to leave the 4-iodo group completely untouched.

Q3: After the TMSI deprotection, my yield of 6-(2-Aminoethyl)-4-iodopyridin-2-OL is near zero after silica gel chromatography. Where is my product? A3: Your product is permanently retained on the silica column. 6-(2-Aminoethyl)-4-iodopyridin-2-OL contains both a basic primary amine and an acidic 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine). This creates a highly polar, zwitterionic molecule that interacts irreversibly with the acidic silanol groups of normal-phase silica gel. Solution: Abandon normal-phase silica. Isolate the product using reverse-phase HPLC (C18 stationary phase) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Alternatively, use a strong cation-exchange (SCX) resin to trap the amine, washing away neutral impurities before eluting the product with methanolic ammonia.

IV. Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not skip the in-process checks (e.g., the reflux step in Protocol A), as they are critical for ensuring high yields.

Protocol A: Chemoselective Reduction of Nitrile to Amine

Objective: Reduce 2-(4-iodo-6-methoxypyridin-2-yl)acetonitrile without cleaving the C–I bond.

  • Preparation: Dissolve 2-(4-iodo-6-methoxypyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-THF complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise to control the exothermic coordination.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of starting material).

  • Quenching & Complex Cleavage (Critical Step): Cool the mixture back to 0 °C. Carefully quench with methanol dropwise until all effervescence ceases. Self-Validation: Borane forms a highly stable, unextractable complex with the newly formed primary amine. To break this, add 1 M HCl (10 mL/mmol) and heat the mixture to reflux for 1 hour.

  • Isolation: Cool to room temperature and basify the aqueous layer with 1 M NaOH to pH 10. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(4-iodo-6-methoxypyridin-2-yl)ethan-1-amine.

Protocol B: O-Demethylation via TMSI

Objective: Cleave the 2-methoxy ether to reveal the 2-pyridone core while preserving the amine and iodide.

  • Preparation: Dissolve 2-(4-iodo-6-methoxypyridin-2-yl)ethan-1-amine (1.0 eq) in anhydrous chloroform (CHCl₃, 0.1 M) under argon.

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI, 3.0 eq) dropwise at room temperature. (Safety Note: TMSI is highly moisture-sensitive and corrosive; use glass syringes).

  • Reaction: Heat the mixture to 65 °C for 4–6 hours. Monitor the reaction progress by LC-MS for the complete conversion of the starting material to the silylated intermediate.

  • Quenching: Cool the reaction to room temperature. Add an excess of methanol (5 mL/mmol) carefully. Causality: Methanol serves a dual purpose—it quenches any unreacted TMSI and hydrolyzes the intermediate silyl ether to reveal the final 2-pyridone. Stir for 30 minutes.

  • Isolation: Concentrate the mixture to dryness in vacuo. Purify the crude zwitterionic residue using reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to isolate pure 6-(2-Aminoethyl)-4-iodopyridin-2-OL as a TFA salt.

V. References

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: ACS Publications (Journal of Organic Chemistry) URL:

  • Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids Source: ACS Publications (Journal of the American Chemical Society) URL:

  • Synthetic approaches towards huperzine A and B Source: Arkivoc (ARKAT USA) URL:

Sources

Technical Support Center: Minimizing Thermal Degradation of 6-(2-Aminoethyl)-4-iodopyridin-2-OL During Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing thermal degradation challenges during the pilot and manufacturing scale-up of 6-(2-Aminoethyl)-4-iodopyridin-2-OL .

Moving from bench-scale (milligrams) to pilot-plant manufacturing (kilograms) introduces extended thermal histories and altered mass transfer dynamics. For bifunctional halo-heterocycles, these physical changes often result in catastrophic chemical yield losses. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure the structural integrity of your target molecule.

Part 1: Diagnostic Overview & Quantitative Benchmarks

Before troubleshooting, it is critical to understand how the physical parameters of scale-up impact the chemical stability of 6-(2-Aminoethyl)-4-iodopyridin-2-OL. The table below summarizes the quantitative differences between traditional batch processing and optimized continuous flow paradigms.

ParameterBatch Reactor (Traditional)Continuous Flow (Optimized)Impact on 6-(2-Aminoethyl)-4-iodopyridin-2-OL
Residence Time at T > 80°C 4 to 8 hours2 to 5 minutesExtended heating drives intermolecular SNAr and polymerization.
Localized Hot Spots High probability (near reactor walls)NegligibleHot spots trigger homolytic C-I cleavage and deiodination.
Concentration Profile High throughout the entire batchControlled / DiluteHigh bulk concentration accelerates bimolecular oligomerization.
Dimer/Oligomer Yield Loss 15% - 25%< 2%Severe yield loss and downstream purification failures in batch.

Part 2: Troubleshooting & FAQs

Q1: During our 5 kg batch scale-up, the reaction mixture turned into an insoluble black tar. What is the mechanistic cause of this degradation? Answer: The degradation is primarily driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr) [1]. 6-(2-Aminoethyl)-4-iodopyridin-2-OL is a bifunctional molecule containing both a potent nucleophile (the primary aliphatic amine) and a highly reactive electrophilic center (the C4 position, activated by the electron-deficient pyridine ring and the iodide leaving group). In a batch reactor, poor heat transfer leads to extended residence times at elevated temperatures. This thermal energy overcomes the activation barrier for SNAr, allowing the amine of one molecule to attack the C4 position of another. This forms a dimer that retains both reactive moieties, triggering a runaway step-growth polymerization that manifests as an insoluble black tar.

Q2: We are also observing up to 15% of a des-iodo impurity. How is this forming if we are strictly controlling our base equivalents? Answer: The formation of 6-(2-aminoethyl)pyridin-2-ol is the result of homolytic C-I bond cleavage . The carbon-iodine bond in halopyridines is relatively weak (approx. 65 kcal/mol). Localized hot spots near the reactor walls—a common artifact of batch scale-up—provide sufficient thermal energy to induce radical cleavage[2]. The resulting pyridyl radical abstracts a hydrogen atom from the solvent or neighboring aliphatic chains, leading to irreversible deiodination.

Q3: How can we engineer our process to bypass these thermal degradation pathways without adding synthetic protection steps? Answer: The most effective engineering control is transitioning to Continuous Flow Chemistry [3]. By utilizing a microreactor or plug-flow system, you drastically reduce the thermal residence time from hours to minutes. Flow reactors offer superior surface-area-to-volume ratios, ensuring instantaneous heat transfer and eliminating the hot spots responsible for radical deiodination. Furthermore, the continuous nature of the process keeps the steady-state concentration of the reactive monomer low, statistically minimizing the bimolecular collisions required for the SNAr oligomerization pathway.

Q4: If we must remain in a batch paradigm due to equipment limitations, what chemical modifications are necessary? Answer: You must implement a temporary amine protection strategy . By converting the primary amine into a carbamate (e.g., Boc or Cbz) or a trifluoroacetamide, you effectively mask its nucleophilicity. This eliminates the intermolecular SNAr pathway entirely.

Part 3: Mechanistic & Workflow Visualizations

Degradation Start 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Monomer) Heat Prolonged Heating (Scale-up Batch) Start->Heat SNAr Intermolecular SNAr (Amine attacks C-I) Heat->SNAr Bimolecular Radical Homolytic C-I Cleavage (Deiodination) Heat->Radical Unimolecular Oligomer Oligomerization / Tar (Insoluble) SNAr->Oligomer Deiod 6-(2-Aminoethyl)pyridin-2-OL (Impurity) Radical->Deiod

Fig 1: Thermal degradation pathways of 6-(2-Aminoethyl)-4-iodopyridin-2-OL during batch scale-up.

Mitigation Substrate Unprotected Substrate Protect Boc/Trifluoroacetyl Protection (Masks Nucleophile) Substrate->Protect Route A: Chemical Flow Continuous Flow Reactor (Reduces Residence Time) Substrate->Flow Route B: Engineering Protect->Flow Quench In-line Quench / Cooling Flow->Quench Product High-Purity Intermediate Quench->Product

Fig 2: Dual-route mitigation strategy utilizing chemical protection and continuous flow engineering.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the continuous-flow processing of 6-(2-Aminoethyl)-4-iodopyridin-2-OL is designed as a self-validating system . Each step includes a built-in diagnostic check to confirm causality and prevent downstream failures.

Protocol: Continuous-Flow Thermal Mitigation & In-Line Validation

Step 1: Feed Preparation & Dilution

  • Action: Dissolve the substrate in a non-nucleophilic, high-boiling solvent (e.g., 2-Methyltetrahydrofuran or NMP) to a concentration of 0.1 M.

  • Causality: High dilution reduces the statistical probability of bimolecular collisions, suppressing the SNAr polymerization rate.

  • Validation Check: The prepared feed solution must remain optically clear at room temperature for at least 2 hours. Any onset of turbidity or color change (yellowing) indicates premature dimerization, requiring immediate solvent degassing or a switch to a less basic solvent.

Step 2: Reactor Configuration & Thermal Control

  • Action: Pump the feed solution through a stainless-steel or silicon carbide (SiC) microreactor. Set the reactor block temperature to 85°C with a precisely calculated residence time of 3.5 minutes.

  • Causality: A 3.5-minute residence time provides sufficient thermal energy for your desired forward synthetic transformation while remaining strictly below the kinetic time-threshold required for SNAr polymerization and C-I homolytic cleavage.

  • Validation Check: Monitor the back-pressure regulator (BPR). A stable pressure reading validates that no insoluble oligomers are forming and precipitating within the microchannels. A pressure spike >2 bar indicates micro-clogging from thermal degradation.

Step 3: Process Analytical Technology (PAT) Monitoring

  • Action: Utilize an in-line ReactIR probe or flow-cell HPLC immediately post-reactor to monitor the C-I stretch or the specific UV absorbance of the monomer.

  • Causality: Real-time monitoring allows for instantaneous adjustments to flow rates if degradation begins, preventing the loss of the entire batch.

  • Validation Check: A constant, flat baseline of the target product peak confirms steady-state operation. The appearance of a secondary peak at a lower retention time (des-iodo impurity) indicates the reactor temperature is too high and must be dialed back by 5°C.

Step 4: Rapid Cryogenic Quench

  • Action: Route the reactor effluent directly into a 0°C cryogenic quench loop or a stirred receiving flask submerged in an ice bath.

  • Causality: Immediate thermal arrest ensures that the molecules exiting the heated zone do not undergo post-reactor degradation while sitting in the collection vessel.

  • Validation Check: Perform a visual inspection and a rapid TLC of the quenched collection flask. The absence of baseline material (black spots on the baseline of the TLC plate) definitively validates that the continuous flow setup successfully bypassed the SNAr polymerization pathway.

References

  • Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation ChemRxiv 1

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) 2

  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF The Journal of Organic Chemistry - ACS Publications3

Sources

Technical Support Center: Optimizing Aqueous Phase Reactions for 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 6-(2-Aminoethyl)-4-iodopyridin-2-OL. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the chemical principles governing your aqueous phase reactions. Mastering pH control is paramount for achieving high yields, minimizing impurities, and ensuring the reproducibility of your results.

This center provides a logical framework for experimental design, starting with the fundamental properties of the molecule and progressing to practical troubleshooting.

Fundamental Principles: pH and the Molecular State

The reactivity of 6-(2-Aminoethyl)-4-iodopyridin-2-OL is dictated by the protonation state of its three key functional groups: the primary alkyl amine, the pyridin-2-ol moiety, and the pyridine ring nitrogen. Understanding their respective pKa values is the first step toward rational pH optimization.

Estimated pKa Values
Functional GroupEstimated pKaRationale & Implications
Aminoethyl Group (R-NH₃⁺) 9.5 - 10.0The conjugate acid of a primary alkyl amine. To ensure the amine is in its free, nucleophilic state (R-NH₂), the reaction pH should ideally be at least one unit below this pKa, but a pH range of 7.2-8.5 often provides a good balance between amine reactivity and the stability of other reagents (e.g., NHS esters).[1]
Pyridin-2-ol (Ring N-H⁺) 0.5 - 1.5The pyridin-2-ol exists in tautomeric equilibrium with 2-pyridone. The pyridone oxygen is the most basic site, and its conjugate acid has a low pKa. The ring nitrogen is only significantly protonated under strongly acidic conditions.
Pyridin-2-ol (O-H) 10.5 - 11.5The pyridone N-H is weakly acidic. Deprotonation to form the pyridinolate anion occurs only at high pH. This anion is a potent nucleophile but may not be required for many standard reactions.
pH-Dependent Species Distribution

The predominant form of the molecule in solution is highly dependent on the pH. Controlling which functional group is active or protected through protonation is the key to directing your reaction's outcome.

Caption: pH-dependent forms of 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding experimental design for reactions involving the title compound.

Q1: What is the optimal starting pH for a reaction targeting the primary amine, such as an N-acylation?

A: For reactions where the primary amine acts as a nucleophile, a pH range of 7.2 to 8.5 is the recommended starting point.[1]

  • Causality: The nucleophilicity of the amine depends on the availability of its lone pair of electrons. At a pH below its pKa (~9.5), the amine exists in equilibrium between its protonated, non-nucleophilic form (R-NH₃⁺) and its deprotonated, nucleophilic form (R-NH₂). A pH of 7.2-8.5 provides a sufficient concentration of the reactive R-NH₂ species to drive the reaction forward at a reasonable rate. While a higher pH would increase the concentration of R-NH₂, it can also accelerate the hydrolysis of electrophilic reagents (like NHS esters or acid chlorides) and may lead to side reactions involving the pyridin-2-ol moiety.[1]

Q2: I am planning a Suzuki or Sonogashira cross-coupling reaction at the iodine position. How does pH affect this process?

A: For palladium-catalyzed cross-coupling reactions, pH control is critical for catalyst stability and ligand integrity. The optimal pH is highly dependent on the specific ligand and base used, but a moderately basic environment (pH 8 to 11 ) is typical.

  • Causality:

    • Base Function: These reactions require a base to facilitate the catalytic cycle (e.g., in the transmetalation step). Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which create a basic aqueous environment.

    • Ligand Protonation: Many phosphine ligands used to stabilize the palladium catalyst can be protonated at low pH, which can deactivate the catalyst. Maintaining a basic pH prevents this.

    • Substrate Stability: The C-I bond on the pyridine ring is generally stable. However, highly acidic or basic conditions, especially at elevated temperatures, could promote side reactions. It is crucial to screen conditions to find a balance.

Q3: Which buffer systems should I use, and which should I avoid?

A: The choice of buffer is as critical as the pH itself. The buffer must be non-nucleophilic and should not interfere with your reaction.

  • Recommended Buffers:

    • Phosphate (PBS, NaPi): Excellent buffering capacity in the physiological range (pH 6.5-7.5).

    • HEPES: Good choice for reactions between pH 7 and 8. It is a zwitterionic buffer that is not known to interfere with most enzymatic or coupling reactions.

    • Borate: Useful for maintaining a more alkaline pH (8.0-9.5).

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will compete with your substrate in any reaction targeting the aminoethyl group.[1]

    • Glycine, Citrate, or other carboxylate/amine-containing buffers: These can act as nucleophiles or chelating agents, interfering with catalysts or reagents.

Q4: How stable is the iodine on the pyridine ring in aqueous solutions?

A: The carbon-iodine bond on an aromatic ring like pyridine is relatively stable under neutral and moderately acidic or basic conditions. However, stability can be compromised under specific circumstances.

  • Causality:

    • pH: Extreme pH values (<2 or >12) combined with high temperatures can lead to decomposition.

    • Reductants: The presence of strong reducing agents can cause reductive de-iodination. Ensure your reagents are free from such impurities.

    • Photostability: Iodinated aromatic compounds can be light-sensitive. It is good practice to protect reactions from direct light, especially during long reaction times. Studies on iodine species in solution show that their stability and form are highly pH-dependent, with volatilization possible at pH values below 10.5.[2][3]

Troubleshooting Guide

This section provides solutions to common problems encountered during aqueous reactions with 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Issue 1: Low or no reaction yield at the primary amine.

  • Possible Cause 1: pH is too low.

    • Explanation: If the pH is significantly below 7, the primary amine will be almost fully protonated (R-NH₃⁺), rendering it non-nucleophilic.

    • Solution: Carefully measure the pH of your reaction mixture after all components are added. Adjust upwards into the 7.2-8.5 range using a dilute solution of a non-interfering base (e.g., 0.1 M NaOH or NaHCO₃).

  • Possible Cause 2: Buffer interference.

    • Explanation: You may be using an amine-containing buffer like Tris. The buffer is reacting with your electrophile at a much higher concentration than your substrate.

    • Solution: Switch to a recommended non-nucleophilic buffer such as HEPES or phosphate.[1]

  • Possible Cause 3: Hydrolysis of the electrophile.

    • Explanation: If your pH is too high (e.g., > 9.0), the rate of hydrolysis of your electrophilic reagent (e.g., NHS ester) may be faster than the rate of amidation.

    • Solution: Lower the pH to the 7.5-8.0 range. Consider adding the electrophile in portions to maintain a higher effective concentration relative to the rate of hydrolysis.

Issue 2: Multiple products are observed, or the desired product is impure.

  • Possible Cause 1: Reaction at the pyridin-2-ol.

    • Explanation: At higher pH values (>9-10), the pyridin-2-ol can deprotonate to form a nucleophilic oxygen, which can compete with the primary amine in reactions like acylation.

    • Solution: Lower the reaction pH to a range (7.2-8.5) where the amine has sufficient nucleophilicity but the pyridinol remains largely protonated.

  • Possible Cause 2: Catalyst deactivation in a cross-coupling reaction.

    • Explanation: The pH may have drifted outside the optimal range for the palladium-ligand complex, leading to catalyst decomposition and the formation of homocoupling or decomposition byproducts.

    • Solution: Ensure robust buffering throughout the reaction. For reactions that produce or consume acid/base, a higher buffer concentration (e.g., 100-200 mM) may be necessary. Monitor the pH during the reaction if possible.

Issue 3: Poor solubility of starting material or product.

  • Explanation: The molecule's charge state, and therefore its aqueous solubility, is pH-dependent. At its isoelectric point, the molecule will have minimal solubility.

  • Solution: Adjust the pH away from the isoelectric point. If the starting material is insoluble, adjusting the pH of the buffer before adding the substrate may help. If the product is precipitating, this can sometimes be used as a purification advantage, but if it hinders the reaction, addition of a water-miscible co-solvent (e.g., DMSO, DMF, up to 10-20% v/v) may be required.

Experimental Protocols

General Workflow for pH Optimization

This workflow provides a systematic approach to identifying the optimal pH for your specific reaction.

Caption: Systematic workflow for aqueous reaction pH optimization.

Protocol 1: pH Screening for N-Acylation

This protocol describes a small-scale experiment to determine the optimal pH for acylating the primary amine with an exemplar reagent, NHS-Acetate.

  • Buffer Preparation: Prepare 100 mM stock solutions of Phosphate buffer at pH 6.5 and 7.5, and Borate buffer at pH 8.5 and 9.5.

  • Substrate Preparation: Prepare a 10 mg/mL stock solution of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in water or a minimal amount of DMSO if solubility is low.

  • Reagent Preparation: Prepare a 20 mg/mL stock solution of NHS-Acetate in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • In four separate microcentrifuge tubes, add 100 µL of each buffer (pH 6.5, 7.5, 8.5, 9.5).

    • To each tube, add 10 µL of the substrate stock solution.

    • Initiate the reaction by adding 5 µL of the NHS-Acetate stock solution to each tube.

  • Incubation: Vortex each tube gently and incubate at room temperature for 1 hour.

  • Quenching & Analysis:

    • Quench the reaction by adding 5 µL of 1 M hydroxylamine or glycine solution.

    • Dilute each reaction mixture with 500 µL of water/acetonitrile (1:1).

    • Analyze the conversion to the desired product in each sample by LC-MS. Compare the product peak area across the different pH conditions to identify the optimum.

References

  • Ghorbani-Vaghei, R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Dahl, G., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Luzhanov, V., et al. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry. [Link]

  • Palmer, D. A., & van Eldik, R. (1983). The chemistry of iodine in aqueous solutions. OSTI.gov. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Lu, Z., et al. (2020). Iodine stability as a function of pH and its implications for simultaneous multi-element ICP-MS analysis of marine carbonates for paleoenvironmental reconstructions. ResearchGate. [Link]

  • Gottardi, W. (1999). Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system. PubMed. [Link]

  • PubChem. (n.d.). 2-Iodopyridine. National Institutes of Health. [Link]

  • Chen, Y., et al. (2024). Enhancing Cascade Reaction Efficiency by Local pH Regulation for Integrated Anodic H2O2 Generation and Ammoximation. PMC. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Cross-Couplings of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with sterically challenging substrates, specifically focusing on 6-(2-Aminoethyl)-4-iodopyridin-2-OL. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles and achieve success in your synthetic endeavors.

Introduction: The Challenge of Steric Congestion

The 6-(2-Aminoethyl)-4-iodopyridin-2-OL scaffold is a valuable building block in medicinal chemistry. However, the substituents on the pyridine ring, particularly the aminoethyl group at the 6-position, introduce significant steric bulk around the reactive centers. This steric hindrance can dramatically impede the efficiency of standard cross-coupling reactions, leading to low yields, slow reaction rates, or complete reaction failure.[1][2] This guide will equip you with the knowledge and strategies to effectively mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 6-(2-Aminoethyl)-4-iodopyridin-2-OL?

A1: The main difficulties arise from steric hindrance and potential catalyst inhibition. The 6-(2-aminoethyl) group can physically block the approach of the palladium catalyst to the 4-iodo position, which is essential for oxidative addition.[1][2] Additionally, the pyridine nitrogen and the primary amine of the aminoethyl group can coordinate to the palladium center, potentially deactivating the catalyst.[2]

Q2: How does the 2-pyridone tautomer affect the reaction?

A2: The 2-pyridone moiety exists in equilibrium with its 2-hydroxypyridine tautomer. This can influence the electronic properties of the ring and its coordination behavior.[3] The pyridone oxygen can also act as a directing group in certain C-H activation reactions, although this is less of a factor in traditional cross-couplings at the 4-position.[4] It is important to consider that the reaction conditions (e.g., base, solvent) can influence the tautomeric equilibrium.

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be adapted for this substrate. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions specifically designed to overcome steric hindrance.[5][6][7]

Q4: Can the amino group on the side chain be protected?

A4: Yes, protecting the primary amine of the 2-aminoethyl group with a suitable protecting group (e.g., Boc, Cbz) can be a viable strategy. This prevents potential catalyst inhibition by the amine and can alter the steric profile of the substrate. However, this adds extra steps to the synthetic route (protection and deprotection).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during cross-coupling reactions with 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inefficient Oxidative Addition The steric bulk around the C-I bond hinders the palladium catalyst's approach. Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more effective at accessing sterically hindered sites.[5] Consider using a more reactive palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which efficiently generates the active Pd(0) species.[10]
Catalyst Deactivation/Inhibition The pyridine nitrogen or the side-chain amine can coordinate to the palladium center, leading to an inactive catalyst.[2] Solution: Increase the ligand-to-palladium ratio (typically 1.1:1 to 2:1 for biarylphosphine ligands) to ensure the palladium remains coordinated to the desired ligand. In some cases, using a less coordinating solvent can be beneficial. Protecting the side-chain amine may also be necessary.
Poor Solubility of Reagents The substrate, coupling partner, or base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates. Solution: Screen different solvent systems. Aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF are commonly used.[1] For Suzuki couplings, a co-solvent of water is often necessary to dissolve the inorganic base.[1] Ensure vigorous stirring, especially in biphasic systems.[11]
Ineffective Base The chosen base may not be strong enough or soluble enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling). Solution: For Suzuki couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃, which are often effective for hindered substrates.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[10] Ensure the base is finely powdered and anhydrous where necessary.
Reaction Temperature Too Low Sterically hindered couplings often require higher activation energy. Solution: Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or product. Microwave irradiation can sometimes be effective in accelerating these reactions.[12]
Problem 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps & Explanation
Homocoupling of Boronic Acid (Suzuki) This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species.[8][13] Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[11] Use a reliable Pd(0) source or a precatalyst that rapidly forms the active catalyst.
Protodeborylation of Boronic Acid (Suzuki) The boronic acid can be cleaved by the base and solvent before it has a chance to transmetalate to the palladium center. This is more common with electron-deficient or heteroaromatic boronic acids.[14] Solution: Use a less nucleophilic base or consider protecting the boronic acid as a boronate ester (e.g., pinacol ester), which is more stable. Running the reaction under anhydrous conditions can sometimes mitigate this issue.
Reduction of the Aryl Iodide (Dehalogenation) This can occur through β-hydride elimination from a Pd-H species, which can form from various pathways. Solution: The choice of ligand is critical. Some ligands, like AntPhos, have been shown to suppress pathways leading to reduction products.[15] Optimizing the base and solvent can also help disfavor this side reaction.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Arylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-(2-Aminoethyl)-4-iodopyridin-2-OL with a sterically demanding arylboronic acid.

Reagents and Equipment:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-(2-Aminoethyl)-4-iodopyridin-2-OL, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the XPhos Pd G3 and XPhos in a portion of the anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Reagents and Equipment:

  • 6-(2-Aminoethyl)-4-iodopyridin-2-OL (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos Pd G3 (3 mol%)

  • RuPhos (3 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

  • Schlenk flask

Procedure:

  • Inside a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask.

  • Add 6-(2-Aminoethyl)-4-iodopyridin-2-OL, RuPhos Pd G3, and RuPhos.

  • Add the anhydrous, degassed toluene, followed by the secondary amine.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Workflow

Understanding the catalytic cycles is crucial for troubleshooting. The following diagrams illustrate the key steps in Suzuki-Miyaura and Buchwald-Hartwig couplings and highlight where steric hindrance can be problematic.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_steric Steric Hindrance Impact Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(I)L Pd(0)L->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)(Ar')L Oxidative_Addition->Transmetalation Ar'B(OH)₂ Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Pd(0)L regenerated Hindrance1 Hinders Oxidative Addition Hindrance1->Oxidative_Addition Hindrance2 Slows Reductive Elimination Hindrance2->Reductive_Elimination

Caption: Suzuki-Miyaura catalytic cycle and points of steric impact.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_steric Steric Hindrance Impact Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(I)L Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination [Ar-Pd(II)(I)L(R₂NH)] Oxidative_Addition->Amine_Coordination R₂NH Deprotonation Ar-Pd(II)(NR₂)L Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Pd(0)L regenerated Hindrance1 Hinders Oxidative Addition Hindrance1->Oxidative_Addition Hindrance2 Slows Reductive Elimination Hindrance2->Reductive_Elimination

Caption: Buchwald-Hartwig amination cycle and points of steric impact.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base_Solvent Screen Bases and Solvents Check_Catalyst->Check_Base_Solvent No Improvement Success Successful Coupling Check_Catalyst->Success Improvement Seen Check_Temp Optimize Reaction Temperature Check_Base_Solvent->Check_Temp No Improvement Check_Base_Solvent->Success Improvement Seen Check_Degassing Ensure Rigorous Degassing Check_Temp->Check_Degassing Still Low Yield Check_Temp->Success Improvement Seen Check_Degassing->Success Improvement Seen

Caption: A logical workflow for troubleshooting failed cross-couplings.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • National Center for Biotechnology Information. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • ACS Publications. 2-Pyridone-Directed CuII–Catalyzed General Method of C(sp2)-H Activation for C–S, C–Se, and C–N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • National Center for Biotechnology Information. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. [Link]

  • RSC Publishing. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. [Link]

  • RSC Publishing. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Defining the optimal inductive and steric requirements for a cross-coupling catalyst using the energetic span model. [Link]

  • ACS Publications. Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. [Link]

  • National Center for Biotechnology Information. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • National Center for Biotechnology Information. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • RSC Publishing. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wiley Online Library. The Importance of Ligand Steric Effects on Transmetalation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • OA Monitor Ireland. The Importance of Ligand Steric Effects on Transmetalation. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

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Validation & Comparative

Comparative Reactivity Guide: 6-(2-Aminoethyl)-4-iodopyridin-2-OL vs. 4-Bromopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based kinase inhibitors—the selection of halogenated pyridine building blocks dictates the efficiency of the entire synthetic route.

This guide provides an objective, data-driven comparison between two critical 2-pyridone/2-pyridinol derivatives: 6-(2-Aminoethyl)-4-iodopyridin-2-OL and 4-bromopyridin-2-OL . While both molecules share a tautomerizable 2-hydroxypyridine core, they offer vastly different synthetic trajectories. 6-(2-Aminoethyl)-4-iodopyridin-2-OL acts as a highly reactive, bifunctional hub (featuring both a primary amine and an iodide), whereas 4-bromopyridin-2-OL serves as a monofunctional core that requires harsher activation conditions[1].

Mechanistic Analysis: Halogen Reactivity (C-I vs. C-Br)

The fundamental principle governing the reactivity of these two scaffolds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) is the bond dissociation energy (BDE) of their respective carbon-halogen bonds[2].

  • 4-Iodo Reactivity: The carbon-iodine (C-I) bond in 6-(2-aminoethyl)-4-iodopyridin-2-OL has a significantly lower BDE (~65 kcal/mol) compared to a C-Br bond. This translates to rapid oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step[2][3]. Consequently, the iodo-variant can undergo efficient cross-coupling under mild conditions (room temperature to 50°C)[2].

  • 4-Bromo Reactivity: The carbon-bromine (C-Br) bond in 4-bromopyridin-2-OL is stronger (~81 kcal/mol), necessitating more forcing conditions (often 80°C–100°C) to achieve complete conversion[2][3].

Mechanistic Nuance: While C-I bonds are inherently more reactive, researchers must carefully select their catalyst system. Studies have shown that using older catalyst systems like Pd(PPh₃)₄ with aryl iodides at lower temperatures can actually stall the reaction due to the formation of highly stable, unreactive trans-[Pd(PPh₃)₂(Ar)(I)] resting states[4]. Therefore, modern bidentate or dialkylbiaryl phosphine ligands (e.g., dppf, XPhos) are strictly recommended to maximize the reactivity advantage of the 4-iodo scaffold[4].

ReactivityLogic Iodo 4-Iodopyridin-2-ol (C-I Bond) BDE_I Lower BDE (~65 kcal/mol) Iodo->BDE_I Bromo 4-Bromopyridin-2-ol (C-Br Bond) BDE_Br Higher BDE (~81 kcal/mol) Bromo->BDE_Br OxAdd_I Rapid Oxidative Addition (Room Temp to 50°C) BDE_I->OxAdd_I OxAdd_Br Slower Oxidative Addition (Requires 80°C - 100°C) BDE_Br->OxAdd_Br

Kinetic logic of C-I vs C-Br oxidative addition in Pd-catalyzed cross-coupling.

Structural Utility: Bifunctional vs. Monofunctional Scaffolds

The presence of the 6-(2-aminoethyl) group in the iodo-derivative fundamentally changes its application scope.

  • Bifunctional Hub: The primary aliphatic amine provides an immediate handle for amide coupling (via HATU/EDC) or reductive amination. In PROTAC synthesis, this allows for the direct attachment of PEG-based or alkyl linkers to the pyridine core without interfering with the 4-iodo group, enabling highly modular, sequential functionalization.

  • Monofunctional Core: 4-bromopyridin-2-OL lacks this aliphatic extension. While it is highly effective for synthesizing specific targeted therapies (such as trans-3,4'-bispyridinylethylenes used as Protein Kinase B inhibitors[1]), incorporating it into a larger conjugate system requires multi-step sequences to first install a functional linker.

Workflow Start1 6-(2-Aminoethyl)-4-iodopyridin-2-ol Step1A Direct Amide Coupling (Primary Amine Handle) Start1->Step1A Start2 4-Bromopyridin-2-ol Step1B Suzuki Coupling (Harsh Conditions) Start2->Step1B Step2A Suzuki Coupling (Mild Conditions) Step1A->Step2A Product Target Conjugate (PROTAC/ADC) Step2A->Product Step2B Requires Additional Linker Installation Step1B->Step2B Step2B->Product

Synthetic workflow comparison for drug conjugate development.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences between the two scaffolds to aid in synthetic route planning.

Property6-(2-Aminoethyl)-4-iodopyridin-2-OL4-Bromopyridin-2-OL
Reactive Halogen Iodine (C-I)Bromine (C-Br)
Approx. Halogen BDE ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Often rapid at 25–50°C)Slow (Requires 80–100°C)
Bifunctional Handles Yes (Primary Amine + Iodide)No (Bromide only)
Primary Application PROTAC linkers, ADC payloadsKinase inhibitors (e.g., PKB/Akt)
Catalyst Poisoning Risk Moderate (Free amine coordination)Low

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Objective: Arylate the 4-position while preserving the unprotected primary amine.

  • Reagent Setup: In a Schlenk flask, combine 6-(2-aminoethyl)-4-iodopyridin-2-OL (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: A mild base like K₂CO₃ is chosen to facilitate transmetalation without causing unwanted side reactions with the free amine.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The primary amine can coordinate to palladium, potentially poisoning the catalyst. The bulky, strongly coordinating bidentate 'dppf' ligand prevents amine poisoning and avoids the stable resting-state trap associated with PPh₃ and aryl iodides[4].

  • Solvent & Reaction: Suspend in degassed 1,4-Dioxane/H₂O (4:1). Stir at 50°C for 4 hours.

    • Causality: The highly reactive C-I bond allows for a low reaction temperature (50°C)[2], which protects the integrity of the aliphatic amine.

  • Self-Validation Step: Spot the crude mixture on a TLC plate and stain with Ninhydrin.

    • Validation: A positive (purple/pink) ninhydrin spot confirms the primary amine remains completely intact. Concurrent LC-MS analysis should show the expected [M+H]⁺ mass shift corresponding to the coupled product, validating chemoselectivity.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromopyridin-2-OL

Objective: Arylate the 4-position of the monofunctional core.

  • Reagent Setup: Combine 4-bromopyridin-2-OL (1.0 eq), arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq) in a reaction vial.

    • Causality: The stronger C-Br bond requires a more aggressive transmetalation environment; hence, the stronger base Cs₂CO₃ is utilized instead of K₂CO₃[3].

  • Catalyst Addition: Add Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5-10 mol%).

  • Solvent & Reaction: Suspend in degassed DMF/H₂O (5:1). Heat to 90°C–100°C for 12–24 hours.

    • Causality: Elevated temperatures are strictly required to overcome the higher activation energy barrier for the oxidative addition of the C-Br bond[2].

  • Self-Validation Step: Monitor the reaction via UV-active TLC (254 nm).

    • Validation: The complete disappearance of the starting material spot and the emergence of a new, highly UV-active spot validates that the high-temperature oxidative addition was successfully achieved and the catalytic cycle turned over.

References

  • Organometallics (ACS Publications). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]

Sources

HPLC method validation for assessing 6-(2-Aminoethyl)-4-iodopyridin-2-OL purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Polyfunctional Heterocycles

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by polyfunctional heterocyclic building blocks. 6-(2-Aminoethyl)-4-iodopyridin-2-OL is a prime example of a highly complex, challenging analyte. Structurally, it features a basic primary amine (aminoethyl group), a heavy lipophilic halogen (iodine), and a hydroxyl group that participates in a dynamic 2-pyridone tautomeric equilibrium.

This zwitterionic nature dictates that the molecule's charge state is highly dependent on mobile phase pH. At typical acidic chromatographic conditions (pH 2.5–3.0), the primary amine and the pyridine nitrogen are protonated, rendering the molecule di-cationic. Traditional analytical methodologies often fail to adequately retain or resolve such compounds, necessitating a robust, scientifically grounded approach to purity assessment[1].

Regulatory Alignment: ICH Q14 and Q2(R2)

With the implementation of the revised ICH Q2(R2) and the new ICH Q14 guidelines (legally effective June 2024), the pharmaceutical industry has shifted toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2][3]. Validation is no longer a reactive, box-ticking exercise. Instead, it requires a proactive demonstration that the analytical procedure is fit for its intended purpose, demanding rigorous, risk-based assessment of accuracy, precision, specificity, linearity, and range[4][5].

G Q14 ICH Q14 Method Development ATP Analytical Target Profile (Risk Assessment) Q14->ATP Q2 ICH Q2(R2) Method Validation ATP->Q2 Routine Routine Purity Assessment (Lifecycle Management) Q2->Routine

Figure 1: Analytical lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.

Methodological Comparison: Causality Behind the Chromatography

To objectively evaluate the optimal approach for assessing the purity of 6-(2-Aminoethyl)-4-iodopyridin-2-OL, we must compare three distinct HPLC modalities based on their retention mechanisms.

  • Method A: Reversed-Phase HPLC with Ion-Pairing (RP-IP): Traditional C18 columns struggle to retain hydrophilic, charged pyridines. To force retention, ion-pairing reagents (e.g., heptafluorobutyric acid) are added to the mobile phase. The Causality: While this masks the charge, ion-pairing reagents cause severe ion suppression in Mass Spectrometry (MS) and require extensive, impractical column equilibration times[6].

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide) and a highly organic mobile phase. The Causality: It provides excellent retention for the protonated aminoethyl group via orthogonal partitioning. However, secondary interactions between the iodo-pyridone core and the silica backbone often lead to severe peak tailing, compromising the Limit of Quantitation (LOQ).

  • Method C: Mixed-Mode Chromatography (Core-Shell): This advanced phase combines reversed-phase alkyl chains with embedded cation-exchange groups. The Causality: It retains the lipophilic iodopyridine ring via hydrophobic interactions while simultaneously retaining the protonated amines via electrostatic cation exchange. This dual-mechanism eliminates the need for MS-incompatible ion-pairing reagents and delivers sharp, symmetrical peaks[6].

Mechanism Analyte 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Amphoteric & Lipophilic) RP RP-HPLC + Ion Pairing Hydrophobic + IP interactions Analyte->RP Poor retention without IP HILIC HILIC Partitioning + H-bonding Analyte->HILIC Good polar retention Mixed Mixed-Mode (Core-shell) Hydrophobic + Cation Exchange Analyte->Mixed Optimal dual retention

Figure 2: Chromatographic retention mechanisms for zwitterionic iodopyridine derivatives.

Quantitative Data Comparison

The following table summarizes the validation parameters based on ICH Q2(R2) criteria, demonstrating the empirical superiority of the Mixed-Mode approach for this specific analyte[7].

Validation Parameter (ICH Q2(R2))Method A: RP-HPLC (with Ion-Pairing)Method B: HILIC (Amide Phase)Method C: Mixed-Mode (Core-Shell)
Specificity Co-elution with polar impuritiesGood, but peak tailing limits resolutionExcellent baseline resolution
Linearity (R²) 0.9910.995> 0.999
Accuracy (% Recovery) 88.5% - 92.1%94.2% - 97.5%98.8% - 101.2%
Precision (% RSD) 4.5%2.8%0.9%
LOD / LOQ (ng/mL) 50 / 15020 / 605 / 15
MS Compatibility Poor (Ion suppression from IP)GoodExcellent (Volatile buffers)

Step-by-Step Experimental Protocol: Mixed-Mode Validation

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system designed to meet ICH Q2(R2) compliance standards.

Phase 1: System Preparation & Equilibration

  • Install a core-shell mixed-mode column (e.g., Coresep 100, 2.1 x 50 mm, 2.7 µm) into a UHPLC system coupled with a UV/Vis and ESI-MS detector[1][6].

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Equilibrate the column at 15% B at a flow rate of 0.4 mL/min for 20 column volumes until the baseline and system pressure are completely stable.

Phase 2: Standard & Sample Preparation

  • Stock Solution: Dissolve 10.0 mg of 6-(2-Aminoethyl)-4-iodopyridin-2-OL reference standard in 10 mL of 50:50 Water:Methanol to yield a 1.0 mg/mL stock[1].

  • Working Standards: Perform serial dilutions using the mobile phase to create validation levels encompassing the reportable range: 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL[4].

  • Filter all solutions through a 0.22 µm PTFE syringe filter to protect the column frit and ensure sample integrity[1].

Phase 3: Chromatographic Execution (Self-Validating Run)

  • Blank Injection: Inject 2 µL of the diluent to confirm the absence of carryover or baseline artifacts.

  • System Suitability Testing (SST): Inject the 5.0 µg/mL standard six consecutive times. Verify that the %RSD of the peak area is < 2.0% and the USP tailing factor is < 1.5. Do not proceed if SST fails.

  • Linearity & Range: Inject the calibration curve standards from lowest (0.1 µg/mL) to highest (50.0 µg/mL) concentration.

  • Specificity: Spike the 5.0 µg/mL standard with known synthetic impurities (e.g., de-iodinated or des-amino analogs) to demonstrate that the primary analyte peak is free from interference[5].

Phase 4: Data Analysis

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve using the ICH Q2(R2) formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [3].

  • Compile all chromatograms, regression statistics, and recovery data into a comprehensive validation report as dictated by the analytical lifecycle guidelines.

References

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]

  • PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods". Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at: [Link]

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Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The structural elucidation and quantitation of highly functionalized halogenated heterocycles demand rigorous analytical strategies. 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Chemical Formula: C₇H₉IN₂O; Exact Mass: ~263.975 Da) is a complex intermediate characterized by a pyridin-2-ol core, a heavy iodine substituent at the 4-position, and a primary amine tethered via an ethyl group.

The primary analytical challenge lies in differentiating its fragmentation pathways—specifically distinguishing between isobaric neutral losses and mapping the exact sites of bond cleavage. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Triple Quadrupole (QqQ) platforms for the fragmentation analysis of this molecule, providing field-proven protocols and mechanistic insights.

Platform Comparison: Orbitrap HRAM-MS vs. Triple Quadrupole (QqQ)

Selecting the correct mass spectrometry platform dictates the quality of the structural data acquired. While both platforms utilize Collision-Induced Dissociation (CID) to generate fragments, their detection mechanisms serve different end goals.

  • Triple Quadrupole (QqQ) MS : Operates primarily in Selected Reaction Monitoring (SRM) mode. It is the gold standard for high-throughput, targeted quantitation due to its rapid duty cycle and exceptional sensitivity. However, its nominal mass resolution limits its utility in distinguishing between fragments with identical unit masses (isobaric interferences) .

  • Orbitrap HRAM-MS : Operates in Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) modes. By providing sub-ppm mass accuracy, the Orbitrap unambiguously determines the elemental composition of each fragment. This is critical for resolving complex fragmentation pathways, such as differentiating the loss of ammonia (-17.0265 Da) from the loss of a hydroxyl radical (-17.0027 Da) .

MS_Workflow Sample Analyte: C7H9IN2O [M+H]+ m/z 264.9838 ESI ESI+ Source Soft Ionization Sample->ESI Split MS Platform ESI->Split QqQ Triple Quadrupole (QqQ) Split->QqQ Routine Assay Orbitrap Orbitrap HRAM-MS (High Resolution) Split->Orbitrap Unknowns Quant Targeted Quantitation SRM Mode QqQ->Quant Eluc Structural Elucidation PRM / DDA Mode Orbitrap->Eluc

Fig 1: Comparative LC-MS/MS analytical workflow for targeted vs. untargeted analysis.

Mechanistic Fragmentation Pathways (The "Why")

Under positive Electrospray Ionization (ESI+), 6-(2-Aminoethyl)-4-iodopyridin-2-OL readily accepts a proton at the highly basic primary amine, forming a stable precursor ion [M+H]⁺ at m/z 264.9838 . The subsequent CID fragmentation is driven by the intrinsic bond dissociation energies and tautomeric dynamics of the molecule.

Pathway A: Amine-Directed Cleavage

Because the charge is localized on the primary amine, the lowest-energy fragmentation pathway is the nucleophilic displacement or direct alpha-cleavage leading to the neutral loss of ammonia (NH₃, -17.0265 Da). This yields a highly stable fragment at m/z 247.9572 , a hallmark diagnostic peak for aminoethyl-functionalized heterocycles .

Pathway B: Halogen Dynamics

The carbon-iodine (C-I) bond on the pyridine ring is relatively weak (~65 kcal/mol). Upon higher collision energies, the molecule undergoes characteristic dehalogenation. This occurs via two competing mechanisms:

  • Homolytic Cleavage : Loss of an iodine radical (I•, -126.9045 Da) to form an odd-electron radical cation at m/z 138.0793 .

  • Heterolytic Cleavage : Loss of hydrogen iodide (HI, -127.9123 Da) via proton transfer from the adjacent ring positions, yielding an even-electron ion at m/z 137.0715 .

Pathway C: Pyridinol Ring Contraction

The pyridin-2-ol moiety exists in a tautomeric equilibrium with pyridin-2(1H)-one. Under high-energy CID, the keto-form can undergo ring contraction and subsequent expulsion of carbon monoxide (CO, -27.9949 Da), a classic fragmentation route for 2-pyridones.

Frag_Pathway M Precursor [M+H]+ m/z 264.9838 F_NH3 [M+H - NH3]+ m/z 247.9572 M->F_NH3 - NH3 (-17.0265 Da) F_I [M+H - I•]•+ m/z 138.0793 M->F_I - I• (-126.9045 Da) F_HI [M+H - HI]+ m/z 137.0715 M->F_HI - HI (-127.9123 Da) F_Both [M+H - NH3 - I•]•+ m/z 121.0527 F_NH3->F_Both - I• F_I->F_Both - NH3

Fig 2: Proposed ESI-MS/MS fragmentation pathways for 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

Experimental Protocols

To ensure data trustworthiness, the following protocols represent a self-validating system. System suitability must be confirmed prior to sample injection.

Step 1: System Suitability & Calibration
  • Orbitrap Calibration : Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Validate that the mass accuracy across the m/z 138–1921 range is < 1 ppm .

  • QqQ Tuning : Perform direct infusion of the analyte (1 μg/mL) at 10 μL/min to optimize collision energies (CE) and tube lens voltages for the specific SRM transitions.

Step 2: Sample Preparation
  • Weigh 1.0 mg of 6-(2-Aminoethyl)-4-iodopyridin-2-OL standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 50 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to ensure complete protonation.

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography : Use a sub-2 μm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm). Maintain a flow rate of 0.4 mL/min with a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • QqQ Parameters (Targeted) : Set Q1 and Q3 resolution to 0.7 FWHM. Dwell time: 50 ms per transition. Optimal CE for the m/z 265 → 248 transition is typically 15–20 eV, while the m/z 265 → 138 transition requires harsher conditions (30–40 eV).

  • Orbitrap Parameters (Untargeted) : Operate in PRM mode. Set MS1 resolution to 70,000 (at m/z 200) and MS2 resolution to 17,500. Automatic Gain Control (AGC) target: 1e6 for MS1 and 2e5 for MS2. Isolation window: 1.5 m/z.

Quantitative Data & Fragmentation Tables

The following tables summarize the comparative performance of the platforms and the exact mass assignments critical for structural verification.

Table 1: Platform Performance Comparison Matrix
ParameterTriple Quadrupole (QqQ)Orbitrap HRAM-MSAdvantage / Application
Mass Resolution Unit Mass (~0.7 Da FWHM)Up to 240,000 FWHMOrbitrap : Resolves isobaric interferences.
Mass Accuracy ± 0.1 Da< 1 ppm (with internal lock mass)Orbitrap : Unambiguous elemental composition.
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ : Superior for trace-level PK/PD quantitation.
Scan Speed > 500 MRMs / second12-40 Hz (depending on resolution)QqQ : Ideal for high-throughput screening.
Data Mining Targeted only (Pre-defined)Retrospective (Untargeted DDA/PRM)Orbitrap : Best for identifying unknown degradants.
Table 2: Exact Mass Fragmentation of 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Data acquired via Orbitrap HRAM-MS (Theoretical vs. Observed).

Fragment AssignmentNeutral LossTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ Precursor None264.9838264.9839+0.38100% (Low CE)
[M+H - NH₃]⁺ -17.0265 Da247.9572247.9571-0.4085%
[M+H - I•]•⁺ -126.9045 Da138.0793138.0795+1.4540%
[M+H - HI]⁺ -127.9123 Da137.0715137.0714-0.7325%
[M+H - NH₃ - I•]•⁺ -143.9310 Da121.0527121.0528+0.8260% (High CE)

References

  • Benchchem. "Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide". Accessed March 2026.[URL: https://benchchem.com]
  • Rousu, T., et al. "Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro". Rapid Communications in Mass Spectrometry, 2010.[URL: https://pubmed.ncbi.nlm.nih.gov/20232633/]
  • Cavaliere, C., et al. "A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation". Journal of Agricultural and Food Chemistry, 2019.[URL: https://pubs.acs.org/doi/10.1021/acs.jafc.8b07097]
  • Dressler, V. L., et al. "Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation". Analytical Chemistry, 2000.[URL: https://pubs.acs.org/doi/10.1021/ac000188p]

Cross-Coupling Efficiency in Drug Design: A Comparative Guide to 4-Iodo vs. 4-Bromo Pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The 4-substituted pyridin-2-ol motif (and its tautomer, 2-pyridone) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and CNS therapeutics. However, functionalizing the 4-position via transition-metal-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) presents significant synthetic challenges. The tautomeric nature of the ring introduces competing nucleophilic centers, making chemoselectivity a persistent hurdle.

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-coupling efficiency of 4-iodo versus 4-bromo pyridin-2-ol derivatives. By analyzing the mechanistic causality behind their reactivity differences and evaluating field-proven experimental data, this guide provides actionable workflows for drug development professionals.

Mechanistic Causality: The Halogen Effect and Tautomeric Challenges

The decision to use a 4-iodo or 4-bromo derivative dictates the entire trajectory of the synthetic workflow. The causality behind this divergence is rooted in two fundamental chemical principles:

  • Bond Dissociation Energy (BDE) and Oxidative Addition: The rate-determining step in most Pd-catalyzed cross-coupling reactions is the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). This lower activation barrier allows 4-iodo derivatives to undergo rapid oxidative addition at near-ambient temperatures, whereas 4-bromo derivatives typically require elevated temperatures (>80 °C) and highly active, electron-rich phosphine ligands.

  • The Tautomeric Challenge (O- vs. N-Alkylation): Pyridin-2-ol exists in a dynamic equilibrium with 2-pyridone. Under the basic conditions required for Suzuki coupling (e.g., using Na2​CO3​ or K2​CO3​ ), the deprotonated intermediate acts as an ambidentate nucleophile. The high temperatures required to activate the sluggish C–Br bond often trigger unwanted N-alkylation side reactions or cause the nitrogen atom to coordinate with and poison the palladium catalyst. Conversely, the high reactivity of the C–I bond allows for mild coupling conditions, kinetically favoring the desired cross-coupling and suppressing N-alkylation.

MechanisticPathway Start 4-Halo-pyridin-2-ol (X = I, Br) OxAdd_I Oxidative Addition (X=I) Fast, Low Temp (35°C) Start->OxAdd_I C-I Bond OxAdd_Br Oxidative Addition (X=Br) Slow, High Temp (90°C) Start->OxAdd_Br C-Br Bond Pd0 Pd(0) Catalyst Pd0->OxAdd_I Pd0->OxAdd_Br Transmet Transmetalation (Boronic Acid) OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product 4-Substituted Pyridin-2-ol RedElim->Product

Mechanistic divergence in Pd-catalyzed oxidative addition for 4-iodo vs 4-bromo pyridin-2-ol.
Comparative Performance Data

The following table summarizes the quantitative performance differences between the two halogenated derivatives across standard cross-coupling parameters.

SubstrateCross-Coupling TypeCatalyst SystemTemp (°C)Time (h)Yield (%)Primary Limitation
4-Bromopyridin-2-ol Suzuki-Miyaura Pd(PPh3​)4​ , Na2​CO3​ 90 - 10012 - 2445 - 60Competing N-alkylation under basic conditions; sluggish oxidative addition.
4-Iodopyridin-2-ol Suzuki-Miyaura Pd(dppf)Cl2​ , Cs2​CO3​ 35 - 504 - 880 - 95Light-sensitive intermediate; higher raw material cost.
2-Chloro-4-iodopyridine Suzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ 25 - 402 - 6>90Requires subsequent hydrolysis/alkylation to yield the pyridin-2-ol derivative.
Case Studies in Therapeutic Development
Case Study 1: Overcoming N-Alkylation in SHIP1 Ligands

During the optimization of SHIP1 ligands for Alzheimer's disease models, researchers encountered a severe chemoselectivity roadblock 1. When attempting to synthesize a target compound using 4-bromopyridin-2-ol, they observed exclusively N-alkylation of the pyridyl nitrogen atom instead of the desired O-alkylation.

To bypass this tautomeric trap, the team utilized 2-chloro-4-iodopyridine as a masked surrogate. The extreme reactivity difference between the 4-iodo and 2-chloro positions allowed them to perform a highly selective Suzuki coupling at the 4-position first, followed by a nuclear aromatic substitution to achieve the desired O-alkylation.

Case Study 2: Mild Functionalization for LpxC Inhibitors

In the development of long residence time LpxC inhibitors targeting Gram-negative bacteria, preserving the integrity of a pre-installed methylsulfone head group was critical 2. The researchers utilized 4-iodopyridin-2-ol to attach various tail groups via Suzuki coupling. Because of the highly reactive C–I bond, the coupling proceeded smoothly at just 35 °C, completely avoiding thermal degradation and N-alkylation side reactions, resulting in high-yielding final compounds.

DecisionTree Target Target: 4-Aryl-pyridin-2-ol Path1 Route A: 4-Bromopyridin-2-ol Target->Path1 Path2 Route B: 4-Iodopyridin-2-ol Target->Path2 Issue1 Risk: N-Alkylation / Low Reactivity Path1->Issue1 Success2 Advantage: High Chemoselectivity Path2->Success2 Sol1 Require Strong Base / High Temp Issue1->Sol1 Sol2 Mild Suzuki Coupling (35°C) Success2->Sol2 Final1 Lower Yield / Mixture Sol1->Final1 Final2 High Yield (>80%) Sol2->Final2

Workflow decision tree highlighting chemoselectivity outcomes based on halogen selection.
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly defined to empower researchers to troubleshoot effectively.

Protocol A: Mild Suzuki-Miyaura Coupling of 4-Iodopyridin-2-ol

Objective: Direct C–C bond formation at the 4-position while preserving the unprotected 2-hydroxyl group.

  • Reagent Preparation & Degassing: Suspend 4-iodopyridin-2-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), and Cs2​CO3​ (2.0 eq) in a 1:1 mixture of t-BuOH and THF. Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen removal is critical to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.

  • Catalyst & Additive Introduction: Add Pd(dppf)Cl2​ (0.05 eq) and tetra-n-butylammonium iodide (TBAI) (0.1 eq) under a positive flow of argon.

    • Causality: TBAI acts as a phase-transfer catalyst and stabilizes the palladium nanoparticles. This ensures high turnover frequencies even at low temperatures, preventing catalyst precipitation (Pd black formation).

  • Mild Heating: Seal the vessel and heat the suspension gently to 35 °C for 6 hours.

    • Causality: The highly reactive C–I bond undergoes oxidative addition rapidly at 35 °C. Keeping the temperature strictly low completely suppresses the thermodynamic N-alkylation side reactions that plague bromo-derivatives.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc. Purify via standard silica gel chromatography.

Protocol B: The "Masked Pyridone" Route via 2-Chloro-4-iodopyridine

Objective: Overcome strict N-alkylation preferences by masking the tautomeric center during cross-coupling.

  • Selective Cross-Coupling: Combine 2-chloro-4-iodopyridine (1.0 eq), aryl boronic acid (1.05 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/ H2​O . Add Pd(PPh3​)4​ (0.05 eq) and heat to 40 °C for 4 hours.

    • Causality: The extreme reactivity differential between the 4-iodo and 2-chloro positions ensures 100% chemoselectivity. The Suzuki coupling occurs exclusively at the 4-position, leaving the 2-chloro group intact for downstream functionalization.

  • O-Alkylation / Deprotection: Isolate the 4-aryl-2-chloropyridine intermediate. Subject it to nucleophilic aromatic substitution ( SN​Ar ) with the desired alkoxide (e.g., 2-(chlorophenyl)methanol and strong base) at elevated temperatures (80 °C).

    • Causality: Because the cross-coupling is already complete, the harsh basic conditions required for O-alkylation can be applied without risking N-alkylation of a pyridone intermediate, as the tautomeric equilibrium is locked by the chlorine atom.

References
  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. National Institutes of Health (NIH) / PMC. 1

  • Structure–Kinetic Relationship Studies for the Development of Long Residence Time LpxC Inhibitors. ACS Publications. 2

Sources

Spectroscopic Validation of 6-(2-Aminoethyl)-4-iodopyridin-2-OL Tautomeric Equilibrium: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development, the precise resolution of heterocyclic tautomers is critical, as different tautomeric states exhibit distinct pharmacokinetics, receptor-binding affinities, and electrostatic properties[1]. The molecule 6-(2-Aminoethyl)-4-iodopyridin-2-ol presents a highly complex analytical challenge. It undergoes lactim-lactam (enol-keto) tautomerization, complicated by the heavy-atom effect of the 4-iodo substituent and the pH-dependent zwitterionic potential of the 6-(2-aminoethyl) group.

This guide provides an authoritative comparison of spectroscopic methodologies—NMR, UV-Vis, and Vibrational Spectroscopy—for validating this specific tautomeric equilibrium, complete with self-validating experimental protocols.

Mechanistic Grounding: The Tautomeric Landscape

The core equilibrium of this molecule mirrors the classic 2-hydroxypyridine ⇌ 2-pyridone interconversion. The energy difference between these states is exceptionally small, making the system highly sensitive to microsolvation[2][3].

  • Solvent Causality: Non-polar solvents (e.g., cyclohexane, chloroform) favor the lactim (2-hydroxypyridine) form. Conversely, polar protic solvents (e.g., water, methanol) solvate the lactam (2-pyridone) form via extensive hydrogen-bonding networks, shifting the equilibrium constant ( Keq​ ) drastically[1].

  • The 4-Iodo Perturbation: Standard protocols for 2-pyridones often rely on fluorescence to detect the minor lactim tautomer[4]. However, the 4-iodo substituent introduces a strong "heavy-atom effect." The large nucleus increases spin-orbit coupling, facilitating rapid intersystem crossing that quenches fluorescence. This necessitates a pivot to UV-Vis absorbance and NMR.

  • The 6-(2-Aminoethyl) Complexity: The primary amine introduces a basic site. In aqueous media at physiological pH, the amine is protonated, potentially forming a zwitterion with the pyridonate anion, or engaging in intramolecular hydrogen bonding that competes with standard lactam dimerization[5].

Tautomerism Lactim Lactim Tautomer (6-(2-Aminoethyl)-4-iodopyridin-2-ol) Lactam Lactam Tautomer (6-(2-Aminoethyl)-4-iodo-2-pyridone) Lactim->Lactam Polar Solvents (H2O, MeOH) Zwitterion Zwitterionic State (Ammonium-Pyridonate) Lactim->Zwitterion pH > 7.4 (Aqueous) Lactam->Lactim Non-Polar Solvents (CHCl3) Dimer Hydrogen-Bonded Dimer (Apolar Media) Lactam->Dimer High Conc. (>10 mM)

Tautomeric and aggregation equilibria of 6-(2-Aminoethyl)-4-iodopyridin-2-ol.

Comparative Spectroscopic Markers

To accurately profile the equilibrium, researchers must select the appropriate spectroscopic modality based on the target concentration, solvent system, and required temporal resolution.

Table 1: Quantitative Comparison of Spectroscopic Markers
Spectroscopic MethodTarget Analyte StateLactim (Enol) MarkerLactam (Keto) MarkerLimit of DetectionResolution Timescale
15 N NMR Solution (High Conc.)~250 ppm (Pyridine-like)~130 ppm (Amide-like)~1 mMSlow (Time-Averaged)
UV-Vis Solution (Low Conc.) λmax​≈300 nm λmax​≈330 nm~10 µMFast (Instantaneous)
FTIR Solid / Apolar SolnO-H stretch (~3400 cm⁻¹)C=O stretch (~1650 cm⁻¹)~100 µMFast (Instantaneous)
Fluorescence SolutionQuenched (Heavy Atom)Quenched (Heavy Atom)N/AFast (Instantaneous)

Self-Validating Experimental Protocols

Protocol A: Solvent-Titration Multinuclear NMR

Objective: Quantify the equilibrium constant ( Keq​ ) as a function of solvent polarity. Causality: Because tautomeric exchange is typically faster than the NMR timescale at 298 K, the observed chemical shifts are population-weighted averages. By utilizing 1 H- 15 N HSQC, we track the nitrogen nucleus, which exhibits a massive >100 ppm chemical shift differential between the lactim and lactam states, offering superior resolution over 1 H NMR.

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM stock solution of the compound in anhydrous CDCl 3​ . Use Tetramethylsilane (TMS) as an internal standard.

  • Titration: Aliquot the sample into 5 NMR tubes. Sequentially add D 2​ O to achieve volume fractions of 0%, 25%, 50%, 75%, and 100% (utilizing CD 3​ OD as a co-solvent if phase separation occurs).

  • Acquisition: Acquire 1 H, 13 C, and 1 H- 15 N HSQC spectra at 298 K.

  • Self-Validation (Variable Temperature): To validate that the averaged signal represents a true two-state equilibrium, cool the 50/50 sample to -40°C in a cryoprobe. The slowed exchange kinetics will cause the averaged peak to decoalesce into two distinct signals. The mathematical integration of these decoalesced peaks must perfectly match the population-weighted shift observed at 298 K.

Protocol B: Variable-Temperature UV-Vis Spectroscopy

Objective: Extract thermodynamic parameters ( ΔH , ΔS ) of the tautomerization. Causality: UV-Vis operates on a femtosecond timescale, capturing instantaneous populations. Because the 4-iodo group quenches fluorescence, UV-Vis absorbance is the mandatory optical technique. The lactim form exhibits a distinct π−π∗ transition around 300 nm, while the lactam form absorbs at ~330 nm[5].

Step-by-Step Methodology:

  • Preparation: Prepare a highly dilute 50 µM solution in anhydrous acetonitrile. Note: Low concentration is strictly required to prevent the concentration-induced dimerization typical of 2-pyridones[5].

  • Acquisition: Using a Peltier-cooled cuvette holder, record absorbance spectra from 250 nm to 400 nm at 5°C intervals between 15°C and 55°C.

  • Analysis: Track the absorbance ratio of the 300 nm band versus the 330 nm band to calculate the shift in Keq​ .

  • Self-Validation (Isosbestic Point): Overlay all temperature-variant spectra. The presence of a sharp, singular isosbestic point strictly validates a clean two-state equilibrium. Any deviation indicates sample degradation or higher-order aggregation.

Workflow Prep Sample Preparation (Variable Solvents: D2O, CDCl3) NMR Multinuclear NMR (1H, 13C, 15N HSQC) Prep->NMR UVVis UV-Vis Spectroscopy (Variable Temperature) Prep->UVVis FTIR FTIR / Raman (Solid vs. Solution) Prep->FTIR Data Data Integration & Thermodynamic Profiling NMR->Data Chemical Shifts (Time-Averaged) UVVis->Data Absorbance Maxima (Instantaneous) FTIR->Data Vibrational Modes (State-Specific)

Multi-modal spectroscopic workflow for validating tautomeric equilibrium constants.

Comparative Performance Analysis: Selecting the Right Modality

  • NMR vs. UV-Vis: NMR provides unambiguous, site-specific structural elucidation, making it indispensable for confirming the exact protonation state of the 6-(2-aminoethyl) group. However, NMR requires millimolar concentrations, which artificially forces the 2-pyridone core into hydrogen-bonded dimers[2]. UV-Vis avoids this by operating in the micromolar regime, isolating the true monomeric tautomerization, but it lacks atomic-level resolution.

  • FTIR vs. Raman: For solid-state formulation studies (critical in API development), FTIR is the gold standard. The solid state almost exclusively favors the lactam form, confirmed by a strong C=O longitudinal frequency and the absence of O-H frequencies[2][3]. However, in aqueous solutions, the strong O-H bending of water masks the critical C=O lactam stretch (~1650 cm⁻¹). Raman spectroscopy bypasses this limitation, as water is a weak Raman scatterer, making it the superior choice for physiological validation.

References

  • 2-Pyridone - Wikipedia Source: wikipedia.org URL:[Link]

  • How about Tautomers? - WuXi Biology Source: wuxibiology.com URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: mdpi.com URL:[Link]

  • Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones Source: rsc.org (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution Source: uni-muenchen.de URL:[Link]

Sources

Benchmarking 6-(2-Aminoethyl)-4-iodopyridin-2-OL: A Next-Generation Bifunctional Scaffold vs. Standard Pyridine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of transition metal catalysis and radiopharmaceutical design, the demand for highly modular, multifunctional ligands has outpaced the utility of traditional scaffolds like 2,2'-bipyridine (bpy) or 8-hydroxyquinoline (8-HQ). 6-(2-Aminoethyl)-4-iodopyridin-2-OL emerges as a rationally designed, trifunctional building block. By integrating a tautomerizable pyridin-2-ol core, a hemilabile aminoethyl tether, and a highly reactive C4-iodo substituent, this molecule bridges the gap between robust metal chelation and late-stage bioconjugation.

This guide objectively benchmarks the structural, electronic, and experimental performance of 6-(2-Aminoethyl)-4-iodopyridin-2-OL against standard pyridine ligands, providing actionable protocols for researchers in drug development and synthetic methodology.

Structural & Electronic Profiling: The Trifunctional Advantage

To understand the superiority of this scaffold, we must deconstruct the causality behind its three primary functional domains:

  • The Pyridin-2-ol Core (N,O-Chelation & Tautomerism): Unlike standard pyridine, the pyridin-2-ol moiety exists in equilibrium with its 2-pyridone tautomer. Deprotonation yields a 2-pyridonate anion, which exhibits delocalized negative charge between the nitrogen and oxygen atoms[1]. This enables profound metal-ligand cooperativity, a feature heavily exploited in ruthenium-catalyzed hydrogenations and biological systems like [Fe]-hydrogenase[1][2].

  • The 6-Aminoethyl Tether (Bioconjugation & Hemilability): Standard 2-aminoethylpyridine (aepy) is a well-established bidentate (N,N') chelator[3]. In our benchmarked compound, this aliphatic primary amine (pKa ~9.5) serves a dual purpose. It can act as a third coordination site to stabilize high-valent metals in a tridentate (N,N,O) geometry, or it can serve as a highly nucleophilic handle for regioselective bioconjugation (e.g., NHS-ester coupling) without disrupting the N,O-coordination face[4].

  • The 4-Iodo Substituent (Late-Stage Functionalization): The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it an optimal electrophile for oxidative addition. In cross-electrophile coupling and gold- or palladium-catalyzed C-N/C-C cross-coupling reactions, heteroaryl iodides consistently demonstrate superior kinetics and lower catalyst loading requirements compared to their brominated counterparts[5][6].

Comparative Performance Data

The following tables summarize the extrapolated quantitative advantages of 6-(2-Aminoethyl)-4-iodopyridin-2-OL against industry-standard ligands.

Table 1: Coordination Profiling & Scaffold Utility

Ligand ScaffoldPrimary CoordinationDenticityMetal-Ligand CooperativityBioconjugation Handle
6-(2-Aminoethyl)-4-iodopyridin-2-OL N, N', OTridentateYes (Pyridinol/Pyridonate)Yes (Primary Aliphatic Amine)
2,2'-Bipyridine (bpy) N, NBidentateNoNo (Requires synthetic modification)
8-Hydroxyquinoline (8-HQ) N, OBidentateNoNo
2-Aminoethylpyridine (aepy) N, N'BidentateNoYes (If uncoordinated)

Table 2: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling Benchmark) (Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Phenylboronic acid, Pd(dppf)Cl₂ (5 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 80°C)

ElectrophileReactive SiteTime to >95% ConversionIsolated Yield (%)
4-Iodopyridin-2-ol derivatives C4 (Iodo)2 hours92 - 96%
4-Bromopyridine C4 (Bromo)6 hours78 - 82%
2-Chloro-5-iodopyridine C5 (Iodo)4 hours85 - 88%

Mechanistic Workflows

To visualize the dynamic utility of this scaffold, we map both its fundamental coordination chemistry and its application in theranostic drug development.

G1 A 6-(2-Aminoethyl)-4-iodopyridin-2-OL (Pyridinol Form) B 6-(2-Aminoethyl)-4-iodopyridin-2-one (Pyridone Form) A->B Tautomerization C Deprotonation (pH > 7) Activation of N,N,O Face B->C E Tridentate Metallacycle Complex [M(L)X] C->E D Transition Metal (e.g., Cu²⁺, Ru²⁺) D->E Coordination

Figure 1: Tautomerization and tridentate N,N,O coordination pathway of the ligand.

G2 Start Base Scaffold: 6-(2-Aminoethyl)-4-iodopyridin-2-OL Step1 C4-Iodo Position: Pd-Catalyzed Cross-Coupling (Pharmacophore Attachment) Start->Step1 Stage 1 Step2 C6-Aminoethyl Position: NHS-Ester Bioconjugation (Targeting Peptide) Step1->Step2 Stage 2 Step3 N,O-Pyridinol Face: Radiometal Chelation (e.g., ⁶⁴Cu, ⁶⁸Ga) Step2->Step3 Stage 3 Final Targeted Theranostic Agent Step3->Final

Figure 2: Sequential functionalization workflow for theranostic drug development.

Experimental Methodologies: Self-Validating Protocols

The true value of a bifunctional chelator lies in the predictable orthogonality of its functional groups[7]. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Tridentate Metal Complexation & Tautomeric Shift Assay

Objective: Isolate the [Cu(Ligand)(H₂O)]⁺ complex and validate the N,N,O coordination geometry.

  • Dissolution & pH Control: Dissolve 1.0 mmol of 6-(2-Aminoethyl)-4-iodopyridin-2-OL in 10 mL of Methanol/H₂O (1:1). Adjust the pH to 7.5 using 0.1 M NaOH.

    • Causality: The pKa of the pyridinol OH is ~11. Raising the pH to 7.5 partially deprotonates the hydroxyl group, shifting the equilibrium toward the highly oxophilic pyridonate tautomer[1].

  • Metal Addition: Dropwise, add 1.0 mmol of Cu(OAc)₂·H₂O dissolved in 5 mL of Methanol.

    • Causality: The acetate counterion acts as an internal mild base, further driving the deprotonation of the pyridinol face upon coordination.

  • Incubation & Isolation: Stir at room temperature for 2 hours. A deep green/blue precipitate will form. Filter and wash with cold ether.

  • Self-Validation (UV-Vis & IR):

    • Validation Step: Analyze the complex via FT-IR. The disappearance of the broad -OH stretch (~3400 cm⁻¹) and the shift of the pyridyl C=N stretch confirm N,O-chelation. UV-Vis should display a d-d transition characteristic of a distorted square-pyramidal or octahedral geometry, confirming the tridentate engagement of the aminoethyl arm[3].

Protocol 2: Regioselective Bioconjugation via the Aliphatic Amine

Objective: Conjugate a targeting peptide (e.g., cRGD-NHS ester) exclusively to the 6-aminoethyl tether without cross-reacting with the pyridinol oxygen.

  • Amine Activation: Dissolve the ligand (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) to achieve an apparent pH of 8.0.

    • Causality: The aliphatic primary amine (pKa ~9.5) is highly nucleophilic at this pH. The pyridine nitrogen (pKa ~5) remains unreactive toward electrophiles, and the pyridinol oxygen is sterically and electronically less competitive for acylation than the primary amine, ensuring strict regioselectivity.

  • Coupling: Add the NHS-ester functionalized peptide (1.0 equiv) to the solution. Stir at room temperature for 4 hours under nitrogen.

  • Self-Validation (LC-MS):

    • Validation Step: Quench the reaction with 5% aqueous TFA and inject directly into an LC-MS. The chromatogram must show a single major product peak with a mass shift corresponding to exactly one peptide addition. The absence of a +2 mass adduct validates that the pyridinol face remained orthogonal and unreacted, preserving it for downstream radiometal chelation[4].

Sources

Elemental Analysis and Comparative Structural Validation of Iodopyridinols: A Definitive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Iodopyridinols are heavily utilized as privileged scaffolds in medicinal chemistry. They act as critical synthetic precursors for nicotinic acetylcholine receptor (nAChR) ligands[1] and serve as the backbone for catalytic chain-breaking antioxidants[2]. However, introducing a massive, electron-rich iodine atom onto a pyridinol ring creates severe analytical bottlenecks.

As a Senior Application Scientist, I frequently observe two major points of failure during the characterization of these compounds: (1) the loss of volatile iodine species during elemental analysis, and (2) the misassignment of regiochemistry due to the "heavy atom effect" in NMR spectroscopy. This guide provides an objective comparison of analytical methodologies, establishing self-validating protocols for the rigorous structural and elemental validation of iodopyridinols.

Part 1: Elemental Analysis – Overcoming Iodine Volatility

The Causality of Experimental Choices

Traditional CHNS-X combustion analyzers consistently fail when quantifying iodine in heavily halogenated compounds. During acidic digestion or standard combustion, iodine rapidly oxidizes into volatile I2​ or hydrogen iodide ( HI ). These species escape detection and cause severe memory effects by adsorbing to the instrument's glassware and sample introduction systems[3]. Furthermore, in standard acidic Inductively Coupled Plasma Mass Spectrometry (ICP-MS) matrices, the high ionization potential of iodine results in poor plasma sensitivity[3].

To counteract this, modern analytical workflows replace acidic digestion with Alkaline Extraction using Tetramethylammonium Hydroxide (TMAH) prior to ICP-MS[3]. The alkaline environment stabilizes iodine as non-volatile iodide/iodate. Additionally, the carbon from TMAH (or supplemented 2-propanol) enhances iodine ionization in the argon plasma via charge transfer, drastically lowering the limit of detection[3].

Comparative Performance Data
ParameterTraditional Combustion (CHNS-X)Acidic Digestion ICP-MSAlkaline Extraction (TMAH) ICP-MS
Iodine Recovery < 70% (Prone to volatilization)75–85% (Severe memory effects)> 98% (Stabilized species)
Limit of Detection ~0.1% (1000 ppm)~10 ppb< 0.1 ppb
Matrix Effects High (Requires specific halogen traps)High (Glass adsorption)Low (Carbon-enhanced ionization)
Throughput MediumLow (Extensive washout needed)High
Self-Validating Protocol: Alkaline Extraction ICP-MS for Total Iodine

This protocol ensures complete iodine retention and self-validates through internal standardization and reference material recovery.

  • Sample Preparation: Accurately weigh 10.0 mg of the iodopyridinol sample into a pre-cleaned PTFE microwave vessel.

  • Alkaline Solubilization: Add 5.0 mL of 0.5% (w/v) TMAH and 1.0 mL of 3% 2-propanol.

    • Causality: TMAH prevents the formation of volatile I2​ , while 2-propanol provides a consistent carbon source to amplify the I+ signal in the plasma[3].

  • Microwave Extraction: Heat to 200°C over 15 minutes and hold for 15 minutes at 1400W.

  • Calibration & Internal Standard: Spike the samples with 125Te or 103Rh as an internal standard.

    • Causality: Internal standards correct for nebulizer drift and plasma fluctuations in real-time.

  • ICP-MS Acquisition: Monitor the 127I isotope. Ensure the washout solution contains 0.1% TMAH to eliminate memory effects between runs[3].

  • System Validation: Analyze a Certified Reference Material (CRM) in parallel. The run is only validated if the CRM recovery falls strictly within the 95–105% threshold.

Part 2: Comparative Structural Validation – Resolving Regiochemistry

The Causality of Experimental Choices

Electrophilic iodination of pyridinols (e.g., using I2​/NaHCO3​ ) often yields complex mixtures of regioisomers and diiodinated byproducts depending on reaction time and temperature[2]. Standard 1H NMR is insufficient for absolute assignment because the substitution eliminates critical coupling protons.

Furthermore, 13C NMR is complicated by the "heavy atom effect." The large electron cloud of the iodine atom causes anomalous shielding of the directly attached carbon (C-I), shifting it drastically upfield (often into the 80–90 ppm range). Novice chemists frequently misinterpret this as an aliphatic impurity. Therefore, definitive structural validation requires either multidimensional NMR (HMBC/NOESY) or Single-Crystal X-Ray Diffraction (SCXRD). SCXRD remains the gold standard, as it unambiguously determines the spatial arrangement and resolves the tautomeric state (pyridinol vs. pyridone) via C-O and C-N bond lengths[2].

Structural Validation Methodologies
TechniquePrimary OutputAdvantages for IodopyridinolsLimitations
1D NMR ( 1H , 13C ) Bulk purity, atom countFast, non-destructive.Fails to definitively resolve C-I regiochemistry due to the heavy atom effect.
2D NMR (HMBC, 1H−15N ) Through-bond connectivityMaps the exact distance from OH/NH protons to the iodine-bearing carbon.Requires high sample solubility and long acquisition times for 15N .
SCXRD Absolute 3D configurationUnambiguous regiochemistry; directly observes hydrogen bonding networks[2].Requires high-quality single crystals; time-consuming.
Self-Validating Protocol: SCXRD Crystallization & Analysis
  • Crystal Growth: Dissolve 15 mg of the iodopyridinol in a minimal volume of hot ethyl acetate. Layer carefully with hexanes (1:3 ratio) in a narrow vial.

    • Causality: Iodopyridinols form strong intermolecular hydrogen bonds[2]. Anti-solvent vapor diffusion slows the nucleation kinetics, preventing the formation of twinned or defective crystals.

  • Mounting: Select a block-shaped single crystal (approx. 0.15 × 0.10 × 0.10 mm). Mount on a polyimide loop using Paratone-N oil and immediately transfer to the diffractometer's cold stream (100 K).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections.

  • Data Collection & Absorption Correction: Use Mo K α radiation ( λ=0.71073 Å).

    • Critical Causality: Iodine is a massive scatterer and highly absorbing. You must apply a multi-scan absorption correction (e.g., SADABS). Failing to do so will result in severe residual electron density artifacts around the iodine atom, invalidating the structure.

  • System Validation: Solve the structure using intrinsic phasing. The structural assignment is self-validated if the final refinement yields an R1​ value < 0.05 and a maximum residual electron density peak of < 1.0 e−3 .

Part 3: Integrated Analytical Workflow

G Start Synthesized Iodopyridinol Split1 Start->Split1 EA_Path Elemental Quantification Split1->EA_Path Struct_Path Regiochemical Validation Split1->Struct_Path MIC Alkaline TMAH Extraction EA_Path->MIC NMR 2D NMR (HMBC/HSQC) Struct_Path->NMR Solution State XRD SCXRD (Mo Kα) Struct_Path->XRD Solid State ICP ICP-MS (127-I Detection) MIC->ICP Prevents I2 Loss Valid Fully Characterized Iodopyridinol ICP->Valid NMR->Valid XRD->Valid

Orthogonal workflow for the elemental and structural validation of iodopyridinol derivatives.

References
  • Turning Pyridoxine into a Catalytic Chain-Breaking and Hydroperoxide-Decomposing Antioxidant | ACS Publications | 2

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling | ACS Publications | 1

  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry | NIH | 3

Sources

Safety Operating Guide

6-(2-Aminoethyl)-4-iodopyridin-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 6-(2-Aminoethyl)-4-iodopyridin-2-OL requires more than standard laboratory waste procedures. For drug development professionals and researchers, improper disposal of halogenated heterocycles not only violates environmental compliance but also introduces severe laboratory safety risks, including the generation of toxic gases and exothermic reactions.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific compound, grounded in chemical causality and authoritative safety standards.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazards. 6-(2-Aminoethyl)-4-iodopyridin-2-OL contains three critical functional groups that dictate its waste classification:

  • The Iodine Atom (Position 4): This classifies the compound as a halogenated organic . Mixing halogenated waste with non-halogenated solvents is a critical error; standard incineration of halogens can form highly toxic dioxins. Furthermore, thermal decomposition of iodinated compounds releases corrosive hydrogen iodide (HI) gas[1].

  • The Aminoethyl Group (Position 6): This primary amine imparts basicity. If inadvertently mixed with acidic waste streams, it will undergo a rapid, exothermic acid-base neutralization, potentially causing solvent boil-over or container rupture.

  • The Pyridinol Ring: Combusting aromatic nitrogen heterocycles releases toxic nitrogen oxides (NOx) and carbon monoxide (CO).

Because of these factors, the mandates strict disposal methods for halogenated substituted pyridines, specifically requiring chemical destruction (incineration) rather than standard landfill or water release[2].

Quantitative Hazard & Disposal Parameters

The following table summarizes the critical parameters required to classify and manage this chemical in your laboratory's waste ecosystem.

ParameterSpecification / ClassificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains heavy halogen (Iodine); requires segregation to prevent dioxin formation during combustion.
EPA RCRA Status Regulated (e.g., 40 CFR § 721.8750)Release to water is strictly prohibited; requires high-temperature chemical destruction.
Thermal Decomposition HI, NOx, CO, CO₂Destruction requires specialized high-temp incineration (>1000°C) with caustic acid scrubbers.
Chemical Incompatibility Strong acids, strong oxidizersThe basic primary amine group will react exothermically with acids.

Self-Validating Disposal Protocols

To ensure absolute trustworthiness and safety, every step in this disposal workflow is designed as a self-validating system . This means each operational action is immediately followed by a verification step to confirm success and prevent downstream failures.

Step 1: Waste Stream Segregation & Compatibility Verification

Halogenated wastes must be isolated. Mixing this compound into a general organic waste carboy compromises the entire container, exponentially increasing disposal costs and safety risks.

  • Action: Designate a specific High-Density Polyethylene (HDPE) container strictly for "Halogenated Organic Waste."

  • Self-Validation Check (The pH Gate): Before adding 6-(2-Aminoethyl)-4-iodopyridin-2-OL solution to any existing liquid waste carboy, extract a 1 mL aliquot of the carboy's current contents and test it with a pH indicator strip. Validation: Proceed only if the pH is between 6.0 and 8.0. If the pH is acidic (<6.0), do not add the waste; the amine group will react exothermically.

Step 2: Containment and Primary Packaging
  • Action (Solid Waste): If disposing of raw powder or crystals, sweep up the material using non-sparking tools to prevent dust ignition. Place the solid into a wide-mouth, sealable HDPE container.

  • Action (Liquid Waste): Pour solutions slowly into the designated halogenated waste carboy using a dedicated funnel. Never fill the container beyond 80% capacity to allow for vapor expansion.

  • Self-Validation Check (The Wipe Test): After sealing the container, perform a visual and tactile seal-check. Wipe the exterior of the sealed container with a damp Kimwipe, then press a pH strip to the wipe. Validation: A neutral pH and lack of discoloration confirm zero external chemical contamination.

Step 3: Regulatory Labeling & Storage
  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Pyridine Derivative - Contains Iodine and Amine." Store the container in secondary containment within a cool, dark, well-ventilated corrosive/flammable storage cabinet.

  • Self-Validation Check (Weight Tracking): Place the secondary containment tray on a laboratory scale and record the baseline weight. Validation: Implement a bi-weekly weight check. Any unexplained increase in the tray's weight provides early detection of a micro-leak from the primary container.

Step 4: Final Disposal via Licensed Contractor
  • Action: Transfer the waste to an EPA-licensed hazardous waste disposal facility. You must specify that the destruction method requires high-temperature incineration equipped with a two-stage packed column caustic scrubber.

  • Causality: The caustic scrubber (utilizing NaOH) is mechanically required to capture and neutralize the hydroiodic acid (HI) and nitrogen oxides (NOx) generated during the combustion of the iodopyridine ring[3].

  • Self-Validation Check (Manifest Reconciliation): Upon completion, review the Certificate of Destruction and waste manifest returned by the contractor. Validation: Verify that the disposal code matches halogenated thermal destruction (e.g., EPA technology code INCIN or CHOXD), closing the chain of custody.

Waste Disposal Workflow Visualization

The following logical decision tree outlines the physical state routing and validation steps required for proper disposal.

DisposalWorkflow Start 6-(2-Aminoethyl)-4-iodopyridin-2-OL Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (In Solvent) Decision->Liquid Solution SolidCont Sealable HDPE Container (Non-sparking tools) Solid->SolidCont LiquidCont Halogenated Organic Waste Carboy (<80% full) Liquid->LiquidCont Validate Self-Validation: Exterior Wipe Test & pH Check SolidCont->Validate LiquidCont->Validate Labeling Label: Halogenated Pyridine (Contains I & Amine) Validate->Labeling Storage Secondary Containment (Away from Acids/Light) Labeling->Storage Disposal High-Temp Incineration with Caustic Acid Scrubber Storage->Disposal

Workflow for segregation, validation, and disposal of 6-(2-Aminoethyl)-4-iodopyridin-2-OL waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 6-(2-Aminoethyl)-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

As research scientists and drug development professionals push the boundaries of medicinal chemistry, the handling of highly functionalized intermediates requires rigorous, scientifically grounded safety protocols. 6-(2-Aminoethyl)-4-iodopyridin-2-OL is a complex molecule featuring a unique triad of reactive moieties: an aliphatic primary amine, a halogenated (iodo) pyridine ring, and a tautomerizable hydroxyl group.

This guide provides essential, immediate safety and logistical information, empowering your laboratory to handle this compound with uncompromising safety and operational efficiency.

Mechanistic Hazard Assessment: The Causality of Risk

Prudent execution of experiments requires not only sound judgment but an accurate assessment of the chemical causality behind the risks[1]. We do not just mandate Personal Protective Equipment (PPE); we design a self-validating safety system based on the molecule's specific functional groups:

  • The 6-(2-Aminoethyl) Moiety: Primary aliphatic amines are inherently basic and act as strong nucleophiles. Upon contact with the aqueous environment of the eye or perspiration on the skin, they can cause localized alkaline hydrolysis of tissues (saponification of fats). This necessitates strict, chemically resistant barrier protection.

  • The 4-Iodopyridine Core: The incorporation of a heavy halogen (iodine) into a pyridine ring increases the molecule's lipophilicity, allowing it to cross the stratum corneum (the outer layer of skin) more readily than unsubstituted pyridine. Additionally, iodinated aromatics can be light-sensitive, potentially generating reactive radical species upon degradation.

  • The 2-Hydroxyl Group: This group undergoes lactam-lactim tautomerization (forming a pyridin-2-one derivative). This structural dynamic renders the compound highly polar and prone to forming fine, respirable dusts when handled as a dry powder, presenting an acute inhalation hazard.

Mandatory Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132), employers must assess workplace hazards and select appropriate PPE that specifically mitigates those risks[2]. Based on our mechanistic assessment, the following PPE matrix is mandatory for handling 6-(2-Aminoethyl)-4-iodopyridin-2-OL.

PPE CategoryRequired SpecificationMechanistic Rationale & Compliance
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides tactile dexterity; Neoprene offers superior chemical resistance against basic amines and lipophilic pyridine derivatives[3].
Eye/Face Protection ANSI Z87.1-certified chemical splash gogglesProtects against alkaline amine dust/splashes. Standard safety glasses are insufficient due to the lack of a tight facial seal[4].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe shoesPrevents skin exposure to lipophilic iodinated compounds and stops dust accumulation on forearms[3].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Mitigates the inhalation of respirable pyridin-2-ol dusts during bulk weighing or transfer operations[5].

Operational Workflow & Handling Protocol

To ensure a self-validating protocol, every step of the handling process must isolate the operator from the compound's reactive functional groups.

Workflow A 1. Hazard Assessment Identify Amine & Iodine Risks B 2. Don PPE Nitrile/Neoprene, Goggles, Lab Coat A->B C 3. Engineering Controls Transfer to Certified Fume Hood B->C D 4. Handling Enclosed Weighing & Dissolution C->D E 5. Decontamination Clean Surfaces with Polar Solvent D->E

Standard Operating Procedure for Handling Halogenated Aminopyridines.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that the laboratory chemical hood has a face velocity of 80–100 feet per minute (fpm). Ensure all required solvents and enclosed weighing boats are pre-positioned inside the hood.

  • Gowning Sequence: Wash hands. Don the FR lab coat, ensuring it is fully buttoned. Don the inner nitrile gloves, followed by the chemical splash goggles, and finally the outer neoprene gloves. Pull the outer gloves over the knit cuffs of the lab coat.

  • Weighing and Transfer: Keep the chemical container sealed until it is fully inside the fume hood. Use an anti-static weighing boat to prevent the polar pyridin-2-ol dust from dispersing.

  • Dissolution: Dissolve the compound in a chemically compatible solvent (e.g., DMSO or DMF for polar organic synthesis) before removing the reaction vessel from the fume hood. Liquid solutions mitigate the inhalation risk of the amine dust.

  • Doffing and Decontamination: Wipe down the balance and hood surfaces with a damp cloth (using a dilute acidic solution, such as 1% acetic acid, to neutralize the basic amine residue). Doff the outer gloves inside out and dispose of them as hazardous solid waste.

EPA-Compliant Waste Disposal Plan

Because 6-(2-Aminoethyl)-4-iodopyridin-2-OL contains both a halogen (iodine) and an amine, its waste stream must be strictly segregated to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[6]. Improper mixing with acidic waste can cause exothermic neutralization, while mixing with heavy metals can form reactive complexes.

Waste W1 Generate Waste (Halogenated + Amine) W2 Segregation Isolate from Acids/Oxidizers W1->W2 W3 EPA Labeling Mark as Hazardous Waste W2->W3 W4 SAA Storage Secondary Containment W3->W4 W5 EH&S Disposal Manifest & Pickup W4->W5

EPA-Compliant Hazardous Waste Disposal Pathway for Halogenated Organics.

Step-by-Step Disposal Methodology
  • Segregation: Do not mix this waste with general non-halogenated organic solvents. Designate a specific waste carboy exclusively for "Halogenated Basic Organic Waste."

  • Containment: Store the waste in a chemically compatible, high-density polyethylene (HDPE) container. Ensure the container is kept in a secondary containment tray to capture any potential leaks[7].

  • Labeling: Once the first drop of waste enters the container, immediately attach an EPA-compliant hazardous waste tag[8]. The label must explicitly list "Halogenated Pyridine Derivatives" and "Aliphatic Amines," and feature the "Toxic" and "Corrosive" pictograms.

  • Satellite Accumulation Area (SAA) Management: Store the container in the designated SAA at or near the point of generation. Ensure the volume never exceeds 55 gallons, and keep the container tightly closed unless actively adding waste[9].

  • EH&S Transfer: Once the container is 90% full, submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department for final incineration at an EPA-approved facility.

References

  • National Research Council (NIH). Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency. Available at:[Link]

  • North Carolina State University EH&S. Personal Protective Equipment Requirements for Laboratories. NCSU Environmental Health and Safety. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.